4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
4-(1-hydroxypropan-2-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-7(6-12)11-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,7,11-12H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVYMPKNXYDAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid" chemical structure
An In-Depth Technical Guide to 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid
Authored by: A Senior Application Scientist
Foreword: Unveiling a Versatile Sulfonamide Scaffold
In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone of molecular design. Its unique physicochemical properties have cemented its role in a vast array of therapeutic agents. This guide delves into the specifics of a particular N-substituted 4-sulfamoylbenzoic acid derivative: This compound . While this specific molecule may not be as extensively documented as some blockbuster drugs, its structural motifs are representative of a class of compounds with significant therapeutic potential. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, from its fundamental chemical structure to its synthesis and potential applications, grounded in the established principles of related compounds.
Molecular Architecture and Physicochemical Properties
The chemical structure of this compound is characterized by a central benzene ring substituted at the 1 and 4 positions with a carboxylic acid and a sulfonamide group, respectively. The sulfonamide nitrogen is further substituted with a 1-hydroxypropan-2-yl group.
Caption: Chemical structure of this compound.
Key Structural Features and Their Implications:
-
Benzoic Acid Moiety: The carboxylic acid group imparts acidic properties to the molecule and provides a key site for potential salt formation or esterification to modulate pharmacokinetic properties.
-
Sulfonamide Linker: This group is a critical pharmacophore. It is a good hydrogen bond donor and acceptor, allowing for strong interactions with biological targets. The geometry and electronic nature of the sulfonamide are crucial for its biological activity.
-
1-Hydroxypropan-2-yl Substituent: The presence of a hydroxyl group and a chiral center in this substituent introduces polarity and stereospecificity. This can significantly influence receptor binding and metabolic stability. The secondary amine in the sulfonamide allows for this specific substitution.
Predicted Physicochemical Properties:
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C10H13NO5S | - |
| Molecular Weight | 259.28 g/mol | - |
| CAS Number | Not specifically assigned; parent compound 4-Sulfamoylbenzoic acid is 138-41-0. | - |
| Melting Point (°C) | Likely lower than the parent compound (285-295 °C) due to the flexible side chain. | Based on 4-Sulfamoylbenzoic acid data.[1] |
| pKa | The carboxylic acid pKa is expected to be around 3-4, while the sulfonamide proton is weakly acidic. | General chemical principles. |
| Solubility | Expected to have moderate aqueous solubility due to the presence of polar functional groups (carboxylic acid, hydroxyl, sulfonamide). | General chemical principles. |
Synthesis and Purification
The synthesis of this compound can be logically approached through the reaction of a 4-sulfamoylbenzoic acid derivative with 2-amino-1-propanol. A common and effective strategy involves the use of 4-(chlorosulfonyl)benzoic acid as a starting material.
Proposed Synthetic Pathway:
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is based on established methods for the synthesis of N-substituted sulfonamides.[2][3]
Materials:
-
4-(Chlorosulfonyl)benzoic acid
-
2-Amino-1-propanol
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(chlorosulfonyl)benzoic acid (1 equivalent) in anhydrous THF.
-
Addition of Amine: To this solution, add 2-amino-1-propanol (1.1 equivalents) and triethylamine (1.2 equivalents). The triethylamine acts as a base to neutralize the HCl byproduct.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl to remove excess amine and triethylamine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validating System for Protocol Trustworthiness:
-
In-process Controls: TLC monitoring at regular intervals ensures the reaction is proceeding to completion and allows for timely intervention if issues arise.
-
Purification and Characterization: The identity and purity of the final compound must be rigorously confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of characteristic peaks for the aromatic protons, the propanol side chain, and the correct molecular ion peak in the mass spectrum would validate the successful synthesis.
Potential Applications and Therapeutic Relevance
Derivatives of 4-sulfamoylbenzoic acid have demonstrated a wide range of biological activities, suggesting that this compound could be a valuable lead compound in several therapeutic areas.
As an Inhibitor of Cytosolic Phospholipase A2α (cPLA2α):
N-substituted 4-sulfamoylbenzoic acid derivatives have been investigated as inhibitors of cPLA2α, an enzyme implicated in inflammatory processes.[2] The structural modifications on the sulfonamide nitrogen are crucial for potency. The introduction of a polar hydroxyethyl moiety has been shown to decrease lipophilicity while maintaining or improving enzyme-inhibitory activity.[2] This suggests that the 1-hydroxypropan-2-yl group in our target molecule could confer favorable properties for cPLA2α inhibition.
As an Antihypertensive Agent:
Sulfamoylbenzoic acid derivatives are a known class of antihypertensive agents.[4] While many of these also exhibit diuretic effects, structural modifications can be made to separate these activities. The nature of the substituent on the sulfonamide nitrogen can influence the pharmacological profile.
Other Potential Applications:
-
LPA2 Receptor Agonists: Modifications to the sulfamoyl benzoic acid scaffold have yielded potent and specific agonists for the LPA2 receptor, which is involved in anti-apoptotic and mucosal barrier-protective effects.[5]
-
h-NTPDase Inhibition: Sulfamoyl benzamide derivatives have been synthesized and evaluated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in conditions like thrombosis, diabetes, and cancer.[3]
-
Carbonic Anhydrase Inhibition: The parent compound, 4-sulfamoylbenzoic acid (carzenide), is known to be a carbonic anhydrase inhibitor.[1]
Characterization and Analytical Methods
A comprehensive characterization of this compound is essential to confirm its structure and purity.
Spectroscopic Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons (typically two doublets in the 7-8.5 ppm region), the methine and methylene protons of the propanol side chain, the methyl group, and exchangeable protons for the carboxylic acid, sulfonamide, and hydroxyl groups.
-
¹³C NMR: Would confirm the number of unique carbon environments, including the carbonyl carbon, the aromatic carbons, and the carbons of the aliphatic side chain.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the N-H stretch of the sulfonamide, the C=O stretch of the carboxylic acid, and the S=O stretches of the sulfonamide group.
Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the synthesized compound. A reversed-phase column with a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid would be a suitable starting point for method development.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and for preliminary purity assessment.
Conclusion
This compound represents a molecule of significant interest within the broader class of therapeutically relevant sulfonamides. Its synthesis is achievable through well-established chemical transformations, and its structure possesses key features that suggest potential for biological activity in areas such as inflammation, hypertension, and oncology. This guide has provided a technical framework for its synthesis, characterization, and potential applications, intended to serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into this and related compounds is warranted to fully elucidate their therapeutic potential.
References
-
Borecki, D., & Lehr, M. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31, 975–992. [Link]
- Ishiguro, J., et al. (1982). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
National Center for Biotechnology Information (n.d.). 2-Sulfamoylbenzoic acid. PubChem. [Link]
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National Center for Biotechnology Information (n.d.). 4-(2-Hydroxypropan-2-yl)benzoic acid. PubChem. [Link]
-
Sardar, P., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 5(8), 922-927. [Link]
-
Khan, I., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 11, 19888. [Link]
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- 1. Carzenide | 138-41-0 [chemicalbook.com]
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- 4. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 5. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid, a derivative of 4-carboxybenzenesulfonamide, represents a class of organic molecules with significant potential in medicinal chemistry. Its structural motif, featuring a benzoic acid, a sulfonamide linkage, and a chiral hydroxypropyl group, provides a versatile scaffold for interacting with various biological targets. This guide offers a comprehensive overview of its synthesis, characterization, and potential biological significance, providing researchers and drug development professionals with a foundational understanding of this compound.
Chemical Identity and IUPAC Name
The formal IUPAC name for the compound is This compound . This name unequivocally defines its molecular structure, which consists of a benzoic acid core substituted at the 4-position with a sulfamoyl group. The nitrogen atom of the sulfonamide is further substituted with a 1-hydroxypropan-2-yl group.
Synthesis of this compound
The synthesis of N-substituted 4-sulfamoylbenzoic acids is a well-established process in organic chemistry, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine.[1] The following protocol outlines a reliable method for the synthesis of this compound.
Synthetic Workflow
Caption: General synthetic workflow for N-substituted 4-sulfamoylbenzoic acids.
Step-by-Step Experimental Protocol
Part 1: Synthesis of Methyl 4-[(1-hydroxypropan-2-yl)sulfamoyl]benzoate
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methyl 4-(chlorosulfonyl)benzoate (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add pyridine or triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Amine: Slowly add 2-amino-1-propanol (1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-[(1-hydroxypropan-2-yl)sulfamoyl]benzoate.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Part 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified methyl 4-[(1-hydroxypropan-2-yl)sulfamoyl]benzoate (1 equivalent) in a mixture of methanol and water.
-
Addition of Base: Add aqueous potassium hydroxide (KOH) (2-3 equivalents) to the solution.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid (HCl) until a precipitate forms.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons (doublets, integrating to 2H each) in the region of 7.8-8.2 ppm. Signals for the propanol moiety: a multiplet for the CH group, a doublet for the CH₃ group, and a multiplet for the CH₂OH group. A broad singlet for the carboxylic acid proton and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Signals for the aromatic carbons, including the carboxyl-substituted carbon and the sulfonamide-substituted carbon. Signals for the three carbons of the propanol moiety. A signal for the carboxylic acid carbonyl carbon. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid and alcohol. An N-H stretch from the sulfonamide. A C=O stretch from the carboxylic acid. S=O stretches from the sulfonamide. C-H stretches from the aromatic and aliphatic groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₃NO₅S, 259.28 g/mol ). Characteristic fragmentation patterns involving the loss of water, the propanol side chain, and the carboxyl group. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final compound and for quantitative analysis.
Illustrative HPLC Method:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the product from any starting materials or byproducts. The retention time will be specific to the compound under these conditions.
Potential Biological Activities and Therapeutic Applications
Sulfamoylbenzoic acid derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may also possess therapeutic potential.
Anti-inflammatory Activity
Many N-substituted 4-sulfamoylbenzoic acid derivatives have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[4][5] Inhibition of cPLA2α can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Potential Mechanism of Action: cPLA2α Inhibition
Caption: Potential mechanism of anti-inflammatory action via cPLA2α inhibition.
cPLA2α Inhibition Assay Protocol (General)
A general protocol to assess the cPLA2α inhibitory activity involves measuring the release of arachidonic acid from a labeled substrate.[6]
-
Enzyme and Substrate Preparation: Prepare a reaction buffer containing purified cPLA2α enzyme and a fluorescently or radioactively labeled arachidonic acid-containing phospholipid substrate.
-
Incubation: Add the test compound (this compound) at various concentrations to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding calcium chloride.
-
Termination: Stop the reaction after a defined incubation period.
-
Detection: Quantify the amount of released labeled arachidonic acid using an appropriate detection method (e.g., fluorescence or scintillation counting).
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.
Antihypertensive Activity
Certain sulfamoylbenzoic acid derivatives, such as indapamide, are used as antihypertensive and diuretic agents.[7] These compounds can exert their effects through various mechanisms, including the inhibition of the Na⁺-Cl⁻ symporter in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion. Additionally, some derivatives may have direct vasodilatory effects.[8] The structural similarity of this compound to these compounds suggests it could be investigated for similar activities.
Conclusion
This compound is a compound with a versatile chemical structure that can be synthesized through established chemical routes. While specific experimental data for this exact molecule is limited in publicly accessible literature, the known biological activities of related sulfamoylbenzoic acid derivatives provide a strong rationale for its further investigation as a potential therapeutic agent, particularly in the areas of inflammation and hypertension. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising compound.
References
- EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google P
-
N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α - ResearchGate. (URL: [Link])
- Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (URL: not available)
-
4-(2-Hydroxypropan-2-yl)benzoic acid | C10H12O3 | CID 226122 - PubChem. (URL: [Link])
- US20100240928A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)
-
A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate. (URL: [Link])
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - NIH. (URL: [Link])
-
NMR spectrum of the product 4-hydroxybenzoic acid. - ResearchGate. (URL: [Link])
-
(PDF) N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α - ResearchGate. (URL: [Link])
- US4812506A - Amino methyl propanol blocked aromatic sulfonic acid - Google P
-
4-Hydroxybenzoic acid (ECMDB00500) (M2MDB000143) - ECMDB. (URL: [Link])
-
Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed. (URL: [Link])
-
This compound - PubChemLite. (URL: [Link])
- EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google P
-
Marine-Derived Peptides with Anti-Hypertensive Properties: Prospects for Pharmaceuticals, Supplements, and Functional Food - NIH. (URL: [Link])
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Anti-Hypertensive Activity of Novel Peptides Identified from Olive Flounder (Paralichthys olivaceus) Surimi - PMC - NIH. (URL: [Link])
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Anti-Inflammatory and Anti-Oxidative Effects of AM404 in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells - Frontiers. (URL: [Link])
-
MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC - NIH. (URL: [Link])
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. (URL: [Link])
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Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (URL: [Link])
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Solved You are provided with IR, Mass, 1H, and 13C-NMR | Chegg.com. (URL: [Link])
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An In-depth Technical Guide to 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid
Introduction: A Versatile Scaffold in Medicinal Chemistry
The parent compound, 4-sulfamoylbenzoic acid (also known as 4-carboxybenzenesulfonamide), is a well-established building block in organic synthesis.[2] The derivatization of the sulfonamide nitrogen with different functional groups, such as the 1-hydroxypropan-2-yl group in the topic compound, allows for the fine-tuning of its physicochemical and biological properties. This targeted modification is a common strategy in drug design to enhance potency, selectivity, and pharmacokinetic profiles.
This technical guide provides a comprehensive overview of 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid, including its synthesis, physicochemical properties, and potential applications, with a focus on its relevance to researchers and professionals in drug development.
Chemical Synthesis: A Step-by-Step Approach
The synthesis of this compound can be logically approached through the reaction of a reactive derivative of 4-sulfamoylbenzoic acid with 2-amino-1-propanol. A common and effective method involves the use of 4-(chlorosulfonyl)benzoic acid as a key intermediate.
Overall Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from 4-carboxybenzoyl chloride:
-
Chlorosulfonation: Conversion of 4-carboxybenzoyl chloride to 4-(chlorosulfonyl)benzoyl chloride.
-
Sulfonamide Formation: Reaction of the sulfonyl chloride with 2-amino-1-propanol to yield the target compound.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic acid
This protocol is adapted from established procedures for the chlorosulfonation of benzoic acid derivatives.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reagents: To the flask, add 4-carboxybenzoic acid (1 equivalent). Cool the flask in an ice bath.
-
Chlorosulfonation: Slowly add chlorosulfonic acid (excess, e.g., 3-5 equivalents) to the stirred 4-carboxybenzoic acid.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of hydrogen chloride gas ceases.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 4-(chlorosulfonyl)benzoic acid, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-1-propanol (1 equivalent) and a suitable base (e.g., triethylamine or pyridine, 2-3 equivalents) in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath. Dissolve 4-(chlorosulfonyl)benzoic acid (1 equivalent) in the same solvent and add it dropwise to the amine solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours) until the reaction is complete (monitored by thin-layer chromatography).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Physicochemical Properties
While experimental data for this compound is not extensively documented, its properties can be predicted based on its structure and data from related compounds.[3]
| Property | Predicted Value / Information | Source |
| Molecular Formula | C₁₀H₁₃NO₅S | PubChem[3] |
| Molecular Weight | 259.28 g/mol | PubChem[3] |
| Appearance | Likely a white to off-white crystalline solid | Inferred from related compounds |
| Melting Point | Expected to be a high-melting solid | Inferred from 4-sulfamoylbenzoic acid (285-295 °C)[4] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like methanol, ethanol, and DMSO | Inferred from structure |
| pKa | The carboxylic acid proton is expected to have a pKa around 3-4, similar to other benzoic acids. | Chemical principles |
Potential Applications in Drug Development
Derivatives of 4-sulfamoylbenzoic acid have shown a wide range of biological activities, suggesting potential therapeutic applications for this compound.[1]
Enzyme Inhibition
Many N-substituted 4-sulfamoylbenzoic acids are known to be effective enzyme inhibitors. The sulfonamide moiety is a key pharmacophore that can interact with the active sites of various enzymes. For instance, derivatives of this class have been investigated as inhibitors of carbonic anhydrases, which are involved in various physiological processes, and as inhibitors of cytosolic phospholipase A2α, a key enzyme in the inflammatory cascade.
Antimicrobial Activity
The sulfamoylbenzoic acid scaffold is present in several antimicrobial agents.[1] These compounds can act by inhibiting essential metabolic pathways in bacteria and fungi. The specific substitution on the sulfonamide nitrogen can influence the spectrum and potency of antimicrobial activity.
Anticancer and Anti-inflammatory Properties
Research has also explored the potential of sulfonylbenzoic acid derivatives as anticancer and anti-inflammatory agents.[1] Their mechanisms of action can involve the inhibition of signaling pathways crucial for cancer cell proliferation or the modulation of inflammatory responses.
Logical Framework for Drug Discovery
The exploration of this compound and its analogs in a drug discovery program would typically follow a structured approach.
Caption: A typical drug discovery workflow for developing novel therapeutics based on the 4-sulfamoylbenzoic acid scaffold.
Conclusion
This compound represents an interesting molecule within the broader class of sulfamoylbenzoic acid derivatives. While specific data for this compound is limited, its structural features and the well-documented activities of its analogs suggest its potential as a valuable tool in medicinal chemistry research. The synthetic route is straightforward, and its versatile scaffold allows for further modifications to explore its biological activity in various therapeutic areas. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related compounds.
References
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4-Sulfamoylbenzoic acid. ChemBK. [Link]
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. [Link]
-
N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate. [Link]
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. National Institutes of Health. [Link]
-
This compound. PubChem. [Link]
- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
- Process for producing 4-amino-2-hydroxybenzoic acid.
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An In-depth Technical Guide to 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid
Executive Summary: This document provides a comprehensive technical overview of 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid, a distinct derivative of the versatile sulfamoylbenzoic acid scaffold. While specific research on this exact molecule is limited, its structural features—a chiral amino alcohol substituent on a pharmacologically significant core—suggest a strong potential for applications in medicinal chemistry. This guide synthesizes information on its fundamental physicochemical properties, proposes a detailed synthetic route based on established chemical principles, and explores its potential biological activities by drawing parallels with structurally related compounds. The content is tailored for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical, field-proven insights into this class of compounds.
Introduction
Sulfamoylbenzoic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The parent compound, 4-sulfamoylbenzoic acid, and its analogues are recognized for their diverse biological activities, including diuretic, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The versatility of this scaffold arises from the synergistic interplay between the aromatic carboxylic acid and the sulfonamide moiety. The sulfonamide group, in particular, serves as a critical pharmacophore that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.
This guide focuses on a specific, N-substituted derivative: This compound . The introduction of a (1-hydroxypropan-2-yl) group to the sulfonamide nitrogen imparts several key characteristics:
-
Chirality: The presence of a stereocenter at the C2 position of the propyl chain introduces chirality, which can lead to stereoselective interactions with biological targets.
-
Hydrophilicity: The terminal hydroxyl group enhances water solubility and provides an additional site for hydrogen bonding, potentially influencing receptor binding and pharmacokinetic profiles.
-
Structural Analogy: This moiety mimics the structure of natural amino acids like threonine and serine, suggesting potential interactions with enzymes and receptors that recognize such motifs.
Given the lack of extensive dedicated literature for this specific molecule, this guide will leverage established knowledge of the broader sulfamoylbenzoic acid class to provide an authoritative and predictive framework for its synthesis, characterization, and potential utility.
Physicochemical and Structural Properties
The fundamental properties of a compound are critical for predicting its behavior in both chemical and biological systems. The key identifiers and calculated properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₅S | PubChemLite[3] |
| Molecular Weight | 259.28 g/mol | (Calculated) |
| Monoisotopic Mass | 259.05145 Da | PubChemLite[3] |
| IUPAC Name | This compound | PubChemLite[3] |
| SMILES | CC(CO)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | PubChemLite[3] |
| InChIKey | ZSVYMPKNXYDAMD-UHFFFAOYSA-N | PubChemLite[3] |
| Predicted XlogP | 0.2 | PubChemLite[3] |
| CAS Number | Not explicitly assigned in searched databases. |
Synthesis and Characterization
The synthesis of N-substituted 4-sulfamoylbenzoic acids is a well-established process in organic chemistry, typically proceeding through the reaction of a sulfonyl chloride with a primary or secondary amine.[1]
Proposed Synthetic Strategy
A robust and logical pathway for the synthesis of this compound involves a two-step process starting from 4-carboxybenzenesulfonyl chloride. This intermediate can be generated from the chlorosulfonation of benzoic acid, though it is often more practical to begin with a protected form, such as methyl 4-(chlorosulfonyl)benzoate, to avoid side reactions involving the carboxylic acid. The subsequent steps are sulfonamide formation followed by ester hydrolysis.
The diagram below outlines the proposed synthetic workflow.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on standard methodologies for sulfonamide synthesis and ester hydrolysis.[1]
Step 1: Synthesis of Methyl 4-[(1-hydroxypropan-2-yl)sulfamoyl]benzoate
-
Reaction Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve methyl 4-(chlorosulfonyl)benzoate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Amine Addition: To this solution, add 2-amino-1-propanol (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq).
-
Reaction Conditions: Cool the reaction mixture to 0 °C using an ice bath. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Causality Note: The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the amino alcohol and driving the reaction to completion.
-
-
Workup and Purification: Upon completion (monitored by TLC), dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated sodium bicarbonate (aq), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the intermediate ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir at room temperature until the reaction is complete.
-
Acidification: Cool the mixture to 0 °C and carefully acidify with 1M HCl (aq) until the pH is approximately 2-3. The desired carboxylic acid should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
Characterization and Validation
To ensure the structural integrity and purity of the synthesized compound, a suite of analytical techniques is required:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Key expected signals in ¹H NMR include aromatic protons in the 7-8 ppm region, the characteristic methine and methylene protons of the hydroxypropyl group, and a doublet for the terminal methyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight and elemental composition, matching the calculated monoisotopic mass of 259.05145 Da.[3]
-
Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, including O-H (alcohol and carboxylic acid), N-H (sulfonamide), S=O (sulfonamide), and C=O (carboxylic acid) stretches.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which must align with the calculated values for the molecular formula C₁₀H₁₃NO₅S.
Potential Biological Activity and Applications
Rationale for Biological Screening
The structural features of this compound make it a compelling candidate for screening against several enzyme and receptor families.
Caption: Relationship between the compound's motifs and potential targets.
-
Carbonic Anhydrase Inhibition: The unsubstituted sulfonamide group is a classic zinc-binding pharmacophore found in many carbonic anhydrase inhibitors (e.g., acetazolamide). While N-substitution can alter this activity, many substituted sulfonamides retain inhibitory potential. The parent 4-sulfamoylbenzoic acid is known to interact with human carbonic anhydrases.
-
LPA Receptor Modulation: Recent studies have identified N-substituted sulfamoylbenzoic acids as potent and specific agonists for the Lysophosphatidic Acid (LPA) receptor 2 (LPA₂).[4] The LPA₂ receptor is a G-protein coupled receptor (GPCR) involved in cellular processes like anti-apoptosis, making its agonists promising candidates for therapeutic intervention in conditions like radiation injury.[4]
-
Inhibition of h-NTPDases: Sulfamoyl benzamide derivatives have been synthesized and identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in regulating nucleotide signaling.[5]
-
Anti-inflammatory and Antimicrobial Activity: The sulfonylbenzoic acid scaffold is associated with anti-inflammatory effects, often through the inhibition of enzymes like COX-2, and has demonstrated activity against various microbial pathogens.[2]
Conclusion
This compound is a structurally intriguing molecule that stands at the intersection of well-established medicinal chemistry scaffolds. With a calculated molecular weight of 259.28 g/mol and a monoisotopic mass of 259.05145 Da , its physicochemical properties are readily defined.[3] Although direct experimental data on this compound is sparse, a reliable synthetic pathway can be confidently proposed based on analogous chemical transformations. The true potential of this molecule lies in its probable biological activities, which can be inferred from the extensive research on related sulfamoylbenzoic acid derivatives. Its unique combination of a proven pharmacophore with a chiral, hydrophilic side chain makes it a prime candidate for future investigation as a modulator of targets such as LPA receptors and various enzyme systems. This guide provides the foundational and predictive information necessary to embark on such an investigation.
References
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Shankara, G. K., et al. (2012). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 3(10), 806–811. Available at: [Link]
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Sial, A. A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1515-1525. Available at: [Link]
- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (1982). Google Patents. EP0068239A2.
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Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315. Available at: [Link]
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Synthesis and biological evaluation of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 64-70. Available at: [Link]
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Čaplar, V., et al. (2003). Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. Croatica Chemica Acta, 76(1), 23-36. Available at: [Link]
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One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses Procedure. Available at: [Link]
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The chlorination of 4-amino-2-hydroxy-benzoic acid. (1961). ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid
Introduction
4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid is a derivative of 4-sulfamoylbenzoic acid, a compound recognized for its role as a cross-linking reagent and a building block in medicinal chemistry, notably in the synthesis of carbonic anhydrase inhibitors.[1] The introduction of a (1-hydroxypropan-2-yl) group to the sulfamoyl nitrogen is anticipated to modulate the parent molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications can have profound implications for its pharmacokinetic and pharmacodynamic profile in potential drug development applications.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of experimental data for this specific derivative in public literature, this document emphasizes the established methodologies and expected characteristics based on an analysis of its constituent moieties: the 4-sulfamoylbenzoic acid core and the 1-hydroxypropan-2-yl substituent. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this and related compounds.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to confirm its structure and fundamental properties.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Core Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C10H13NO5S | [2] |
| Molecular Weight | 259.28 g/mol | Calculated |
| Monoisotopic Mass | 259.05145 Da | [2] |
| Parent Compound | 4-Sulfamoylbenzoic acid | [1][3][4][5] |
| Parent CAS No. | 138-41-0 | [1][3][5] |
Predicted and Measured Physicochemical Properties
The following table summarizes key physicochemical properties. Where experimental data for the title compound is unavailable, predictions are made based on the known properties of 4-sulfamoylbenzoic acid, and the expected influence of the hydroxypropyl substituent.
Table 2: Summary of Physicochemical Properties
| Property | 4-Sulfamoylbenzoic acid (Parent) | This compound (Predicted/Target) | Rationale for Prediction |
| Melting Point (°C) | 285-295[3][4] | Lower than parent | The addition of the flexible and non-symmetrical hydroxypropyl chain is likely to disrupt the crystal lattice packing seen in the highly crystalline parent compound, thus lowering the energy required for melting. |
| Water Solubility | 453 mg/L (25 °C)[4] | Higher than parent | The introduction of a hydroxyl group and an additional N-H bond provides more sites for hydrogen bonding with water, which is expected to enhance aqueous solubility. |
| pKa | 3.50 (at 25 °C)[4] | ~3.5-4.0 | The primary acidic proton is on the carboxylic acid group. The electronic effect of the distant hydroxypropyl substituent on the carboxyl group's acidity is expected to be minimal. |
| LogP (Octanol/Water) | -0.4 (XLogP3) for 2-sulfamoylbenzoic acid[6] | ~0.2 (Predicted XlogP)[2] | The addition of the propyl group increases the molecule's lipophilicity, while the hydroxyl group adds hydrophilicity. The net effect is a predicted slight increase in lipophilicity compared to the parent sulfonamides. |
Experimental Protocols for Physicochemical Characterization
For researchers synthesizing this compound, the following standard protocols are recommended for empirical determination of its properties.
Determination of Melting Point
-
Principle: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities.
-
Methodology (Capillary Method):
-
A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a rate of 1-2 °C per minute near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.
-
Aqueous Solubility Determination
-
Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
-
Methodology (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pKa Determination
-
Principle: Potentiometric titration is a precise method for determining the dissociation constant of an acidic or basic functional group by monitoring pH changes upon addition of a titrant.
-
Methodology (Potentiometric Titration):
-
A precisely weighed amount of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added.
-
The pH is recorded after each addition of the titrant.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
-
Caption: Experimental workflow for the characterization of the title compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure of a newly synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine and methylene protons of the hydroxypropyl group, and the methyl protons. The aromatic protons of the para-substituted ring will likely appear as two distinct doublets.[7] The protons of the hydroxypropyl group will exhibit characteristic splitting patterns (e.g., a doublet for the methyl group, multiplets for the methine and methylene protons).
-
¹³C NMR: The carbon NMR spectrum will show signals for the two types of aromatic carbons, the carbonyl carbon of the carboxylic acid, and the three distinct carbons of the hydroxypropyl side chain.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 3300-2500 cm⁻¹.[9]
-
O-H Stretch (Alcohol): A moderately broad peak around 3500-3200 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1680 cm⁻¹.[9]
-
S=O Stretch (Sulfonamide): Two characteristic strong absorptions, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).
-
N-H Stretch (Sulfonamide): A moderate absorption around 3300 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
-
Expected Ionization: Electrospray ionization (ESI) in negative mode would likely show a prominent ion for [M-H]⁻ corresponding to the deprotonated carboxylic acid. In positive mode, an [M+H]⁺ ion may be observed.
-
Fragmentation: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, such as the loss of the hydroxypropyl group or cleavage of the sulfonamide bond.
Conclusion
While direct experimental data for this compound is not widely published, its physicochemical properties can be reliably predicted based on its structural relationship to 4-sulfamoylbenzoic acid. The addition of the 1-hydroxypropan-2-yl moiety is expected to increase aqueous solubility while slightly increasing lipophilicity, with minimal impact on the acidity of the carboxylic acid group. This guide provides a robust framework of standard experimental protocols for researchers to empirically determine these properties, ensuring a thorough and accurate characterization of this novel compound for applications in drug discovery and development.
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The Architectural Versatility of Sulfonamide Benzoic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: A Privileged Scaffold in Medicinal Chemistry
Sulfonamide benzoic acid derivatives represent a cornerstone in modern medicinal chemistry, embodying a "privileged scaffold" that consistently yields compounds with a remarkable breadth of biological activities.[1] The intrinsic chemical characteristics of the sulfonamide (-SO₂NH-) and benzoic acid (-C₆H₄-COOH) moieties provide a unique combination of hydrogen bonding capabilities, structural rigidity, and synthetic accessibility. This has enabled the development of a vast array of therapeutic agents targeting a wide spectrum of diseases, from bacterial infections to cancer and glaucoma.[2][3][4] This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these versatile compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
Synthetic Strategies: Building the Core Structure
The synthesis of sulfonamide benzoic acid derivatives is typically straightforward, offering a high degree of modularity for creating diverse chemical libraries. The most common and efficient approaches involve the formation of the sulfonamide bond as a key step.
General Synthetic Workflow
A prevalent synthetic route commences with a substituted benzoic acid, which undergoes chlorosulfonation followed by amination. This multi-step process allows for the introduction of various substituents on both the benzoic acid ring and the sulfonamide nitrogen, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.[2][5]
Caption: General synthetic workflow for sulfonamide benzoic acid derivatives.
Detailed Experimental Protocol: Synthesis of N-Substituted-4-Carboxybenzenesulfonamides
This protocol provides a detailed, step-by-step methodology for a common synthesis of sulfonamide benzoic acid derivatives, starting from 4-(chlorosulfonyl)benzoic acid.[6]
Materials:
-
4-(Chlorosulfonyl)benzoic acid
-
Appropriate primary or secondary amine
-
Sodium carbonate (Na₂CO₃) or Pyridine
-
Deionized water
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Hexane
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware (beakers, flasks, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (10 mmol) and sodium carbonate (12 mmol) in deionized water (50 mL).[7]
-
Chill the mixture in an ice bath to 0 °C with continuous stirring.
-
Slowly add a solution of 4-(chlorosulfonyl)benzoic acid (10 mmol) in a suitable solvent (e.g., acetone or THF) to the amine solution. The slow addition is crucial to control the exothermic reaction.
-
Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.[6]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture to a pH of approximately 2 with 10% HCl to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold deionized water.
-
Drying and Recrystallization: Dry the crude product under a vacuum. For further purification, recrystallize the solid from an appropriate solvent system, such as ethyl acetate/n-hexane, to yield the pure sulfonamide derivative.[6]
-
Characterization: Characterize the final product using techniques such as NMR, IR, and mass spectrometry. Determine the melting point and calculate the yield.
A Spectrum of Biological Activities: From Antibacterials to Anticancer Agents
The structural versatility of the sulfonamide benzoic acid scaffold has led to the discovery of compounds with a wide range of biological activities.
Antimicrobial Activity
Historically, sulfonamides were among the first effective antimicrobial agents.[3] Their mechanism of action involves the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[8] As structural analogs of p-aminobenzoic acid (PABA), they block a crucial metabolic pathway in bacteria that is absent in humans, leading to their selective toxicity.[8][9]
Mechanism of Antibacterial Action
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Quantitative Data for Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 125 | [1] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis ATCC 6683 | 125 | [1] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-resistant Staphylococcus aureus | 15.62-31.25 µmol/L | [1] |
Carbonic Anhydrase Inhibition
Many sulfonamide benzoic acid derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[10] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[10][11] For instance, inhibition of CA isozymes II and IV in the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure in glaucoma patients.[11][12]
Quantitative Data for Carbonic Anhydrase Inhibition
| Compound/Derivative | Isozyme | Kᵢ (nM) | Reference |
| Benzamide-4-sulfonamide derivatives (general range) | hCA I | 5.3–334 | [10] |
| Benzamide-4-sulfonamide derivatives (general range) | hCA II | Low nM | [10] |
| Benzamide-4-sulfonamide derivatives (general range) | hCA IX | Low nM | [10] |
| Compound 13a (a benzenesulfonamide derivative) | hCA II | 7.6 | [13] |
| Compounds 4e, 4g, 4h (benzenesulfonamides) | CA IX | 10.93–25.06 | [14] |
Anticancer Activity
The anticancer potential of sulfonamide benzoic acid derivatives is an area of intense research.[1] One of the key mechanisms is the inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment.[10][14] By inhibiting these enzymes, these compounds can disrupt the pH regulation of cancer cells, leading to apoptosis and reduced tumor growth.[4][14]
Anti-inflammatory Activity
Several sulfonamide benzoic acid derivatives have demonstrated potent anti-inflammatory effects.[1] Some of these compounds act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[1][15] More recently, derivatives have been identified as antagonists of the P2Y₁₄ receptor, a target for inflammatory diseases like acute lung injury.[16]
Structure-Activity Relationships (SAR): Decoding the Molecular Architecture
The biological activity of sulfonamide benzoic acid derivatives can be significantly modulated by altering the substituents on the aromatic rings and the sulfonamide nitrogen. Understanding these structure-activity relationships (SAR) is crucial for rational drug design.[17][18][19]
Key SAR Insights:
-
Substituents on the Benzoic Acid Ring: The position and nature of substituents on the benzoic acid ring can influence the molecule's interaction with the target protein. For example, in some carbonic anhydrase inhibitors, a 4-sulfamoyl group is a key feature for potent activity.[10]
-
Substituents on the Sulfonamide Nitrogen (R group): The group attached to the sulfonamide nitrogen plays a critical role in determining the compound's potency and selectivity.
-
Linker between the Two Moieties: The nature of the linkage between the sulfonamide and benzoic acid components can affect the overall conformation of the molecule and its binding affinity.
Caption: Key structure-activity relationships of sulfonamide benzoic acid derivatives.
Future Perspectives and Conclusion
The sulfonamide benzoic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic tractability and the ability to modulate biological activity through systematic structural modifications make these compounds highly attractive for drug development.[1] Future research will likely focus on the development of isoform-selective carbonic anhydrase inhibitors to minimize off-target effects, the design of hybrid molecules that combine the sulfonamide benzoic acid core with other pharmacophores to achieve synergistic effects, and the exploration of new therapeutic applications for this versatile class of compounds. The insights and methodologies presented in this guide underscore the significant potential of sulfonamide benzoic acid derivatives in the ongoing quest for new and effective medicines.
References
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- Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. (n.d.). PubMed.
- Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. (n.d.). Benchchem.
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023, July 11). NIH.
- Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (n.d.). PMC - PubMed Central.
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019, January 11). MDPI.
- Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. (2021, October 5). PubMed.
- Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors. (n.d.). Benchchem.
- Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (2025, October 16). ResearchGate.
- Synthesis and antibacterial activity of sulfonamides. SAR and DFT studies. (n.d.). Not specified.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Not specified.
- Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025, June 5). PubMed.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Not specified.
- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). Not specified.
- Carbonic anhydrase inhibitors: synthesis of water soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, with potent intraocular pressure lowering properties. (n.d.). PubMed.
- Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. (n.d.). Not specified.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). Not specified.
- Strategies for enhancing the biological activity of synthesized sulfonamide derivatives. (n.d.). Benchchem.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021, August 1). PMC - PubMed Central.
- Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects. (2015, February 27). Science and Education Publishing.
- Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008, August 20). PMC - PubMed Central.
- Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. (n.d.). Bentham Science.
- Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. (n.d.). Bentham Science Publisher.
- Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (n.d.). Request PDF - ResearchGate.
- Sulfamoylbenzoic Acid Derivatives as Molecular Additives through Fine Dipole Moment Regulation for Highly Reproducible Perovskite Solar Cells. (2025, August 27). PubMed.
- Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. (n.d.). Semantic Scholar.
- The recent progress of sulfonamide in medicinal chemistry. (n.d.). Semantic Scholar.
- What is the benefits of the separation of sulfonamides and benzoic acid?. (2018, March 26). ResearchGate.
- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (n.d.). Google Patents.
- Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. (n.d.). Not specified.
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Methodological & Application
Purification Strategies for 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive framework for the purification of 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid, a key bifunctional molecule with potential applications in pharmaceutical synthesis and materials science. The inherent structural features—a strongly acidic carboxylic acid, a weakly acidic sulfonamide, a polar secondary alcohol, and an aromatic core—necessitate a multi-faceted purification strategy. This document outlines detailed protocols for primary bulk purification via acid-base extraction and recrystallization, as well as high-resolution purification using preparative chromatography. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs. Purity assessment is addressed through validated analytical HPLC methods.
Introduction and Strategic Overview
This compound is a sulfonamide derivative of benzoic acid, a class of compounds of significant interest in medicinal chemistry. The purity of such building blocks is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and introduce contaminants into final active pharmaceutical ingredients (APIs).
The purification strategy for this molecule hinges on its distinct physicochemical properties. The presence of a carboxylic acid (pKa ≈ 3.5-4.5) and a sulfonamide group makes the molecule amenable to manipulation through pH adjustment. This guide presents a logical workflow, from initial workup of a crude reaction mixture to the isolation of highly pure material suitable for the most demanding applications.
Figure 1. A decision workflow for the multi-step purification of this compound.
Understanding the Impurity Profile
Effective purification begins with anticipating potential impurities. Based on a common synthetic route—the reaction of 4-(chlorosulfonyl)benzoic acid with 2-amino-1-propanol—the following impurities may be present in the crude product.
| Impurity Class | Potential Species | Rationale for Formation | Key Property for Removal |
| Unreacted Starting Materials | 4-(chlorosulfonyl)benzoic acid | Incomplete reaction. | Highly reactive; hydrolyzes easily. |
| 2-amino-1-propanol | Excess reagent used to drive reaction. | Basic, highly water-soluble. | |
| Hydrolysis Products | 4-sulfobenzoic acid | Hydrolysis of the sulfonyl chloride starting material. | Highly polar, water-soluble sulfonic acid. |
| Side Products | Di-substituted amine (bis-sulfonamide) | Reaction of product with another mole of sulfonyl chloride. | More nonpolar than the target compound. |
| Residual Solvents & Reagents | Triethylamine, Pyridine, etc. | Base used to scavenge HCl byproduct.[1] | Basic, water-soluble salts. |
| THF, Dichloromethane, etc. | Reaction solvents.[2] | Volatile, organic-soluble. |
Primary Purification Protocols (Bulk Scale)
These methods are designed to rapidly remove the majority of impurities from a crude reaction mixture, typically yielding a solid product of 85-95% purity.
Protocol 1: Acid-Base Extraction
Principle of Causality: This technique leverages the significant difference in acidity between the carboxylic acid group of the target molecule and other components in the mixture. By treating the organic solution with a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid is selectively deprotonated to form its highly water-soluble sodium salt.[3][4] This salt partitions into the aqueous phase, leaving neutral organic impurities and unreacted starting materials in the organic layer. Subsequent re-acidification of the aqueous layer precipitates the purified product.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.
-
Initial Wash (Optional): If the reaction was run under acidic conditions, perform a preliminary wash with a saturated aqueous solution of sodium chloride (brine) to remove bulk water-soluble acids.
-
Basification and Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Caution: Stopper the funnel and invert gently, frequently venting to release CO₂ gas produced from the neutralization. Failure to vent can lead to excessive pressure buildup.
-
Shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.
-
-
Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh EtOAc or DCM to remove any trapped neutral organic impurities. Discard this organic wash.
-
Precipitation of Product:
-
Cool the combined aqueous extracts in an ice-water bath.
-
Slowly add 3M hydrochloric acid (HCl) dropwise while stirring vigorously. The product will begin to precipitate as a white solid.
-
Continue adding HCl until the solution is acidic to litmus paper (pH ~2).
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.
-
Allow the solid to air-dry on the filter, then transfer to a watch glass or drying dish to dry completely, preferably under vacuum.
-
Protocol 2: Recrystallization
Principle of Causality: Recrystallization is a powerful purification technique for solids based on the principle that the solubility of a compound in a solvent increases with temperature.[5] A suitable solvent will dissolve the target compound and its impurities when hot but will become a poor solvent for the target compound upon cooling, causing it to crystallize out of solution while the impurities remain dissolved.[6] The slow formation of a crystal lattice tends to exclude impurity molecules, leading to a significant increase in purity.
Solvent System Selection: The ideal solvent (or solvent pair) should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below. Given the polarity of the target molecule, single solvents like water or ethanol may be too effective. A mixed-solvent system is often optimal.
| Solvent System | Rationale | Starting Ratio (v/v) |
| Ethanol / Water | The compound is likely soluble in hot ethanol and insoluble in cold water.[7] | 1:1 to 3:1 |
| Isopropanol / Water | Similar to ethanol/water, but isopropanol is less volatile. | 1:1 to 3:1 |
| Acetonitrile / Water | Good for polar compounds; acetonitrile has good solvating power. | 2:1 to 4:1 |
Experimental Protocol:
-
Dissolution: Place the crude solid from the acid-base extraction into an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of the primary solvent until the solid just dissolves.
-
Addition of Anti-Solvent: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Re-solubilization: Add a few more drops of the primary solvent (ethanol) to the hot solution until it becomes clear again.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering mother liquor containing impurities.
-
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent. Residual solvent can depress the melting point and affect purity analysis.[8]
Secondary Purification (High-Purity Polishing)
When purity greater than 98% is required, preparative chromatography is the method of choice.
Protocol 3: Preparative Reversed-Phase Chromatography
Principle of Causality: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase.[9] More hydrophobic compounds interact more strongly with the stationary phase and elute later. For our ionizable target molecule, controlling the mobile phase pH is crucial. Adding a small amount of acid (e.g., formic acid or TFA) suppresses the ionization of the carboxylic acid group, rendering the molecule more neutral and hydrophobic, which leads to better retention and sharper peaks.[10]
Figure 2. Effect of mobile phase pH on retention in RP-HPLC for an acidic analyte.
Experimental Protocol (Preparative Scale):
-
System: Preparative HPLC system with a gradient pump and UV detector.
-
Column: C18 silica gel column (e.g., 50 x 250 mm, 10 µm particle size).
-
Mobile Phase A: Deionized water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Sample Preparation: Dissolve the recrystallized product in a minimal amount of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.
-
Gradient Elution:
-
Flow Rate: 20-50 mL/min (column dependent).
-
Detection: UV at 254 nm.
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 70% B
-
35-40 min: Hold at 70% B
-
40-45 min: Return to 10% B and equilibrate.
-
-
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Product Recovery: Combine the pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a fluffy, white solid.
Purity Assessment
Confirmation of purity should be performed using a validated analytical method, which is typically a scaled-down version of the preparative chromatography method.
Analytical RP-HPLC Method:
-
System: Analytical HPLC with UV detector.
-
Column: C18 silica gel column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[11]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Analysis: Purity is determined by the relative peak area of the main component compared to the total area of all peaks in the chromatogram. For definitive identification, collected peaks can be analyzed by Mass Spectrometry (MS). The final structure should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Summary of Methods
| Method | Scale | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | Grams to Kilograms | 80-90% | Fast, inexpensive, high capacity, removes neutral/basic impurities. | Does not remove acidic impurities (e.g., 4-sulfobenzoic acid). |
| Recrystallization | Milligrams to Kilograms | 90-98% | Highly effective for crystalline solids, cost-effective, scalable. | Requires careful solvent selection; yield can be compromised. |
| Preparative RP-HPLC | Milligrams to Grams | >99% | Highest resolution, separates closely related impurities. | Expensive, solvent-intensive, lower throughput, requires specialized equipment. |
References
- Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Retrieved from [Link]
- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
-
National Center for Biotechnology Information. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC. Retrieved from [Link]
-
PubMed. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)benzoic acid. Retrieved from [Link]
-
Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Retrieved from [Link]
-
Reddit. (n.d.). r/chemistry - Recrystallization of Benzoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol.... Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
YouTube. (2022). Recrystallisation of benzoic acid. Retrieved from [Link]
-
ChemBK. (2022). 4-Sulfamoylbenzoic acid. Retrieved from [Link]
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In vitro assay design for "4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid"
Application Notes & Protocols
Topic: In Vitro Assay Design for "4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid"
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and implementing a robust in vitro assay cascade to characterize the biological activity of "this compound". Based on its core chemical structure, specifically the sulfonamide moiety, the primary hypothesized target is the zinc-containing metalloenzyme family, carbonic anhydrases (CAs). The following protocols are designed as a self-validating system, progressing from initial biochemical screening to mechanistic and cell-based target engagement assays, providing a complete framework for evaluating the compound's potency, selectivity, and cellular activity.
Introduction & Scientific Rationale
The compound this compound belongs to the sulfonamide class of molecules. The unsubstituted sulfonamide group (-SO₂NH₂) is a well-established zinc-binding pharmacophore, renowned for its ability to coordinate with the catalytic zinc ion in the active site of carbonic anhydrases (CAs).[1] CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] Their critical role in regulating pH, CO₂ transport, and ion flux has implicated various CA isoforms in pathologies such as glaucoma, epilepsy, and cancer, making them significant therapeutic targets.[2][3]
Therefore, the logical starting point for characterizing this compound is to assess its inhibitory activity against one or more human (h) CA isoforms. This guide outlines a multi-tiered approach:
-
Tier 1: Primary Biochemical Assay: Quantify the compound's inhibitory potency (IC₅₀) against a common CA isoform (e.g., hCA II) using a high-throughput colorimetric assay.
-
Tier 2: Mechanistic & Selectivity Assays: Determine the mechanism of inhibition and profile the compound against a panel of disease-relevant CA isoforms to establish selectivity.
-
Tier 3: Cell-Based Target Engagement Assay: Confirm that the compound can penetrate the cell membrane and engage its target in a physiologically relevant context by measuring its impact on intracellular pH regulation.
This structured workflow ensures that experimental resources are used efficiently while building a comprehensive biological profile of the test compound.
Tier 1: Primary Biochemical Inhibition Assay
The most common and robust method for screening CA inhibitors is a spectrophotometric assay that measures the enzyme's esterase activity.[2] While not the physiological reaction, the hydrolysis of an ester substrate like p-nitrophenyl acetate (p-NPA) is efficiently catalyzed by CAs and produces a colored product, p-nitrophenol, which is easily quantified.
Principle of the Assay
Carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-NPA into the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor, the reaction rate decreases in a manner proportional to the inhibitor's concentration and potency.[2]
Experimental Workflow: CA Inhibition Assay
Caption: Workflow for the primary carbonic anhydrase (CA) colorimetric inhibition assay.
Detailed Protocol: hCA II Inhibition
This protocol is optimized for a 96-well plate format and is based on established methodologies.[2][4]
Materials & Reagents:
-
Test Compound: this compound
-
Positive Control: Acetazolamide (a known pan-CA inhibitor)
-
Enzyme: Recombinant human Carbonic Anhydrase II (e.g., Sigma-Aldrich C4396)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Solvents: DMSO (for compound), Acetonitrile (for substrate)
-
Hardware: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 400 nm.
Procedure:
-
Compound & Control Preparation:
-
Prepare a 10 mM stock solution of the test compound and Acetazolamide in 100% DMSO.
-
Perform serial dilutions in Assay Buffer to create a range of working concentrations (e.g., from 100 µM to 1 nM final assay concentration). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Reagent Preparation:
-
CA Working Solution: Dilute the hCA II stock solution in cold Assay Buffer to the desired final concentration (e.g., 0.2 µg/mL). Prepare this fresh before use.
-
Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile. This should be prepared fresh daily.
-
-
Plate Setup (200 µL final volume per well):
-
Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Solution (No enzyme).
-
Maximum Activity Control Wells (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of corresponding compound working solution + 20 µL CA Working Solution.
-
Note: It is recommended to perform all measurements in triplicate.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the Assay Buffer, DMSO, and compound solutions to the appropriate wells as described above.
-
Add the CA Working Solution to all wells except the blanks.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
-
Reaction Initiation and Measurement:
-
Set the microplate reader to perform a kinetic read at 400 nm, taking measurements every 30 seconds for 10-15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Solution to all wells.
-
Immediately start the kinetic measurement.
-
Data Analysis & IC₅₀ Determination
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate Percent Inhibition: Use the following formula, where V₀ is the rate of the maximum activity control and Vᵢ is the rate in the presence of the inhibitor. % Inhibition = (1 - (Vᵢ / V₀)) * 100
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[5]
| Parameter | Description | Typical Value |
| Enzyme | Human Carbonic Anhydrase II (hCA II) | 0.2 µg/mL |
| Substrate | p-Nitrophenyl acetate (p-NPA) | 0.3 mM |
| Buffer | Tris-HCl | 50 mM, pH 7.5 |
| Incubation | Enzyme + Inhibitor Pre-incubation | 15 min at RT |
| Detection | Absorbance (Kinetic) | 400 nm |
| Endpoint | IC₅₀ (Inhibitory Concentration, 50%) | Compound-dependent |
Tier 2: Selectivity & Mechanism of Action (MOA)
After confirming inhibitory activity, the next steps are to understand its selectivity and kinetic mechanism.
Isoform Selectivity Profiling
Different CA isoforms are expressed in different tissues and are associated with distinct pathologies. For example, hCA II is cytosolic and ubiquitous, hCA IX is a transmembrane protein overexpressed in hypoxic tumors, and hCA XII is also tumor-associated.[3] A selective inhibitor is often more desirable as it can reduce off-target side effects.
Protocol: The protocol described in Section 2.3 can be repeated using purified, recombinant hCA I, hCA IX, and hCA XII in place of hCA II. By determining the IC₅₀ value for each isoform, a selectivity profile can be established.
Example Data Interpretation:
| Isoform | IC₅₀ of Compound X (nM) | Selectivity Ratio (IC₅₀ / IC₅₀ hCA IX) |
|---|---|---|
| hCA I | 8,500 | 340 |
| hCA II | 1,200 | 48 |
| hCA IX | 25 | 1 |
| hCA XII | 75 | 3 |
In this example, Compound X is a potent and highly selective inhibitor of the tumor-associated isoform hCA IX.
Mechanism of Action (MOA) Studies
MOA studies determine how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, or uncompetitive inhibition).[6] This is typically done by measuring enzyme kinetics at various substrate and inhibitor concentrations.
Protocol:
-
Set up a matrix of reactions in a 96-well plate.
-
Vary the concentration of the p-NPA substrate across the columns (e.g., 0.1x Kₘ to 10x Kₘ).
-
Vary the concentration of the inhibitor across the rows (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Measure the initial reaction rates (V) for all conditions.
-
Plot the data using a Michaelis-Menten plot (V vs. [S]) or a Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of changes in Kₘ and Vₘₐₓ in the presence of the inhibitor reveals the mechanism of action.[6]
Tier 3: Cell-Based Target Engagement Assay
A biochemical assay confirms activity against an isolated enzyme, but a cell-based assay is crucial to verify that the compound can enter a cell and inhibit the target in its native environment.[7][8] Since CAs are key regulators of intracellular pH (pHi), a pHi recovery assay is a highly relevant functional readout.
Principle of the Assay
Cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF-AM). An acid load is induced, causing a drop in pHi and a change in fluorescence. The rate at which the cell recovers its normal pHi is dependent on pH-regulating enzymes, including carbonic anhydrases. Inhibition of CA activity will slow this rate of recovery.[9]
Workflow: Intracellular pH Recovery Assay
Caption: Workflow for a cell-based intracellular pH (pHi) recovery assay.
Detailed Protocol: pHi Recovery
Materials & Reagents:
-
Cell Line: A suitable cell line expressing the target CA isoform (e.g., MCF-7 or MDA-MB-231 for hCA IX).[10]
-
Reagents: BCECF-AM (pH-sensitive dye), Pluronic F-127, Ammonium Chloride (NH₄Cl), Hanks' Balanced Salt Solution (HBSS).
-
Hardware: Black-walled, clear-bottom 96-well plates; fluorescence plate reader with dual excitation (e.g., 490 nm and 440 nm) and single emission (~535 nm) capabilities.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM BCECF-AM and 0.02% Pluronic F-127 in HBSS.
-
Wash cells once with HBSS, then add the loading buffer and incubate for 30-60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash cells twice with HBSS to remove extracellular dye.
-
Add HBSS containing the test compound at various concentrations (or vehicle control) and incubate for 30 minutes.
-
-
Measurement and Acidification:
-
Place the plate in the fluorescence reader and take a baseline reading (Excitation at 490 nm and 440 nm, Emission at 535 nm).
-
Induce an acid load by replacing the buffer with a solution containing NH₄Cl (e.g., 20 mM) for 5 minutes, followed by washing and replacement with a sodium-free buffer to "trap" the acid load.
-
-
Recovery Monitoring:
-
Immediately begin a kinetic read, monitoring the fluorescence ratio (490 nm / 440 nm) over time (e.g., every 30 seconds for 15-20 minutes) as the cells recover their pHi.
-
Data Analysis
-
Calculate pHi: The fluorescence ratio (F₄₉₀/F₄₄₀) is proportional to the intracellular pH. A calibration curve using nigericin can be performed to convert the ratio to absolute pHi values.
-
Determine Recovery Rate: The initial slope of the pHi vs. time curve after acidification represents the rate of pHi recovery (dpH/dt).
-
Assess Inhibition: Compare the recovery rates of compound-treated cells to vehicle-treated cells. A potent CA inhibitor will significantly reduce the rate of pHi recovery.
Conclusion
This application note provides a validated, tiered approach to characterize the in vitro activity of this compound. By systematically progressing from broad biochemical screening to detailed mechanistic and cell-based functional assays, researchers can build a high-confidence profile of the compound's potency, selectivity, and cellular target engagement. This structured methodology ensures data integrity and provides the critical information needed for further drug development efforts.
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Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271–282. Available at: [Link]
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Angeli, A., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry, 57(15), 6561–6570. Available at: [Link]
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Qureshi, F. A., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 11, e16223. Available at: [Link]
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Kairystė, E., et al. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 29(2), 489. Available at: [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]
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Vainauskas, V., et al. (2023). The in vitro antiproliferative activity of sulfonamide derivatives. ResearchGate. Available at: [Link]
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Khan, S., et al. (2023). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Pharmaceuticals, 16(11), 1548. Available at: [Link]
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Khan, T., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences, 24(3), 2850. Available at: [Link]
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da Silva, P. A. S., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(3), 1083. Available at: [Link]
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Application Notes and Protocols for Cell-Based Assays in the Evaluation of Sulfonamide Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Sulfonamide Scaffold
Sulfonamides represent a cornerstone class of synthetic compounds with a remarkable breadth of biological activities.[1][2][3] Initially lauded for their groundbreaking antibacterial effects, the therapeutic applications of sulfonamide derivatives have expanded significantly over the decades.[1][3][4][5] This diverse pharmacopoeia now includes agents with anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][6][7][8][9][10] The enduring relevance of the sulfonamide scaffold in drug discovery necessitates robust and reliable methods for characterizing the biological effects of novel derivatives. Cell-based assays are indispensable tools in this endeavor, providing a physiologically relevant context to assess efficacy, potency, and potential toxicity.
This comprehensive guide offers detailed application notes and protocols for a suite of cell-based assays tailored for the evaluation of sulfonamide derivatives. As a senior application scientist, the emphasis here is not merely on procedural steps but on the underlying scientific rationale, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.
Foundational Principle: Understanding the Mechanisms of Action
A logical approach to selecting appropriate cell-based assays begins with an understanding of the established and potential mechanisms of action for sulfonamide derivatives.
Antimicrobial Action: Inhibition of Folate Synthesis
The classic antibacterial mechanism of sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][4][11][][13][14][15] This pathway is essential for the production of nucleotides and amino acids, and its disruption halts bacterial growth and replication.[16][11][] Mammalian cells are unaffected as they acquire folic acid from the diet, providing a basis for selective toxicity.[16][11]
Diagram: Bacterial Folic Acid Synthesis and Sulfonamide Inhibition
Caption: Sulfonamides competitively inhibit DHPS, blocking folic acid synthesis.
Anticancer Activity: A Multifaceted Approach
The anticancer properties of sulfonamides are more diverse and can involve several mechanisms:
-
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in regulating pH, CO2 transport, and ion exchange.[6][8][17][18][19] Certain CA isoforms, such as CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[6][8]
-
Cell Cycle Arrest: Some sulfonamide derivatives have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[1][7]
-
Induction of Apoptosis: Programmed cell death, or apoptosis, is a key mechanism for eliminating cancerous cells.[20][21] Several sulfonamide compounds have been demonstrated to trigger apoptotic pathways in cancer cells.[20][21]
-
Inhibition of Other Kinases: Certain sulfonamides can inhibit other critical cellular kinases like CDK9, which is involved in transcription and cell cycle regulation.[21]
Anti-inflammatory Effects: Targeting Inflammatory Mediators
The anti-inflammatory activity of some sulfonamides is attributed to their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[22] Additionally, some sulfonamides can modulate the production of nitric oxide (NO), a key signaling molecule in inflammation.
I. Cytotoxicity and Antiproliferative Assays
A primary step in evaluating any new compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, robust, and reliable colorimetric method for this purpose.[1][20][23][24][25][26][27][28]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23][26][28] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[28] The amount of formazan produced is directly proportional to the number of viable cells.[28]
Diagram: MTT Assay Workflow
Caption: A generalized workflow for in vitro cytotoxicity testing of sulfonamides.[23]
Detailed Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549, MDA-MB-468)[1]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Sulfonamide derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[26]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the sulfonamide derivatives in culture medium. It is common to use logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).[1]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the sulfonamide derivatives.
-
Incubate the plates for a specified period, typically 72 hours.[1][23]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23][26]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[26]
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 540-590 nm.[1][23][26]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[23]
Expected Results:
| Compound | Cell Line | IC50 (µM) |
| Sulfonamide X | MDA-MB-468 | < 30[1] |
| Sulfonamide Y | MCF-7 | < 128[1] |
| Sulfonamide Z | HeLa | < 360[1] |
II. Antimicrobial Susceptibility Testing
For sulfonamide derivatives intended as antimicrobial agents, determining their activity against relevant bacterial strains is crucial. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).
Principle of Broth Microdilution
This method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the drug that completely inhibits the visible growth of the microorganism.
Detailed Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sulfonamide derivatives (stock solutions in a suitable solvent)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Drug Dilutions:
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the sulfonamide stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide derivative in which there is no visible growth.
-
III. Anti-inflammatory Assays
For sulfonamides with potential anti-inflammatory activity, it is essential to assess their ability to modulate key inflammatory pathways.
Nitric Oxide (NO) Production Assay
Principle: Inflammatory stimuli, such as lipopolysaccharide (LPS), can induce the production of nitric oxide (NO) in macrophages. This assay measures the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the sulfonamide derivative indicates anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Sulfonamide derivatives
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)[29]
-
Sodium nitrite standard solution
-
96-well microplates
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the sulfonamide derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
-
Griess Reaction:
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Reading and Analysis:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
IV. Enzyme Inhibition Assays
For sulfonamides designed to target specific enzymes, such as carbonic anhydrase, a direct enzyme inhibition assay is necessary.
Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the ability of a sulfonamide derivative to inhibit the enzymatic activity of a purified carbonic anhydrase isoform. The activity is typically measured by monitoring the hydration of CO2 to bicarbonate and a proton, which can be followed by a change in pH or using a stopped-flow spectrophotometer.[8][18][19]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)[8]
-
Buffer solution (e.g., Tris-HCl)
-
CO2-saturated water (substrate)
-
Sulfonamide derivatives
-
Stopped-flow spectrophotometer or pH meter
Procedure (Stopped-Flow Method):
-
Enzyme and Inhibitor Preparation:
-
Prepare solutions of the CA isoenzyme and the sulfonamide inhibitor at various concentrations in the assay buffer.
-
-
Reaction Initiation and Measurement:
-
The enzyme and inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.
-
The initial velocity of the reaction is measured by monitoring the change in absorbance of a pH indicator over time.
-
-
Data Analysis:
-
Determine the initial reaction rates at different inhibitor concentrations.
-
Calculate the IC50 or Ki value for the inhibitor.
-
Conclusion
The cell-based assays outlined in this guide provide a robust framework for the comprehensive evaluation of novel sulfonamide derivatives. By employing these protocols, researchers can elucidate the cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties of their compounds. A thorough understanding of the underlying principles of each assay, coupled with meticulous execution of the protocols, will ensure the generation of high-quality, reproducible data, thereby accelerating the discovery and development of the next generation of sulfonamide-based therapeutics.
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Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. (2023). Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Retrieved from [Link]
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Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (2024). MDPI. Retrieved from [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SpringerLink. Retrieved from [Link]
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Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). PubMed Central. Retrieved from [Link]
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Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). ACS Publications. Retrieved from [Link]
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Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). PubMed. Retrieved from [Link]
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Application Note & Protocol Guide: Screening of "4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid" for Antibacterial Activity
Introduction: The Imperative for Novel Antibacterial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Sulfonamides, a long-established class of synthetic antimicrobial agents, continue to be a valuable scaffold in medicinal chemistry due to their well-understood mechanism of action and amenability to chemical modification.[1][2][3] These compounds typically function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[4][5] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor for nucleic acid synthesis, thereby arresting bacterial growth.[1][5]
This application note provides a comprehensive guide for the synthesis and evaluation of a novel sulfonamide derivative, 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid , as a candidate antibacterial agent. We present a detailed, field-proven protocol for its synthesis, followed by rigorous in vitro screening methodologies to determine its antibacterial efficacy against clinically relevant Gram-positive and Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals engaged in the primary screening of potential antibiotic compounds.
Mechanism of Action: Targeting Folic Acid Synthesis
The antibacterial activity of sulfonamides is predicated on their structural analogy to PABA. This allows them to bind to the active site of the bacterial enzyme dihydropteroate synthase (DHPS), competitively inhibiting the conversion of PABA and dihydropteridine diphosphate into dihydropteroate. As mammals lack this enzyme and obtain folic acid from their diet, sulfonamides exhibit selective toxicity towards bacteria.[4][5]
Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamides.
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for the synthesis and antibacterial evaluation of the target compound.
Caption: Overall workflow from synthesis to antibacterial activity assessment.
Part 1: Synthesis and Characterization of this compound
This section details a plausible synthetic route for the target compound, based on established methods for sulfonamide synthesis.[6]
Materials and Reagents:
-
4-Sulfamoylbenzoic acid[7]
-
2-Amino-1-propanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Synthesis Protocol:
Step 1: Activation of 4-Sulfamoylbenzoic acid
Rationale: The carboxylic acid group is converted to a more reactive acyl chloride to facilitate amide bond formation with the amine.
-
To a round-bottom flask, add 4-sulfamoylbenzoic acid (1 equivalent).
-
Add an excess of thionyl chloride (e.g., 5-10 equivalents) and a catalytic amount of anhydrous DMF.
-
Reflux the mixture gently for 2-3 hours under a fume hood.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 4-(chlorosulfonyl)benzoyl chloride.
Step 2: Sulfonamide Formation
Rationale: The activated sulfonyl chloride is reacted with the primary amine of 2-amino-1-propanol to form the desired sulfonamide linkage.
-
Dissolve the crude 4-(chlorosulfonyl)benzoyl chloride in anhydrous DCM in a clean, dry flask under an inert atmosphere (e.g., nitrogen).
-
In a separate flask, dissolve 2-amino-1-propanol (1.1 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the solution of 4-(chlorosulfonyl)benzoyl chloride to the cooled amine solution dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
Step 3: Work-up and Purification
Rationale: This sequence of steps removes unreacted reagents and byproducts to isolate the target compound.
-
Wash the reaction mixture sequentially with 1M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure This compound .
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups (e.g., -OH, -COOH, -SO₂NH-).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Part 2: In Vitro Antibacterial Activity Screening
This section provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized compound.
Materials and Reagents:
-
Synthesized This compound
-
Ciprofloxacin or another appropriate broad-spectrum antibiotic (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Bacterial strains:
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Spectrophotometer
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Rationale: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[10]
Step 1: Preparation of Bacterial Inoculum
-
From a fresh overnight culture on MHA, pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
Step 2: Preparation of Test Compound Dilutions
-
Prepare a stock solution of the synthesized compound in DMSO (e.g., 10 mg/mL).
-
In a sterile 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the stock solution (appropriately diluted in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
Step 3: Inoculation and Incubation
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be approximately 110 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
Step 4: Interpretation of Results
-
The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria (i.e., the well remains clear).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical follow-up to the MIC determination.
Step 1: Subculturing from MIC Plate
-
Following the MIC reading, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Spot-inoculate the aliquots onto separate, clearly labeled MHA plates.
Step 2: Incubation and Interpretation
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no bacterial growth on the agar plate).
Data Presentation and Analysis
The results of the MIC and MBC assays should be recorded in a clear and organized manner.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | S. aureus | ||
| E. coli | |||
| Ciprofloxacin (Control) | S. aureus | ||
| E. coli |
The ratio of MBC to MIC can provide insights into whether the compound is bacteriostatic (MBC/MIC > 4) or bactericidal (MBC/MIC ≤ 4).
Troubleshooting
| Issue | Possible Cause | Solution |
| No bacterial growth in control well | Inoculum viability issue or incorrect media | Use a fresh bacterial culture and verify media preparation |
| Contamination in sterility control well | Non-sterile technique or contaminated media | Ensure aseptic technique and use sterile reagents |
| Compound precipitates in media | Poor solubility | Adjust the initial stock solution concentration or use a co-solvent |
| Inconsistent results between replicates | Pipetting errors or inconsistent inoculum | Calibrate pipettes and ensure thorough mixing of bacterial suspension |
Conclusion
This application note provides a robust framework for the synthesis and preliminary antibacterial evaluation of This compound . By following these detailed protocols, researchers can generate reliable and reproducible data to assess the potential of this and other novel sulfonamide derivatives as future therapeutic agents in the fight against bacterial infections. Further studies, including cytotoxicity assays and in vivo efficacy models, would be the logical next steps for promising candidates.[11]
References
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Science Prof Online. Mode of Action (MOA) of Sulfonamide Antibiotics. [Link]
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Creative Biolabs. Understanding Sulfonamides: Mechanisms and Applications. [Link]
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M. Amin, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biomedicine, 19(3), 135-148. [Link]
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M. A. Khan, et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2015, 938486. [Link]
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A. M. El-Adl, et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10437-10451. [Link]
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A. M. Al-Obaid, et al. (2016). Synthesis of novel sulphonamides and evaluation of their antibacterial efficacy. Journal of Chemical and Pharmaceutical Research, 8(8), 202-210. [Link]
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M. A. Khan, et al. (2019). Synthesis and antibacterial activity of sulfonamides. SAR and DFT studies. Journal of the Serbian Chemical Society, 84(10), 1075-1087. [Link]
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S. Rani, et al. (2023). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 13(4), 2261-2276. [Link]
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A. Bouziane, et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 800-806. [Link]
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K. Isik, et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Microbiology Research, 2(4), 80-83. [Link]
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M. Al-Ghamdi. (2018). What is the benefits of the separation of sulfonamides and benzoic acid?. ResearchGate. [Link]
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S. H. Lee, et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(15), 6483-6495. [Link]
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PubChem. This compound. [Link]
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M. Ciesielska, et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3693. [Link]
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M. D. Rowe, et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Polymers, 13(16), 2748. [Link]
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S. Pervez, et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(30), 20739-20750. [Link]
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M. M. Patel, et al. (2013). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 5(12), 704-709. [Link]
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J. Y. Cho, et al. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Bioscience, Biotechnology, and Biochemistry, 62(11), 2273-2276. [Link]
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D. Kadlec, et al. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Journal of Clinical Pharmacy and Therapeutics, 40(4), 444-447. [Link]
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D. Kadlec, et al. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Journal of Clinical Pharmacy and Therapeutics, 40(4), 444-447. [Link]
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Application Notes & Protocols: Investigating "4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid" in Anti-Inflammatory Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the novel compound, 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid, as a potential anti-inflammatory agent. This document outlines the scientific rationale, potential mechanisms of action, and detailed protocols for in vitro and in vivo characterization.
Introduction: The Therapeutic Potential of Sulfonamide Derivatives
Inflammation is a complex biological response implicated in a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] While current treatments often involve non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, their long-term use is associated with significant adverse effects.[1] This necessitates the exploration of new chemical entities with improved safety and efficacy profiles.
The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents, including diuretics, anticonvulsants, and notably, anti-inflammatory drugs.[2][3] Marketed drugs like celecoxib, a selective COX-2 inhibitor, feature a sulfonamide moiety and underscore the potential of this chemical class in modulating inflammatory pathways.[2] Sulfonamide derivatives have been reported to exhibit a broad range of anti-inflammatory activities, including the inhibition of key enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and various proteases involved in the inflammatory cascade.[4][5]
The compound of interest, this compound, possesses a core sulfonamide structure linked to a benzoic acid moiety, suggesting its potential to interact with enzymatic targets or cellular pathways central to inflammation. This guide provides a structured approach to systematically evaluate its anti-inflammatory properties.
Hypothesized Mechanism of Action
Based on its chemical structure, this compound may exert its anti-inflammatory effects through several potential mechanisms. A primary hypothesis is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[6] Additionally, the compound could potentially modulate the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[7]
Diagram: Potential Inflammatory Pathways Targeted by Sulfonamide Derivatives
Caption: Hypothesized anti-inflammatory mechanisms of action.
Experimental Protocols: A Stepwise Approach to Evaluation
A systematic evaluation is crucial for determining the anti-inflammatory potential of a novel compound.[8] The following protocols outline a tiered screening process, from initial in vitro assays to more complex in vivo models.
PART 1: In Vitro Evaluation
1.1. Protein Denaturation Inhibition Assay
-
Rationale: This assay serves as a preliminary screening method to assess the compound's ability to stabilize proteins, a hallmark of anti-inflammatory activity.[9]
-
Protocol:
-
Prepare a 1% solution of bovine serum albumin (BSA) or human albumin in distilled water (pH 7.4).[10]
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare serial dilutions (e.g., 10-1000 µg/mL) in phosphate-buffered saline (PBS).
-
The reaction mixture should contain 2 mL of the test compound dilution and 1 mL of the albumin solution.[10]
-
A control group consists of 2 mL of PBS and 1 mL of the albumin solution.
-
Incubate all samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.
-
After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Diclofenac sodium can be used as a positive control.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
1.2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Rationale: To determine if the compound selectively inhibits COX-2, which is associated with inflammation, over the constitutively expressed COX-1, which has homeostatic functions.[6]
-
Protocol:
-
Utilize commercially available colorimetric COX inhibitor screening assay kits. These kits provide a reliable and standardized method for measuring COX activity.[9]
-
Follow the manufacturer's instructions for preparing the reagents, including the COX-1 and COX-2 enzymes, heme, and arachidonic acid substrate.
-
Incubate the respective enzymes with various concentrations of the test compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a specified time.
-
Initiate the reaction by adding arachidonic acid. The kit's chromogen will react with the prostaglandin G2 produced, resulting in a colorimetric signal.
-
Measure the absorbance at the recommended wavelength (typically around 590 nm).
-
Calculate the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity).
-
1.3. Cell-Based Assay for Inflammatory Cytokine Production
-
Rationale: To assess the compound's effect on the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, in a cellular context.[7][11]
-
Protocol:
-
Culture a suitable cell line, such as murine macrophage RAW 264.7 or human monocyte THP-1 cells, in appropriate media.
-
Seed the cells in 24-well plates at a density of approximately 1x10^5 cells/well and allow them to adhere.[11]
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 50-100 ng/mL for a period of 4 to 24 hours.[11]
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.
-
A vehicle control (cells + LPS) and a positive control (e.g., dexamethasone) should be included.[11]
-
Diagram: Workflow for In Vitro Anti-Inflammatory Screening
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Application Notes and Protocols for Drug Discovery Using "4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid" as a Lead Compound
Introduction: Unlocking the Therapeutic Potential of a Probenecid Analog
The compound 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid presents a compelling starting point for drug discovery, sharing its core sulfamoylbenzoic acid scaffold with the established drug Probenecid.[1][2] Probenecid is a classic uricosuric agent used in the management of gout, exerting its effect by inhibiting organic anion transporters (OATs), particularly URAT1, in the renal tubules to increase uric acid excretion.[1][3] Beyond its role in gout, Probenecid's interaction with various transporters and other biological targets, such as pannexin 1 channels, suggests a broader therapeutic potential, including anti-inflammatory effects and the modulation of other drugs' pharmacokinetics.[4][5][6]
This structural similarity positions this compound as a promising lead compound for two primary, yet distinct, therapeutic avenues:
-
Metabolic Disorders: As a potential modulator of Organic Anion Transporters (OATs), analogs of this lead compound could be developed as novel treatments for hyperuricemia and gout.[7] The inhibition of renal OATs is a clinically validated mechanism for lowering serum uric acid levels.[3]
-
Inflammatory and Degenerative Diseases: The sulfamoylbenzoic acid moiety is also a key feature in inhibitors of other enzyme families, notably Matrix Metalloproteinases (MMPs).[8] MMP-13, a collagenase, is a significant target in osteoarthritis, where its overactivity contributes to cartilage degradation.[9][10] Developing selective MMP-13 inhibitors from this lead scaffold could offer a disease-modifying approach for osteoarthritis.
This guide provides a comprehensive framework for researchers to explore the therapeutic potential of this compound. It details protocols for lead optimization, in vitro screening against both OAT and MMP-13 targets, and subsequent evaluation in relevant in vivo models.
PART 1: Lead Optimization and Synthesis of Analogs
The initial phase of any drug discovery campaign is to generate a library of analogs around the lead compound to explore the Structure-Activity Relationship (SAR). The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives is a well-established process.[3]
General Synthetic Workflow
The synthesis generally proceeds via a two-step reaction sequence starting from commercially available 4-(chlorosulfonyl)benzoic acid or its ester. This is followed by reaction with a diverse panel of amines to generate a library of analogs with varying steric and electronic properties at the sulfonamide nitrogen. Subsequent hydrolysis of the ester, if present, yields the final carboxylic acid derivatives.
Caption: General synthetic workflow for N-substituted 4-sulfamoylbenzoic acid derivatives.
Protocol 1: Synthesis of an Analog Library
This protocol outlines the synthesis of a small library of analogs by reacting methyl 4-(chlorosulfonyl)benzoate with a selection of primary and secondary amines.
Materials:
-
Methyl 4-(chlorosulfonyl)benzoate
-
A diverse set of primary and secondary amines (e.g., isopropanolamine, piperidine, morpholine)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water, deionized
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization)
Procedure:
-
Sulfonamide Formation:
-
Dissolve methyl 4-(chlorosulfonyl)benzoate (1.0 eq) in anhydrous DCM or THF.
-
Add the desired amine (1.1 eq) and TEA (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the methyl ester intermediate.
-
-
Ester Hydrolysis:
-
Dissolve the purified methyl ester intermediate in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture to pH ~2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by recrystallization or flash chromatography.
-
Data Presentation: Representative Analog Library
| Compound ID | R1 | R2 | Molecular Weight | LogP (calculated) |
| Lead | H | CH(CH₃)CH₂OH | 259.29 | 1.25 |
| Analog-1 | H | Cyclohexyl | 283.36 | 2.89 |
| Analog-2 | -(CH₂)₅- | 253.33 | 2.11 | |
| Analog-3 | -(CH₂)₂O(CH₂)₂- | 255.30 | 0.89 |
PART 2: In Vitro Screening and Target Validation
With a library of analogs in hand, the next step is to screen them against the primary biological targets to determine their inhibitory activity and establish a preliminary SAR.
A. Organic Anion Transporter (OAT) Inhibition Assay
This cell-based assay is designed to assess the inhibitory potential of the synthesized compounds on OAT1, a key transporter in renal urate handling.[11]
Caption: Workflow for the cell-based OAT1 inhibition assay.
Protocol 2: Cell-Based OAT1 Inhibition Assay
Materials:
-
HEK293 cells stably expressing human OAT1 (HEK293-OAT1)
-
Wild-type HEK293 cells (for counter-screening)
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
6-Carboxyfluorescein (6-CF) or another suitable fluorescent OAT substrate
-
Probenecid (positive control inhibitor)
-
Test compounds dissolved in DMSO
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed HEK293-OAT1 cells into 96-well black, clear-bottom plates at a density that will yield a confluent monolayer on the day of the assay.
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds and probenecid in HBSS. The final DMSO concentration should be ≤0.5%.
-
-
Assay Execution:
-
On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with HBSS.
-
Add the compound dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.[12]
-
Add the fluorescent substrate (e.g., 6-CF at a concentration close to its Km, typically 10-15 µM) to all wells.[13]
-
Incubate for 10 minutes at 37°C.
-
Stop the uptake by aspirating the substrate solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the intracellular fluorescence using a plate reader (Ex/Em for 6-CF is ~490/520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from wild-type HEK293 cells.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Data Presentation: Representative OAT1 Inhibition Data
| Compound ID | OAT1 IC₅₀ (µM) |
| Lead | 15.2 |
| Analog-1 | 5.8 |
| Analog-2 | 25.6 |
| Analog-3 | >100 |
| Probenecid | 8.9 |
B. Matrix Metalloproteinase-13 (MMP-13) Inhibition Assay
This is a fluorogenic enzymatic assay to directly measure the inhibition of recombinant human MMP-13.[5][14][15]
Caption: Workflow for the MMP-13 fluorogenic inhibitor screening assay.
Protocol 3: Fluorogenic Enzymatic Assay for MMP-13 Inhibition
Materials:
-
Recombinant human MMP-13 (activated)
-
Fluorogenic MMP-13 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)
-
A broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control
-
Test compounds dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of test compounds and the positive control in Assay Buffer. The final DMSO concentration should be ≤1%.
-
Dilute the MMP-13 enzyme to the working concentration in ice-cold Assay Buffer.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
-
Assay Plate Setup:
-
Add the diluted test compounds or controls to the appropriate wells of the 96-well plate.
-
Include wells for "blank" (buffer only), "positive control" (enzyme and substrate, no inhibitor), and "test inhibitor".
-
-
Enzyme Addition and Incubation:
-
Add the diluted MMP-13 enzyme solution to the "positive control" and "test inhibitor" wells.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor-enzyme interaction.[5]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm).[14]
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Data Presentation: Representative MMP-13 Inhibition Data
| Compound ID | MMP-13 IC₅₀ (nM) |
| Lead | 850 |
| Analog-1 | 2500 |
| Analog-2 | 120 |
| Analog-3 | 45 |
| GM6001 | 5 |
PART 3: ADME/Tox Screening
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify compounds with favorable drug-like characteristics and avoid late-stage failures.[12][16]
Protocol 4: Standard In Vitro ADME/Tox Panel
A standard panel of in vitro assays should be performed on the most promising hits from the primary screens.
Assays:
-
Solubility: Kinetic or thermodynamic solubility assessment in physiologically relevant buffers.
-
Permeability: Caco-2 or PAMPA assay to predict intestinal absorption.
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine intrinsic clearance.
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation to determine the fraction of compound bound to plasma proteins.
-
CYP450 Inhibition: Fluorometric or LC-MS/MS-based assays to assess inhibition of major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9).
-
Cytotoxicity: Cell viability assay (e.g., MTT, CellTiter-Glo®) in a relevant cell line (e.g., HepG2) to assess general toxicity.
Data Presentation: Representative ADME/Tox Profile
| Compound ID | Aqueous Solubility (µM, pH 7.4) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Human Liver Microsome t½ (min) | hERG IC₅₀ (µM) |
| Lead | 55 | 0.8 | 45 | >30 |
| Analog-2 | 120 | 2.5 | >60 | >30 |
| Analog-3 | 98 | 3.1 | >60 | >30 |
PART 4: In Vivo Proof-of-Concept Studies
Based on the in vitro profile, lead candidates should be advanced to in vivo models to establish proof-of-concept for the chosen therapeutic indication.
A. Gout/Hyperuricemia Model
For compounds showing potent OAT1 inhibition, a potassium oxonate-induced hyperuricemia model in rats is appropriate.[7]
Protocol 5: Potassium Oxonate-Induced Hyperuricemia in Rats
Materials:
-
Male Sprague-Dawley rats
-
Potassium oxonate
-
Test compound and vehicle
-
Allopurinol (positive control)
-
Blood collection supplies
-
Uric acid assay kit
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize rats for one week and then divide them into groups (vehicle control, positive control, test compound groups).
-
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (e.g., 250 mg/kg, i.p.) to all animals except the normal control group, 1 hour before the administration of the test compound or vehicle.[7]
-
-
Dosing:
-
Administer the test compound or vehicle orally once daily for a predetermined period (e.g., 7 days).
-
-
Sample Collection and Analysis:
-
Collect blood samples at baseline and at the end of the study.
-
Measure serum uric acid and creatinine levels using commercially available kits.
-
Data Presentation: Representative In Vivo Efficacy (Hyperuricemia Model)
| Treatment Group | Dose (mg/kg, p.o.) | Serum Uric Acid (mg/dL) | % Reduction vs. Vehicle |
| Normal Control | - | 2.1 ± 0.3 | - |
| Vehicle Control | - | 6.8 ± 0.7 | - |
| Allopurinol | 10 | 3.5 ± 0.5 | 48.5% |
| Analog-1 | 30 | 4.2 ± 0.6 | 38.2% |
B. Osteoarthritis/Inflammatory Arthritis Model
For compounds demonstrating potent and selective MMP-13 inhibition, the collagen-induced arthritis (CIA) model in mice is a gold standard for evaluating potential efficacy in rheumatoid arthritis, which shares pathological features with osteoarthritis.[9][16]
Protocol 6: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound and vehicle
-
Methotrexate (positive control)
-
Calipers for paw thickness measurement
Procedure:
-
Primary Immunization (Day 0):
-
Emulsify type II collagen in CFA.
-
Inject 0.1 mL of the emulsion intradermally at the base of the tail.[4]
-
-
Booster Immunization (Day 21):
-
Emulsify type II collagen in IFA.
-
Inject 0.1 mL of the emulsion intradermally at a site different from the primary injection.[4]
-
-
Dosing and Monitoring:
-
Begin dosing with the test compound or vehicle prophylactically (from day 0 or 21) or therapeutically (after onset of arthritis).
-
Monitor the mice daily for signs of arthritis, typically starting around day 24.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis). The maximum score per mouse is 16.[16]
-
Measure paw thickness with calipers.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Collect serum to measure inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Data Presentation: Representative In Vivo Efficacy (CIA Model)
| Treatment Group | Dose (mg/kg, p.o.) | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) |
| Vehicle Control | - | 10.5 ± 1.2 | 3.8 ± 0.3 |
| Methotrexate | 1 | 4.2 ± 0.8 | 2.5 ± 0.2 |
| Analog-3 | 30 | 5.5 ± 1.0 | 2.8 ± 0.3 |
Conclusion
This compound serves as an excellent starting point for a multifaceted drug discovery program. By leveraging the established synthetic chemistry of the sulfamoylbenzoic acid scaffold and employing the detailed in vitro and in vivo protocols outlined in this guide, researchers can systematically explore its potential in treating both metabolic and inflammatory diseases. A thorough investigation of the structure-activity relationships for both OAT and MMP-13 inhibition will be key to developing potent, selective, and drug-like candidates for clinical development.
References
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
PubChem. (n.d.). Probenecid. National Center for Biotechnology Information. Retrieved from [Link]
- Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis.
-
AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
- Wang, M., et al. (2013). MMP13 is a critical target gene during the progression of osteoarthritis. Arthritis Research & Therapy, 15(1), R5.
- Pawar, A. S., et al. (2021). A brief review on in vivo models for Gouty Arthritis. Journal of Applied Pharmaceutical Science, 11(7), 001-009.
-
Pawar, A. S., et al. (2021). A brief review on in vivo models for Gouty Arthritis. ResearchGate. Retrieved from [Link]
-
Greentech Bioscience. (n.d.). Animal Models of Hyperuricemia and Gout. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Fluorogenic MMP13 Assay Kit. Retrieved from [Link]
- Kumar, A., et al. (2013). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 4(11), 1088–1093.
- Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357–366.
-
Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Retrieved from [Link]
- Chen, Y., et al. (2022). Progress in animal models for studying hyperuricemia.
- Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
Creative Bioarray. (n.d.). SLC Transporter Inhibition Assay. Retrieved from [Link]
-
AnaSpec. (n.d.). SensoLyte® Plus 520 MMP-13 Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). MMP13 Fluorogenic Assay Kit. Retrieved from [Link]
-
Springer. (2022). In Vitro Characterization of Renal Transporters OAT1, OAT3, and OCT2. Retrieved from [Link]
-
protocols.io. (2022). Drug transporter (SLC) inhibition panel assay using drug substrates. Retrieved from [Link]
-
BioIVT. (n.d.). OAT1 (SLC22A6) Transporter Assay. Retrieved from [Link]
-
Science. (2023). Structures and membrane interactions of human OAT1 in complex with clinical used drugs. Retrieved from [Link]
- Brand, D. D., et al. (2021). Bench to Bedside: Modelling Inflammatory Arthritis. Frontiers in Immunology, 12, 693430.
-
ResearchGate. (2014). Clinical endpoint sensitivity in rheumatoid arthritis: Modeling and simulation. Retrieved from [Link]
- Xu, Y., et al. (2014). Clinical endpoint sensitivity in rheumatoid arthritis: modeling and simulation. Journal of Pharmacokinetics and Pharmacodynamics, 41(5), 537–543.
-
ResearchGate. (n.d.). In Vivo Models for Inflammatory Arthritis. Retrieved from [Link]
-
Journal of Inflammation Research. (2022). In vivo murine models for evaluating anti-arthritic agents: An updated review. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2018). SYNTHESIS, CHARACTERIZATION AND IT’S ANTIMICROBIAL ACTIVITY OF PROBENECID. Retrieved from [Link]
-
Molecules. (2022). Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation. Retrieved from [Link]
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- 3. bio-protocol.org [bio-protocol.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical endpoint sensitivity in rheumatoid arthritis: modeling and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. protocols.io [protocols.io]
- 10. Structures and membrane interactions of human OAT1 in complex with clinical used drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. chondrex.com [chondrex.com]
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- 15. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 16. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols: A Guide to Testing Carbonic Anhydrase Inhibition
Introduction: The Significance of Carbonic Anhydrase and its Inhibition
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in numerous physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for processes such as respiration, pH homeostasis, and bone resorption.[1][2][3] Given their ubiquitous nature and critical functions, CAs have emerged as significant therapeutic targets for a range of diseases.[4] The inhibition of specific CA isoforms is a key strategy in the treatment of glaucoma, epilepsy, and certain types of cancer.[2][3][4][5] Therefore, the accurate and reliable assessment of carbonic anhydrase inhibition is paramount for the discovery and development of novel therapeutic agents.
This comprehensive guide provides detailed protocols and insights for designing and executing robust experimental workflows to test carbonic anhydrase inhibition. We will delve into the core principles of CA inhibition assays, explore various methodologies with their respective advantages and limitations, and provide step-by-step protocols for both enzymatic activity and inhibitor screening.
Core Principles of Carbonic Anhydrase Inhibition Assays
The fundamental principle behind any carbonic anhydrase inhibition assay is to measure the enzymatic activity of CA in the presence and absence of a potential inhibitor. The reduction in enzymatic activity is then correlated with the concentration of the inhibitor to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).[6][7] An IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6]
Two primary catalytic activities of carbonic anhydrases are exploited for inhibition studies: the physiological hydration of carbon dioxide and the non-physiological, yet convenient, esterase activity.[1][8]
CO2 Hydration Activity Assays
These assays directly measure the primary physiological function of carbonic anhydrases. The core of this method relies on monitoring the change in pH resulting from the production of protons during the hydration of CO2.[1][9]
A time-honored method for this is the Wilbur-Anderson assay , which electrometrically measures the time required for a CO2-saturated solution to lower the pH of a buffer from 8.3 to 6.3.[1][10] One Wilbur-Anderson unit (WAU) is defined as the amount of enzyme that causes the pH of a 20 mM Trizma buffer to drop from 8.3 to 6.3 per minute at 0°C. While simple and requiring no specialized equipment, this method can be prone to variability and is conducted at non-physiological temperatures.[1]
To enhance reproducibility and throughput, colorimetric adaptations of the Wilbur-Anderson assay have been developed. These methods utilize a pH indicator, such as phenol red, and a spectrophotometer to monitor the pH change, offering improved accuracy and speed.[8]
Esterase Activity Assays
Certain carbonic anhydrase isoforms, particularly the α-CAs, exhibit esterase activity, hydrolyzing ester substrates to produce a chromogenic or fluorogenic product.[1][8] A commonly used substrate is p-nitrophenyl acetate (p-NPA), which is hydrolyzed to the yellow-colored p-nitrophenol, readily quantifiable by spectrophotometry.[1][8]
This method is simple, reliable, and well-suited for high-throughput screening (HTS) of potential inhibitors.[2][3][11][12] However, it's crucial to recognize that this is a surrogate assay; the kinetics of ester hydrolysis may not perfectly mirror the physiological CO2 hydration reaction.[1] Therefore, promising hits from an esterase-based screen should ideally be validated using a CO2 hydration assay.
Experimental Design and Protocols
A robust experimental design for testing carbonic anhydrase inhibition involves several key stages, from initial screening of a compound library to detailed characterization of lead candidates.
Workflow for Carbonic Anhydrase Inhibitor Screening
Caption: A generalized workflow for the screening and characterization of carbonic anhydrase inhibitors.
Protocol 1: Colorimetric Esterase Activity Assay for High-Throughput Screening
This protocol is adapted for a 96-well plate format and is ideal for the primary screening of a large number of compounds.
Materials:
-
Purified Carbonic Anhydrase (e.g., bovine erythrocyte CA)
-
p-Nitrophenyl Acetate (p-NPA)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Known CA inhibitor (e.g., Acetazolamide) as a positive control[2][3][11]
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Enzyme Solution: Prepare a working solution of carbonic anhydrase in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solution: Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile. Just before use, dilute the stock solution in assay buffer to the desired final concentration.
-
Test Compounds and Controls: Prepare serial dilutions of your test compounds and the positive control (Acetazolamide) in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
-
-
Assay Setup (in a 96-well plate):
| Well Type | Component 1 | Component 2 | Component 3 | Component 4 |
| Blank (No Enzyme) | 100 µL Assay Buffer | 50 µL Assay Buffer | - | 50 µL Substrate Solution |
| Negative Control (100% Activity) | 100 µL Enzyme Solution | 50 µL Assay Buffer | - | 50 µL Substrate Solution |
| Positive Control (Inhibited) | 100 µL Enzyme Solution | 50 µL Acetazolamide | - | 50 µL Substrate Solution |
| Test Compound | 100 µL Enzyme Solution | 50 µL Test Compound | - | 50 µL Substrate Solution |
-
Incubation: Add the enzyme solution and the test compounds/controls to the respective wells. Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predefined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells. Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.[6]
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[6][7]
-
Self-Validation and Causality:
-
Linearity of the Reaction: Ensure that the reaction rate in the negative control wells is linear over the measurement period. This indicates that the substrate is not depleted and the enzyme is stable.
-
Positive Control: The inclusion of a known inhibitor like Acetazolamide validates the assay's ability to detect inhibition. A significant reduction in activity in these wells confirms the assay is performing as expected.
-
Solvent Effects: Running a control with the highest concentration of the solvent used to dissolve the test compounds is crucial to ensure the solvent itself does not interfere with the enzyme activity.
Protocol 2: Modified Wilbur-Anderson (Colorimetric) CO2 Hydration Assay
This protocol provides a more physiologically relevant assessment of CA inhibition and is suitable for confirming hits from the primary screen.
Materials:
-
Purified Carbonic Anhydrase
-
Buffer: 20 mM Tris-HCl, pH 8.3, containing a pH indicator (e.g., Phenol Red)
-
CO2-saturated water (prepare by bubbling CO2 gas through ice-cold deionized water for at least 30 minutes)
-
Test compounds and positive control (Acetazolamide)
-
Temperature-controlled spectrophotometer with a cuvette holder
-
Timer
Procedure:
-
Equilibration: Pre-chill all reagents and the spectrophotometer's cuvette holder to 0-4°C.[1]
-
Assay Mixture Preparation: In a chilled cuvette, add the Tris-HCl buffer containing the pH indicator.
-
Enzyme and Inhibitor Addition:
-
For the uncatalyzed reaction (blank) , add an equivalent volume of buffer instead of the enzyme.
-
For the catalyzed reaction (negative control) , add a predetermined amount of CA enzyme solution.
-
For the inhibited reaction , pre-incubate the enzyme with the desired concentration of the test compound or Acetazolamide before adding it to the cuvette.
-
-
Reaction Initiation: Initiate the reaction by rapidly injecting a known volume of ice-cold, CO2-saturated water into the cuvette.
-
Measurement: Immediately start monitoring the decrease in absorbance at the wavelength corresponding to the basic form of the pH indicator (e.g., 557 nm for phenol red). Record the time it takes for the absorbance to drop between two defined points, which correspond to a specific pH change (e.g., from pH 8.3 to 6.3).[8]
Data Analysis:
-
Calculate the enzymatic activity in Wilbur-Anderson Units (WAU) using the formula: WAU = (T0 - T) / T, where T0 is the time for the uncatalyzed reaction and T is the time for the catalyzed reaction.
-
Calculate the percentage of inhibition as: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Rationale for Experimental Choices:
-
Low Temperature: Performing the assay at 0-4°C increases the solubility of CO2 in the aqueous solution, ensuring sufficient substrate is available for the enzymatic reaction.[1]
-
pH Indicator: The use of a pH indicator allows for a continuous and sensitive spectrophotometric measurement of the reaction progress, which is an improvement over the traditional electrometric method.[8]
Understanding the Mechanism of Inhibition
Beyond determining the potency (IC50), understanding how an inhibitor interacts with the enzyme is crucial for drug development. This involves elucidating the mechanism of action (MOA).
Sources
- 1. mdpi.com [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 4. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. courses.edx.org [courses.edx.org]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solubilization of 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid in In Vitro Experiments
Introduction: Understanding the Molecule
4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid. Its structure, featuring both a carboxylic acid group and a sulfonamide with a hydroxylated alkyl chain, suggests a molecule with complex solubility characteristics. The presence of polar functional groups indicates potential for aqueous solubility, while the benzene ring provides a degree of lipophilicity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for solubilizing this compound for use in a variety of in vitro experimental settings. Given the limited publicly available data on this specific compound, a systematic approach to solubility testing and solution preparation is essential for generating reliable and reproducible experimental results.
Molecular Structure and Physicochemical Properties:
Pre-Formulation: Essential First Steps
Prior to preparing stock solutions for your experiments, a small-scale solubility assessment is crucial. This will conserve your valuable compound and inform the selection of an appropriate solvent.
Recommended Solvents for Initial Solubility Testing
The choice of solvent is critical and should be guided by the downstream application. For in vitro assays, particularly cell-based experiments, it is imperative to select a solvent that is compatible with the biological system and minimally toxic at the final working concentration.
| Solvent | Polarity Index | Common Use in Biological Assays |
| Dimethyl Sulfoxide (DMSO) | 7.2 | A universal solvent for preparing high-concentration stock solutions of poorly water-soluble compounds.[2] |
| Ethanol (EtOH) | 5.2 | Suitable for compounds soluble in alcohols.[2] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | High | The ideal solvent if the compound is sufficiently soluble, as it is physiologically compatible. |
| Cell Culture Medium | High | Direct dissolution in the medium used for the experiment can be attempted, though often challenging for poorly soluble compounds. |
Causality Behind Solvent Selection
-
DMSO: Due to its strong solubilizing power for a wide range of organic molecules, DMSO is often the first choice for creating high-concentration stock solutions.[2][3] This allows for minimal volumes of the stock solution to be added to the final assay, thereby keeping the final solvent concentration low.
-
Ethanol: While a viable option, ethanol can be more toxic to cells than DMSO at similar concentrations and is more volatile, which can lead to concentration changes over time.[2]
-
Aqueous Buffers (PBS, Culture Medium): Direct solubility in aqueous solutions is the ideal scenario as it eliminates any potential solvent-induced artifacts in the experiment. However, many organic compounds exhibit limited aqueous solubility.
Experimental Protocols
Protocol for Small-Scale Solubility Testing
This protocol is designed to determine an approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (DMSO, Ethanol, PBS pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the test solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mg/mL).
-
Gently vortex the tube until the compound is fully dispersed.[3]
-
If the compound does not dissolve, sonicate the tube in a water bath for 5-10 minutes.[3] Gentle warming (e.g., 37°C) can also be attempted, but be cautious of potential compound degradation.[3]
-
Visually inspect for any undissolved particulate matter. If the solution is clear, the compound is soluble at that concentration.
-
If the compound is not fully dissolved, add an additional measured volume of the solvent and repeat steps 3-5 until a clear solution is obtained. Record the total volume of solvent used to calculate the approximate solubility.
Protocol for Preparation of a High-Concentration Stock Solution in DMSO
Based on the likely properties of the molecule, DMSO is the recommended starting solvent for generating a concentrated stock solution.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 259.28 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials with screw caps[4]
-
Analytical balance
-
Calibrated pipettes
Calculations:
To prepare a 10 mM (0.01 mol/L) stock solution: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For 1 mL (0.001 L) of a 10 mM solution: Mass (mg) = 0.01 mol/L x 0.001 L x 259.28 g/mol x 1000 mg/g = 2.59 mg
Procedure:
-
Carefully weigh out 2.59 mg of this compound.
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Cap the tube securely and vortex until the compound is completely dissolved. A brief sonication in a water bath can assist with dissolution.[3]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C, protected from light.[3]
Protocol for Preparation of Working Solutions and Serial Dilutions
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer. It is critical to maintain a consistent, low final concentration of the solvent (e.g., DMSO) across all experimental conditions, including vehicle controls.[3]
Objective: To prepare a series of working solutions for a dose-response experiment, ensuring the final DMSO concentration does not exceed 0.1%.
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or 96-well plate
Procedure for Serial Dilution in Assay Medium:
-
Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock solution 1:100 in the assay medium to create a 100 µM intermediate solution with 1% DMSO. This step helps to minimize precipitation that can occur when a highly concentrated DMSO stock is added directly to an aqueous medium.
-
Serial Dilutions:
-
Label a series of sterile tubes or wells for each desired final concentration.
-
To create a 2-fold serial dilution starting from 100 µM, add a specific volume (e.g., 100 µL) of the 100 µM intermediate solution to the first tube.
-
Add half the volume (e.g., 50 µL) of assay medium to the subsequent tubes.
-
Transfer half the volume (e.g., 50 µL) from the first tube to the second, mix thoroughly, and continue this process for the remaining tubes, using a fresh pipette tip for each transfer.
-
-
Final Dilution into Assay Plate: To achieve a final DMSO concentration of 0.1%, the 100 µM intermediate solution (containing 1% DMSO) can be diluted 1:10 in the final assay volume. For example, add 10 µL of the 100 µM solution to 90 µL of cells in medium in a 96-well plate to get a final concentration of 10 µM compound and 0.1% DMSO.
Best Practices and Troubleshooting
-
Vehicle Controls: Always include a vehicle control in your experiments. This consists of the assay medium with the same final concentration of the solvent (e.g., 0.1% DMSO) as the test conditions.[3]
-
Final Solvent Concentration: For most cell-based assays, the final DMSO concentration should be kept at or below 0.5%, with ≤ 0.1% being preferable for sensitive or primary cell lines.[3] High concentrations of DMSO can be toxic to cells and may interfere with assay components.[3][5]
-
Precipitation upon Dilution: If the compound precipitates when diluted into an aqueous buffer, try a lower starting stock concentration, perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium, or investigate the use of co-solvents or excipients.[3]
-
Storage and Stability: Store stock solutions in tightly sealed vials at low temperatures (-20°C or -80°C) to maintain their integrity.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3] It is recommended to use glass vials with screw caps and Teflon seals for long-term storage to prevent solvent evaporation.[4]
-
Purity Considerations: The purity of the compound should be taken into account for accurate concentration calculations, especially for highly sensitive assays. This information is typically available on the Certificate of Analysis (CoA).[6]
Visualizing the Workflow
Diagram 1: Workflow for Solubility Assessment and Stock Solution Preparation
Caption: A streamlined workflow from initial solubility testing to the preparation of working solutions for in vitro assays.
Diagram 2: Logic for Maintaining Low Final Solvent Concentration
Caption: Dilution strategy to minimize the final solvent concentration in the assay, thereby reducing potential cytotoxicity.
References
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [PDF]
-
PubChem. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]
-
Malin, T., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (2024, October 28). Peptide solvent for cell-based Assay?. Retrieved from [Link]
-
ChemBK. (2022, October 16). 4-Sulfamoylbenzoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C10H13NO5S) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. enfanos.com [enfanos.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid
Welcome to the technical support center for the synthesis of 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.
I. Reaction Overview and Mechanism
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The primary route involves the reaction of 4-(chlorosulfonyl)benzoic acid with 2-amino-1-propanol.[1] A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid generated during the reaction.[2]
Reaction Scheme:
4-(Chlorosulfonyl)benzoic acid + 2-Amino-1-propanol → this compound + HCl
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The nucleophilic amine of 2-amino-1-propanol attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond.
Visualization of the Synthetic Pathway
Caption: General reaction pathway for the synthesis.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Moisture in Reaction | Sulfonyl chlorides are highly susceptible to hydrolysis. The presence of water will convert the starting material, 4-(chlorosulfonyl)benzoic acid, into the unreactive 4-sulfamoylbenzoic acid.[2] | Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Poor Quality of Reagents | Impurities in either 4-(chlorosulfonyl)benzoic acid or 2-amino-1-propanol can interfere with the reaction. | Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the reagents before use. |
| Inadequate Temperature Control | The reaction is typically performed at low temperatures (0-5 °C) to control the exothermic nature of the reaction and minimize side reactions. | Use an ice bath to maintain the reaction temperature. Add the 2-amino-1-propanol dropwise to the solution of 4-(chlorosulfonyl)benzoic acid to control the reaction rate. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent. | Carefully calculate and measure the molar equivalents of each reactant. A slight excess of the amine may be used to ensure complete consumption of the sulfonyl chloride. |
Problem 2: Presence of Multiple Impurities in the Crude Product
| Potential Cause | Explanation | Recommended Solution |
| Formation of Disulfonamide | If the amine contains a secondary amine impurity or if the reaction conditions are not optimized, the formation of a disulfonamide byproduct can occur. | Use a highly pure amine. Control the stoichiometry and reaction temperature carefully. |
| Polymerization | In some sulfonamide syntheses, especially with bifunctional starting materials, polymerization can be a significant side reaction.[3] | While less common with these specific reactants, gradual addition of the amine to the sulfonyl chloride solution can help minimize this. |
| Unreacted Starting Materials | Incomplete reaction will result in the presence of starting materials in the crude product. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Extend the reaction time if necessary. |
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common synthesis issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used for sulfonamide synthesis.[2] The choice of solvent can impact the reaction rate and solubility of the reactants.
Q2: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a quick and effective method.[4] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the starting materials and the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.[5]
Q3: What is the best method for purifying the final product?
The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.[6] Column chromatography may be necessary if significant impurities are present.
Q4: Can I use a different base instead of pyridine or triethylamine?
Yes, other non-nucleophilic organic bases can be used. However, it is important to ensure the base is strong enough to neutralize the generated HCl but not so strong that it promotes side reactions.[2]
Q5: What are the key safety precautions for this synthesis?
4-(Chlorosulfonyl)benzoic acid is corrosive and reacts with water.[7] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
IV. Optimized Experimental Protocol
This protocol is provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials and Reagents:
-
4-(Chlorosulfonyl)benzoic acid (96% purity or higher)[7]
-
2-Amino-1-propanol (99% purity or higher)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of 4-(chlorosulfonyl)benzoic acid in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Amine: In the dropping funnel, prepare a solution of 1.1 equivalents of 2-amino-1-propanol and 1.2 equivalents of triethylamine in anhydrous DCM.
-
Reaction: Add the amine/base solution dropwise to the stirred sulfonyl chloride solution over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.[8]
-
HPLC: To determine the purity.[9]
-
Melting Point: As a preliminary indicator of purity.
By following this guide, researchers can systematically address common challenges in the synthesis of this compound, leading to improved yields and higher purity of the final product.
V. References
-
BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis. Retrieved from
-
Pharmaffiliates. (n.d.). Probenecid-impurities. Retrieved from
-
Axios Research. (n.d.). Probenecid EP Impurity B. Retrieved from
-
Google Patents. (n.d.). CN107033038A - The preparation method of probenecid. Retrieved from
-
Books. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from
-
BOC Sciences. (n.d.). Probenecid Impurities. Retrieved from
-
Pharmaffiliates. (n.d.). Probenecid-impurities. Retrieved from
-
National Institutes of Health. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from
-
BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols. Retrieved from
-
National Institutes of Health. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Retrieved from
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from
-
CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from
-
Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same. Retrieved from
-
Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-(Chlorosulfonyl)benzoic acid. Retrieved from
-
PubMed. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Sulfamoylbenzoic acid. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 3-(chlorosulfonyl)-4-(propan-2-yl)benzoic acid. Retrieved from
-
CAS Common Chemistry. (n.d.). 4-(Chlorosulfonyl)benzoic acid. Retrieved from
-
ResearchGate. (n.d.). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Retrieved from
-
MDPI. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from
-
PubMed. (2009). The determination of low-molecular-mass thiols with 4-(hydroxymercuric)benzoic acid as a tag using HPLC coupled online with UV/HCOOH-induced cold vapor generation AFS. Retrieved from
-
Google Patents. (n.d.). WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts. Retrieved from
-
Google Patents. (n.d.). US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Sulfamoylbenzoic acid. Retrieved from
-
Sigma-Aldrich. (n.d.). TLC Analysis of 4-Hydroxybenzoic Acid. Retrieved from
-
PubChem. (n.d.). 4-(2-hydroxypropan-2-yl)benzoic acid. Retrieved from
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. TLC Analysis of 4-Hydroxybenzoic Acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN107033038A - The preparation method of probenecid - Google Patents [patents.google.com]
- 7. 4-(氯磺酰基)苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. PubChemLite - this compound (C10H13NO5S) [pubchemlite.lcsb.uni.lu]
- 9. vuir.vu.edu.au [vuir.vu.edu.au]
"4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid" stability and degradation issues
Welcome to the technical support center for 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Introduction
This compound is a molecule of interest that combines the structural features of a sulfonamide and a benzoic acid. Understanding its stability profile is critical for the development of robust formulations and for ensuring the integrity of analytical data. This guide provides insights into potential degradation pathways and offers practical advice for handling and analyzing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways are expected to be hydrolysis, photodegradation, and thermal decomposition.
-
Hydrolysis: The sulfonamide (S-N) bond is susceptible to cleavage under both acidic and basic conditions, which would be a primary hydrolytic pathway.[1][2][3]
-
Photodegradation: Sulfonamides are known to be light-sensitive, and exposure to UV or even fluorescent light can lead to degradation, often involving cleavage of the sulfonamide bond or extrusion of sulfur dioxide (SO2).[4][5][6][7]
-
Thermal Decomposition: As a benzoic acid derivative, the molecule may undergo decarboxylation at elevated temperatures.[8][9][10][11]
Q2: I am observing a loss of potency in my sample solution. What could be the cause?
A2: A loss of potency is likely due to chemical degradation. The most common culprits are exposure to incompatible pH, light, or elevated temperatures. It is also possible that the compound is reacting with other components in your formulation or solvent. We recommend performing a forced degradation study to identify the specific stress conditions that affect your molecule.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation products would likely result from the cleavage of the sulfonamide bond. This would yield 4-sulfamoylbenzoic acid and 2-aminopropan-1-ol. Other potential degradation products could arise from further decomposition of these primary products or from reactions involving other parts of the molecule.
Q4: How can I prevent the degradation of this compound during storage and handling?
A4: To minimize degradation, it is recommended to:
-
Store the compound in a cool, dark, and dry place.
-
Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Prepare solutions fresh and use them promptly.
-
If solutions need to be stored, keep them at a low temperature (e.g., 2-8 °C) and protected from light.
-
Be mindful of the pH of your solutions, as extremes in pH can catalyze hydrolysis.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Symptom: You observe additional peaks in your HPLC chromatogram that are not present in the reference standard.
Possible Cause: These unexpected peaks are likely degradation products.
Troubleshooting Steps:
-
Verify Peak Identity: If possible, use a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks. This can help in elucidating their structures.
-
Conduct Forced Degradation Studies: Systematically expose your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[12][13] This will help you to identify which conditions are causing the degradation and to generate the degradation products for confirmation.
-
Optimize Chromatographic Method: Ensure that your HPLC method is stability-indicating, meaning it can resolve the parent compound from all potential degradation products.[14][15][16][17]
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study. The conditions may need to be adjusted based on the stability of the molecule.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. |
| Oxidation | Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to 105°C for 24 hours. |
| Photodegradation | Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. |
Analyze all stressed samples by HPLC and compare the chromatograms to that of an unstressed control sample.
Visualizing the Process: Forced Degradation Workflow
Sources
- 1. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
Technical Support Center: Chromatography Purification of 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid
Welcome to the technical support center for the chromatographic purification of 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this molecule.
Introduction
This compound is a molecule of interest in pharmaceutical development, featuring both a carboxylic acid and a sulfonamide group.[1] These functional groups, along with the hydroxyl group, impart a significant degree of polarity to the molecule. Its purification via chromatography, typically reversed-phase high-performance liquid chromatography (RP-HPLC), can present several challenges, including poor peak shape, inadequate resolution from impurities, and shifting retention times. This guide provides a structured approach to troubleshooting these issues, grounded in the principles of chromatographic science.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust purification method.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₃NO₅S | [2] |
| Monoisotopic Mass | 259.05145 Da | [2] |
| Predicted XlogP | 0.2 | [2] |
| pKa (of the parent 4-sulfamoylbenzoic acid) | 3.50 (at 25℃) | [3] |
The low predicted XlogP value indicates high polarity, and the acidic pKa of the related parent compound suggests that the carboxylic acid group will be ionized at neutral pH. These properties are critical considerations for method development.
Frequently Asked Questions (FAQs)
Q1: My peak for this compound is tailing significantly. What is the likely cause and how can I fix it?
A1: Peak tailing for acidic compounds like this is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the column.[4][5] At mobile phase pH values above the pKa of the silanols (typically around 3.5-4.5 for Type B silica), these groups become ionized and can interact with any positive charges on your molecule or through hydrogen bonding.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Operate your mobile phase at a pH between 2.5 and 3.0.[6] This will suppress the ionization of both the carboxylic acid on your molecule and the silanol groups on the stationary phase, minimizing secondary interactions and improving peak shape.[4] Phosphoric acid or formic acid are common choices for pH modification in reversed-phase HPLC.[7]
-
Use a Highly Deactivated Column: Employ a column with end-capping, where residual silanol groups are chemically bonded with a small silylating agent to make them less active.[6] Columns with low silanol activity are specifically designed to reduce these unwanted interactions.[7]
-
Consider a Different Stationary Phase: If tailing persists, explore alternative stationary phases. A column with a different bonding chemistry or a polymer-based column could offer different selectivity and reduce the problematic interactions.
Q2: I'm seeing poor resolution between my target compound and a closely eluting impurity. What are my options?
A2: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of your separation.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Adjust the Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.
-
-
Modify the Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable compounds.[4] Systematically adjust the pH to see if the selectivity between your compound and the impurity improves.
-
Change the Column:
-
Different Stationary Phase: A column with a different bonded phase (e.g., C18 to Phenyl-Hexyl) can provide a different selectivity.
-
Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) offer higher efficiency and can improve resolution.
-
Q3: My retention times are shifting from one injection to the next. What could be the cause?
A3: Retention time instability can stem from several factors related to the HPLC system, mobile phase preparation, or the column itself.
Troubleshooting Steps:
-
Check the HPLC System: Ensure that the pump is delivering a consistent flow rate and that there are no leaks in the system.[6][8] Inconsistent mixing of the mobile phase in gradient systems can also lead to shifting retention times.[4]
-
Mobile Phase Preparation:
-
Accurate pH Measurement: Use a calibrated pH meter for consistent mobile phase preparation, as even a small change in pH can affect retention times for ionizable compounds.[4]
-
Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the organic component.[6]
-
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phases or after a steep gradient.[6] This may require flushing with 10-20 column volumes of the mobile phase.
In-Depth Troubleshooting Guides
Scenario 1: Persistent Peak Tailing Despite pH Adjustment
Even after lowering the mobile phase pH, you may still observe peak tailing. This could be due to strong interactions with the stationary phase or column overload.
Diagnostic Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - this compound (C10H13NO5S) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. hplc.eu [hplc.eu]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Separation of Probenecid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Overcoming solubility problems of "4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid" in biological buffers
A Guide for Researchers on Overcoming Solubility Problems in Biological Buffers
Welcome to the technical support guide for "4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid" (herein referred to as the 'Compound'). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered during experimentation. By understanding the physicochemical properties of the Compound and employing systematic strategies, you can ensure accurate and reproducible results.
Section 1: Understanding the Molecule - Why is Solubility a Challenge?
The molecular structure of "this compound" contains two key ionizable functional groups: a carboxylic acid on the benzoic ring and a sulfonamide group.
-
Carboxylic Acid Group: This group is acidic. The parent molecule, benzoic acid, has a pKa of approximately 4.2.[1] The presence of the electron-withdrawing sulfamoyl group is expected to slightly increase its acidity, lowering the pKa.
-
Sulfonamide Group: The proton on the sulfonamide nitrogen is also weakly acidic, with a much higher pKa, typically in the range of 8-10.[2][3]
The primary driver of its pH-dependent solubility is the carboxylic acid. At a pH below its pKa, the carboxylic acid group is protonated (-COOH), making the molecule neutral and significantly less soluble in aqueous media. As the pH of the solution rises above the pKa, the carboxylic acid deprotonates to form a carboxylate salt (-COO⁻), which is charged and much more soluble in water. This relationship is fundamentally described by the Henderson-Hasselbalch equation.[4][5]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with the Compound in biological buffers.
Q1: My compound precipitated immediately when I diluted my DMSO stock into aqueous buffer (e.g., PBS pH 7.4). What happened and how do I fix it?
Answer: This is a classic case of solvent-shifting or precipitation upon dilution . The Compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its intrinsic solubility in a neutral aqueous buffer is low. When a small volume of the concentrated DMSO stock is added to a large volume of buffer, the DMSO concentration drops dramatically, and the buffer can no longer keep the Compound dissolved, causing it to crash out of solution.[6]
Solutions:
-
pH Adjustment (Recommended First Step): The most effective solution is to increase the pH of your final buffer. Since the Compound is acidic, increasing the pH well above its estimated pKa (~3.5-4.0) will ionize it and dramatically increase aqueous solubility.[7][8] Try preparing your working solution in a buffer at pH 8.0 or higher.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of buffer. Instead, try a stepwise dilution. Add the DMSO stock to a small volume of buffer while vortexing vigorously, and then slowly add this intermediate dilution to the remaining buffer. This can sometimes prevent localized high concentrations that trigger precipitation.[9]
-
Reduce Final Concentration: Your target concentration may simply be above the Compound's solubility limit in that specific buffer. Verify if a lower concentration is sufficient for your experiment.
Q2: What is the single most effective strategy to improve the solubility of this Compound?
Answer: pH modification . Given the presence of the acidic carboxylic acid group, adjusting the pH of the aqueous buffer is the most direct and impactful method.[10] By preparing your buffer at a pH at least 2 units above the compound's pKa (e.g., pH > 6), you ensure that the vast majority of the molecules are in the highly soluble, ionized (deprotonated) form.
Q3: My experiment is pH-sensitive and must be performed at pH 7.4, where the compound is not soluble enough. What are my other options?
Answer: When pH adjustment is not feasible, several other formulation strategies can be employed.
-
Co-solvents: You can include a small percentage of a water-miscible organic solvent in your final buffer.[11] This increases the solvent's capacity to dissolve hydrophobic molecules.
-
DMSO: The most common co-solvent. Most cell lines can tolerate up to 0.5% DMSO, but this is highly cell-line dependent and should always be verified.[12][13][14] Always include a vehicle control (buffer with the same % of DMSO) in your experiments.
-
Polyethylene Glycol (PEG-400) or Propylene Glycol (PG): These are often better tolerated in in vivo studies and can be effective solubilizers.[15]
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] The hydrophobic part of your Compound can become encapsulated within the cyclodextrin's cavity, forming an "inclusion complex" that is water-soluble.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[19][20]
Q4: What is the best way to prepare and store a high-concentration stock solution?
Answer: For long-term storage and experimental convenience, preparing a concentrated stock solution is essential.[21][22]
-
Organic Solvent Stock (Recommended): Prepare a 10-100 mM stock solution in 100% DMSO. Aliquot this into single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[9]
-
Aqueous Alkaline Stock: Alternatively, prepare a stock solution in a basic aqueous buffer (e.g., 50 mM Tris, pH 9.0). This can be useful if any amount of DMSO is detrimental to your assay. However, the long-term chemical stability of the compound in a high-pH aqueous solution should be verified.
Q5: How do I determine the maximum non-toxic concentration of DMSO for my cell-based assay?
Answer: The tolerance to DMSO varies significantly between different cell lines.[23] While a general rule of thumb is to keep the final concentration at or below 0.5%, you must determine this experimentally for your specific system.[14]
Procedure:
-
Culture your cells in a multi-well plate.
-
Expose the cells to a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).
-
Incubate for the same duration as your planned experiment.
-
Assess cell viability using a standard method (e.g., MTT, Trypan Blue exclusion).
-
The highest concentration of DMSO that does not significantly impact cell viability is your maximum allowable concentration.
Section 3: Standard Operating Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 20.12 mg of the Compound (Molecular Weight: 201.20 g/mol ).[24]
-
Dissolution: Add the powder to a sterile, appropriate-sized vial (e.g., 1.5 mL tube). Add 1.0 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed. Ensure no visible particulates remain.
-
Storage: Aliquot into smaller, single-use volumes. Store at -20°C or -80°C.
Protocol 2: pH-Mediated Solubilization in Biological Buffer
-
Objective: Prepare a 100 µM working solution in a buffer of pH 8.0.
-
Buffer Preparation: Prepare your desired biological buffer (e.g., Tris-HCl) and adjust the pH to 8.0.
-
Dilution: Take your 100 mM DMSO stock solution from Protocol 1.
-
Addition: Add 1 µL of the 100 mM DMSO stock to 999 µL of the pH 8.0 buffer.
-
Mixing: Vortex immediately and thoroughly.
-
Verification: Visually inspect the solution for any signs of precipitation or cloudiness. The final solution is 100 µM Compound in buffer with 0.1% DMSO.
Section 4: Data & Visualization
Data Summaries
Table 1: Estimated Solubility Profile of the Compound at Different pH Values
| pH of Aqueous Buffer | Predominant Species | Expected Charge | Predicted Relative Solubility |
| 2.0 | R-COOH (Protonated) | Neutral | Very Low |
| 4.0 (Near pKa) | R-COOH ⇌ R-COO⁻ | Mixed | Low to Moderate |
| 7.4 | R-COO⁻ (Deprotonated) | Negative (-1) | High |
| 8.5 | R-COO⁻ (Deprotonated) | Negative (-1) | Very High |
Table 2: Common Co-solvents and General Concentration Limits in Cell-Based Assays
| Co-Solvent | Typical Starting Limit | General Upper Limit | Notes |
| DMSO | ≤ 0.1% | 0.5% - 1.0% | Cell line dependent; always run a vehicle control.[12][13][25] |
| Ethanol | ≤ 0.1% | 0.5% | Can cause cellular stress at higher concentrations.[11] |
| PEG-400 | ≤ 0.5% | 1.0% | Generally well-tolerated; often used in vivo.[15] |
Visual Diagrams
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: pH-dependent equilibrium of the ionizable compound.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Published January 1, 2016.
- PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules.
- Reddit. Maximum DMSO concentration in media for cell culture?
- ResearchGate. What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. Published October 14, 2014.
- LifeTein peptide. DMSO usage in cell culture. Published February 1, 2023.
- Wikipedia. Cyclodextrin.
- SciSpace.
- Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. Published December 30, 2015.
- ResearchGate. What the concentration of DMSO you use in cell culture assays?. Published January 25, 2016.
- Cyclodextrin in Drug Stability and Complex
- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- AccessPhysiotherapy. Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist.
- Open Education Alberta.
- FasterCapital. Best Practices For Stock Solutions.
- Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses. Published August 27, 2024.
- MCE. Compound Handling Instructions.
- ChemBK. 4-Sulfamoylbenzoic acid. Published October 16, 2022.
- PubMed Central. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Published May 29, 2019.
- ChemRxiv. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
- Santa Cruz Biotechnology. 4-Sulfamoylbenzoic acid.
- PMC - NIH. Considerations regarding use of solvents in in vitro cell based assays.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- PLOS One.
- PubMed Central. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
- PMC - PubMed Central.
- Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
- Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- YouTube. Strategies to Enhance Solubility and Bioavailability BCS Class II and IV Drugs. Published March 3, 2025.
- Chemistry LibreTexts. 2.5: Preparing Solutions. Published August 18, 2025.
- PubMed.
- OWL.
- ResearchGate. Relative pKa values of the primary sulfonamide group across the series... | Download Scientific Diagram.
- Reddit.
- RSC Publishing. accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Published May 29, 2019.
- YouTube. Solution-making strategies & practical advice. Published February 20, 2025.
- Sigma-Aldrich. 4-Sulfamoylbenzoic acid 97 138-41-0.
- PMC - NIH. Drug Solubility: Importance and Enhancement Techniques.
- PubChem - NIH. Carzenide | C7H7NO4S | CID 8739.
- ChemicalBook. Carzenide | 138-41-0. Published December 7, 2025.
Sources
- 1. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
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- 25. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of sulfonamides. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes in your research.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of sulfonamides, presented in a question-and-answer format.
Question 1: Why is my sulfonamide yield consistently low?
Low yields in sulfonamide synthesis are a common frustration, often stemming from a few key factors. The primary culprit is frequently the hydrolysis of the highly reactive sulfonyl chloride starting material.[1] Moisture in the reaction environment can convert the sulfonyl chloride to the unreactive sulfonic acid, halting your synthesis.[1][2] Another significant factor is the selection of an inappropriate base or solvent, which can negatively impact the amine's nucleophilicity and the stability of your reactants.[1] Additionally, unintended side reactions, such as the formation of bis-sulfonated products when using primary amines, can consume starting materials and reduce the yield of your desired compound.[1]
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be meticulously dried, and the use of anhydrous solvents is critical to prevent the hydrolysis of the sulfonyl chloride.[1][2] Performing the reaction under an inert atmosphere, such as nitrogen or argon, provides an additional layer of protection against atmospheric moisture.[1]
-
Optimize Base and Solvent Selection: The choice of base is crucial. A non-nucleophilic organic base like pyridine or triethylamine is often preferred to neutralize the hydrochloric acid byproduct without competing with the amine nucleophile.[1][3] The solvent should be inert under the reaction conditions and capable of dissolving both the amine and the sulfonyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are common and effective choices.[1]
-
Control Stoichiometry: Using a slight excess of the amine (typically 1.1–1.2 equivalents) can help drive the reaction to completion and ensure the full consumption of the sulfonyl chloride.[1] When working with primary amines, using a larger excess of the amine can help minimize the formation of the bis-sulfonated side product.[1]
-
Consider Protecting Groups: For complex molecules with multiple reactive sites, the use of a protecting group for the amine can prevent unwanted side reactions. This group can be removed in a subsequent step.
Question 2: I'm observing an unexpected side product. What could it be and how can I prevent it?
The most common side product is the aforementioned bis-sulfonated product, which occurs when a primary amine reacts with two molecules of the sulfonyl chloride. Another possibility is the formation of a sulfonate ester if an alcohol is present as an impurity or as the solvent.
Solutions:
-
Preventing Bis-sulfonamide Formation:
-
Amine in Excess: As mentioned, using a significant excess of the primary amine can kinetically favor the formation of the mono-sulfonated product.
-
Slow Addition: Adding the sulfonyl chloride slowly to the reaction mixture containing the amine can help maintain a low concentration of the electrophile, reducing the likelihood of a second reaction with the newly formed sulfonamide.
-
-
Preventing Sulfonate Ester Formation:
-
Use Aprotic Solvents: Employing aprotic solvents like DCM, THF, or acetonitrile will eliminate the possibility of reaction with the solvent.
-
Purify Starting Materials: Ensure that the amine starting material is free from any alcohol impurities.
-
Question 3: My reaction seems to be stalled or not proceeding to completion. What should I check?
A stalled reaction can be attributed to several factors, ranging from reagent quality to the reaction conditions themselves.
Solutions:
-
Assess Reagent Quality:
-
Sulfonyl Chloride Activity: The sulfonyl chloride may have degraded due to improper storage and exposure to moisture. It is advisable to use freshly opened or properly stored sulfonyl chlorides.
-
Amine Nucleophilicity: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow or incomplete reactions.
-
-
Optimize Reaction Conditions:
-
Temperature: While many sulfonamide syntheses proceed well at room temperature, less reactive starting materials may require gentle heating. Conversely, for highly reactive substrates, cooling the reaction to 0 °C initially can help control the reaction rate and prevent side product formation.[1]
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4] Some reactions may require extended periods to reach completion.
-
Choice of Base: For unreactive amines, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be necessary to facilitate the reaction.[5]
-
Question 4: I'm having difficulty purifying my sulfonamide product. What are some common challenges and solutions?
Purification can be complicated by the presence of unreacted starting materials, the base used in the reaction, and the sulfonic acid byproduct.
Solutions:
-
Removal of Excess Base:
-
Pyridine and triethylamine can often be removed during an aqueous workup by washing the organic layer with a dilute acidic solution, such as 1M HCl.[6] This protonates the amine base, making it soluble in the aqueous layer.
-
-
Removal of Sulfonic Acid Byproduct:
-
Chromatography and Recrystallization:
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for sulfonamide synthesis from a sulfonyl chloride and an amine?
The reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The chloride ion, being a good leaving group, is then eliminated, and a proton is transferred to a base, yielding the stable sulfonamide.[8][9]
Q2: How do I choose the right base for my reaction?
The ideal base should be non-nucleophilic to avoid competing with the amine reactant.[1] Pyridine and triethylamine are commonly used because they are effective at neutralizing the HCl generated during the reaction without interfering with the desired sulfonamide formation.[1][3] The amount of base is also important; at least one equivalent is needed to neutralize the acid produced.[10]
Q3: What is the role of the solvent in sulfonamide synthesis?
The solvent plays a critical role in dissolving the reactants and influencing the reaction rate. Aprotic solvents are generally preferred to avoid side reactions.[5] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices that have been shown to be effective.[1][5] The specific choice can depend on the solubility of the particular amine and sulfonyl chloride being used.
Q4: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[4]
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a general starting point for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 equivalents) and an anhydrous aprotic solvent (e.g., DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred solution.
-
Add an anhydrous non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 equivalents) dropwise to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.[1][4]
-
Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of N-benzyl-4-toluenesulfonamide
| Entry | Amine | Sulfonyl Chloride | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | p-Toluenesulfonyl chloride | Pyridine (2) | DCM | 12 | 95 |
| 2 | Benzylamine | p-Toluenesulfonyl chloride | Triethylamine (2) | DCM | 12 | 92 |
| 3 | Benzylamine | p-Toluenesulfonyl chloride | DIPEA (2) | DCM | 24 | 85 |
| 4 | Benzylamine | p-Toluenesulfonyl chloride | Pyridine (2) | Acetonitrile | 12 | 90 |
Data is illustrative and based on typical outcomes reported in the literature.[6]
Visualizations
General Sulfonamide Synthesis Workflow
Caption: A typical workflow for the synthesis of sulfonamides.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low sulfonamide yields.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
-
MacKenzie, K. (2025, December 3). How does Ethyl Sulfonyl Chloride react with amines? [Blog post]. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Sulfonamide. In Wikipedia. Retrieved from [Link]
- El-Faham, A., et al. (2015). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. RSC Advances, 5(1), 1-9.
- BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonamide Synthesis.
- Cooper, J. T., et al. (2001). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 42(12), 2283-2285.
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
- King, J. F., & Rathore, R. (1992). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 70(5), 1290-1297.
- BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- Humedy, I. T., et al. (2015). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
- Willis, M. C., et al. (2018). Library‐Friendly Synthesis of Bicyclo[1.1.1]pentane‐Containing Sulfonamides via a Transition Metal‐Free Three‐Component Reaction.
- BenchChem. (n.d.). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
- Various Authors. (2024, December 6).
- Feng, C., & Wu, J. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32966-32979.
- Noël, T., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9283–9287.
-
LibreTexts. (2023, January 22). The Hinsberg Test: Reaction with benzenesulfonyl chloride. In Chemistry LibreTexts. Retrieved from [Link]
- Bandar, J. S., & Buchwald, S. L. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 13(21), 5862–5865.
- Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 231-256). Royal Society of Chemistry.
- Ghorbani-Vaghei, R., et al. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry, 2(4), 304-311.
-
LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. In Chemistry LibreTexts. Retrieved from [Link]
- Ball, N. D., et al. (2021). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 23(15), 5891–5895.
-
ResearchGate. (2022, March 28). Which catalyst is the most efficient in the synthesis of sulfonamide? Retrieved from [Link]
- Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
- Bentley, T. W., & Llewellyn, G. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 743-757.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
- Cernak, T., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21266–21275.
- Ferlin, F., et al. (2025, August 5).
- BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
- Nematollahi, D., & Fotouhi, L. (2024). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. Electroanalysis, 36(3), e202300306.
- Noël, T., & Hessel, V. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5732–5736.
-
Quora. (2017, June 11). Why will sulfonic acid chlorides not react with water? Retrieved from [Link]
-
Wikipedia. (2023, November 29). Sulfonamide (medicine). In Wikipedia. Retrieved from [Link]
- Krall, N., et al. (2026, January 19). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 31(2), 1-15.
- Wang, J., et al. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1-13.
- El-Faham, A., et al. (2016). Synthesis, characterization and surface properties of bis-sulfonamide, sulfonamide-imine and sultam based nonionic surfactants. Journal of Molecular Liquids, 222, 1032-1040.
-
ResearchGate. (n.d.). Synthesis of bis‐sulfonamides. Reagents and conditions: ArSO2Cl, pyridine, 0 °C to rt, 8–16 h, 65–84 %. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]
- Chien, T.-C., et al. (2023, December 12).
- Mansour, A. M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(10), 2487-2503.
- Nocentini, A., et al. (2018). Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1149–1160.
-
ResearchGate. (n.d.). Mono- and bis-sulfonamide synthesis via direct sulfochlorination of 6a–t. Retrieved from [Link]
Sources
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Side Product Identification in the Synthesis of 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid
Welcome to the technical support center for the synthesis of 4-[(1-hydroxypropan-2-yl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important sulfonamide derivative. Here, we will address common issues, particularly the identification of side products, through a series of troubleshooting guides and frequently asked questions. Our approach is grounded in mechanistic principles and validated analytical techniques to ensure the integrity of your experimental outcomes.
I. Understanding the Main Reaction and Potential Side Reactions
The synthesis of this compound is typically achieved through the reaction of 4-(chlorosulfonyl)benzoic acid with 2-aminopropan-1-ol. This reaction relies on the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[1]
However, the presence of two nucleophilic groups in 2-aminopropan-1-ol—a primary amine and a primary alcohol—introduces the possibility of side reactions. The primary amine is generally more nucleophilic than the primary alcohol, making the desired N-sulfonylation the major reaction pathway.[1] Nevertheless, under certain conditions, O-sulfonylation can occur, leading to the formation of undesired side products.
Here is a graphical representation of the intended reaction and potential side reactions:
Caption: Reaction pathways in the synthesis of this compound.
II. Troubleshooting Guide: Identifying Unexpected Products
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Question 1: My NMR spectrum shows an unexpected set of signals in addition to my desired product. How can I identify the impurity?
Answer: The presence of additional signals in your NMR spectrum likely indicates the formation of one or more side products. The most probable culprits are the O-sulfonylation product and the di-sulfonylation product. Here’s a step-by-step guide to help you identify these impurities.
Step 1: Analyze the 1H NMR Spectrum
Examine the chemical shifts and coupling patterns of the unexpected signals and compare them to the expected spectrum of your desired product.
| Compound | Key 1H NMR Signals (Predicted) | Rationale |
| Desired Product | Aromatic protons (AA'BB' system), CH, CH2, NH, OH | The presence of both NH and OH protons, which are typically broad and may exchange with D2O. |
| O-Sulfonylation Product | Aromatic protons, CH, CH2, NH2 | The NH2 protons will appear as a singlet or a broad signal, and the CH2 protons adjacent to the sulfonate ester will be shifted downfield compared to the desired product. |
| Di-Sulfonylation Product | Aromatic protons, CH, CH2, NH | The absence of an OH signal and a significant downfield shift of the CH2 protons. |
Step 2: Utilize 2D NMR Techniques
If the 1D 1H NMR is ambiguous, 2D NMR experiments such as COSY and HSQC can be invaluable for establishing connectivity and confirming structures.
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons. For the desired product, you would expect to see a correlation between the CH and CH2 protons of the propanol backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons. This can help in assigning the carbon signals and confirming the structure.
Step 3: Mass Spectrometry Analysis
Mass spectrometry is a powerful tool for identifying the molecular weight of the components in your sample.
| Compound | Expected Molecular Weight ( g/mol ) |
| Desired Product | 259.28 |
| O-Sulfonylation Product | 259.28 |
| Di-Sulfonylation Product | 441.45 |
Note: The desired product and the O-sulfonylation product are isomers and will have the same molecular weight. Therefore, MS alone cannot differentiate between them.
Step 4: Infrared (IR) Spectroscopy
IR spectroscopy can provide crucial information about the functional groups present in your sample and help distinguish between the desired sulfonamide and the sulfonate ester side product.
| Functional Group | Characteristic IR Absorption (cm-1) |
| Sulfonamide (N-H stretch) | 3300-3200 (often two bands for primary amides) |
| Sulfonate Ester (S=O stretch) | 1370-1335 and 1190-1150 (asymmetric and symmetric) |
| Alcohol (O-H stretch) | Broad peak around 3500-3200 |
| Carboxylic Acid (O-H stretch) | Very broad peak around 3300-2500 |
| Carboxylic Acid (C=O stretch) | 1725-1700 |
By comparing the IR spectrum of your product mixture to these characteristic absorptions, you can determine if a sulfonate ester has formed. The presence of a strong S=O stretching band for the sulfonate ester and the absence or weakening of the O-H band would be indicative of the O-sulfonylation side product.
Here is a workflow for the identification of side products:
Caption: Workflow for the identification and mitigation of side products.
Question 2: How can I minimize the formation of these side products?
Answer: Minimizing side product formation is crucial for obtaining a high yield and purity of your desired compound. Here are some key experimental parameters to consider:
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can enhance the selectivity for N-sulfonylation. The reaction between the amine and the sulfonyl chloride is generally faster than the reaction with the alcohol, and lower temperatures can further favor the more rapid reaction.
-
Order of Addition: Adding the 4-(chlorosulfonyl)benzoic acid solution slowly to the solution of 2-aminopropan-1-ol can help to maintain a low concentration of the electrophile, which can improve selectivity.
-
Base: The choice and amount of base can influence the reaction outcome. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the HCl generated during the reaction. Using a slight excess of the base can ensure that the amine remains deprotonated and thus more nucleophilic.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. The choice of solvent can affect the solubility of the reactants and the reaction rate.
III. Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for the higher nucleophilicity of the amine compared to the alcohol in 2-aminopropan-1-ol?
A1: The higher nucleophilicity of the amine can be attributed to the lower electronegativity of nitrogen compared to oxygen. This makes the lone pair of electrons on the nitrogen more available for donation to an electrophile.
Q2: Can the carboxylic acid group of 4-(chlorosulfonyl)benzoic acid interfere with the reaction?
A2: Under the typical basic conditions used for sulfonamide formation, the carboxylic acid will be deprotonated to form a carboxylate. The carboxylate is a poor nucleophile and is unlikely to compete with the amine in reacting with the sulfonyl chloride.
Q3: Are there any other potential side products I should be aware of?
A3: While O-sulfonylation and di-sulfonylation are the most likely side reactions, other possibilities, though less common, include the formation of a cyclic sulfonamide (sultam) or intermolecular reactions leading to oligomers, especially at higher concentrations or temperatures. Careful monitoring of the reaction by techniques like TLC or HPLC is always recommended.
IV. References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Technical Support Center: Storage and Handling of 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid
Welcome to the technical support guide for 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Inconsistent experimental results can often be traced back to the degradation of critical reagents. This guide provides in-depth, evidence-based answers to common storage and handling challenges, empowering you to safeguard your research outcomes.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems that may arise during the storage and use of this compound, providing direct causes and actionable solutions.
Question: My recent experimental results using this compound are showing decreased potency and poor reproducibility. Could the compound be degrading?
Answer: Yes, inconsistent biological or chemical activity is a primary indicator of compound degradation. This compound possesses two key functional groups susceptible to degradation: a sulfonamide linkage and a benzoic acid moiety.
The most probable cause of degradation, particularly in solution, is the hydrolysis of the sulfonamide (S-N) bond.[1][2] This reaction is highly dependent on pH. While many sulfonamides are relatively stable at neutral to alkaline pH (pH 7-9), they can degrade significantly under acidic conditions (e.g., pH < 4).[1][3] This cleavage would break the molecule into 4-sulfamoylbenzoic acid and 1-amino-2-propanol, rendering it inactive for its intended purpose.
Troubleshooting Steps:
-
Verify Solution pH: Check the pH of your stock solution and experimental buffers. If you are using acidic buffers, the compound's stability will be compromised over time.
-
Prepare a Fresh Standard: Prepare a new stock solution from a solid, properly stored batch of the compound. Run a comparative experiment against the suspect stock.
-
Analytical Confirmation: If possible, analyze both the old and new stock solutions using High-Performance Liquid Chromatography (HPLC). A degradation-indicative chromatogram would show a decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks for the degradation products.[3]
Question: I've noticed the solid powder in my vial has changed color and appears clumpy. What could cause this and is it still usable?
Answer: A change in physical appearance, such as discoloration (e.g., yellowing) or clumping, is a strong visual cue of chemical degradation and/or moisture absorption.
-
Clumping: This indicates the absorption of atmospheric moisture. Water is a key reactant in hydrolysis, and its presence can accelerate the degradation of the sulfonamide bond even in the solid state over extended periods.
-
Discoloration: This may be a sign of oxidation or photodegradation. The benzoic acid portion of the molecule can be susceptible to degradation when exposed to light (especially UV) and oxygen.[4][5]
Question: How can I proactively check the purity and confirm the viability of my compound stock before starting a critical experiment?
Answer: Proactive quality control is essential. For critical applications, we recommend a simple purity check using an analytical technique like HPLC-UV. This method separates the parent compound from potential impurities or degradation products.
By comparing the chromatogram of your current stock to a reference chromatogram (from a newly opened vial or the Certificate of Analysis), you can quantitatively assess its purity. A significant decrease in the main peak's area percentage or the emergence of new peaks indicates degradation. We provide a general-purpose HPLC method in the "Protocols and Methodologies" section below.
Frequently Asked Questions (FAQs)
This section provides preventative guidance on the optimal storage and handling of this compound.
Question: What are the primary chemical pathways that lead to the decomposition of this molecule?
Answer: There are three primary degradation pathways to be aware of, illustrated in the diagram below.
-
Hydrolysis: This is the most common pathway, involving the cleavage of the sulfonamide (S-N) bond. It is often catalyzed by acidic or, to a lesser extent, basic conditions in the presence of water.[2][6][7] Studies on various sulfonamides show that extreme pH significantly increases the rate of hydrolysis.[3]
-
Photodegradation: The benzoic acid aromatic ring can absorb UV light, leading to photochemical reactions that alter the molecule's structure.[5][8] This is particularly relevant for solutions left exposed to ambient light.
-
Thermal Decomposition: At elevated temperatures, the benzoic acid moiety can undergo decarboxylation (loss of CO2).[9][10] While the melting point of the parent compound, 4-sulfamoylbenzoic acid, is high (285-295 °C), thermal stress during improper storage or handling (e.g., repeated freeze-thaw cycles) can contribute to slower, long-term degradation.
Caption: A logical workflow for troubleshooting compound stability.
Protocol 2: General-Purpose HPLC-UV Method for Purity Assessment
This method can be adapted to most standard HPLC systems to provide a baseline assessment of purity.
-
Objective: To separate the parent compound from potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm and 280 nm (Benzoic acid derivatives typically have strong absorbance in this range)[11].
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a sample of your stock solution diluted to approximately 10-20 µg/mL in the mobile phase.
-
Prepare a fresh reference standard at the same concentration from a new vial of solid compound.
-
Inject both samples and compare the chromatograms.
-
Analysis: Look for a single major peak for the pure compound. The appearance of additional peaks (especially earlier, more polar ones) in the aged sample is indicative of hydrolysis products. Calculate the area percentage of the main peak as a measure of purity.
-
References
-
Boreen, A. L., Arnold, W. A., & McNeill, K. (2012). Hydrolysis of sulfonamides in aqueous solutions. PubMed. Available at: [Link]
-
Dudáš, J., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]
-
Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. Available at: [Link]
-
Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available at: [Link]
-
T.S. Luh, et al. (1980). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry. Available at: [Link]
-
Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants. Available at: [Link]
-
Mata, C. I. F., et al. (2020). Design, Synthesis and Evaluation of Novel Carbazole‐Derived Photocages. ResearchGate. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ResearchGate. Available at: [Link]
-
Guo, H. B., & Smith, J. C. (2015). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. ResearchGate. Available at: [Link]
-
Guo, H. B., & Smith, J. C. (2015). Experimental UV spectra of benzoic acid derivatives. ResearchGate. Available at: [Link]
-
Vargas, F., Rivas, C., & Canudas, N. (1993). Formation of a Perbenzoic Acid Derivative in the Photodegradation of Fenofibrate: Phototoxicity Studies on Erythrocytes. Journal of Pharmaceutical Sciences. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Zervas, S., et al. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Taylor, R. (1973). The thermal decomposition of benzoic acid. ResearchGate. Available at: [Link]
-
Zhang, Q., et al. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. PubMed. Available at: [Link]
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Technical Support Center: Managing Assay Interference from 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic Acid and Related Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in biochemical assays when using 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid or structurally similar molecules. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to design robust experiments and interpret your data with confidence.
The compound this compound[1] belongs to a class of molecules that includes a sulfonamide and a benzoic acid moiety. While specific interference data for this exact molecule is not widely documented, its structural similarity to compounds like Probenecid and other sulfonamides provides a strong basis for predicting potential assay artifacts.[2][3][4] This guide will address these potential issues in a question-and-answer format, followed by detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
Here, we address the most common issues researchers face.
Q1: My fluorescence-based assay (e.g., FRET, FP, fluorescence intensity) is showing unusually high or low signals with my test compound. What could be the cause?
A1: This is a classic sign of compound-mediated interference. The primary culprits are autofluorescence and quenching.[5]
-
Autofluorescence: Your compound may be intrinsically fluorescent, emitting light at the same wavelengths used by your assay's fluorophore. This adds to the signal, leading to a false positive (appearing as an activator) or masking a true negative result.[5][6]
-
Quenching: The compound might absorb the excitation or emission energy of your fluorophore, leading to a decrease in the detected signal. This can result in a false positive (appearing as an inhibitor) or a false negative.[6][7] This phenomenon is also known as the "inner filter effect".[8]
Q2: I'm observing inconsistent, concentration-dependent inhibition in my enzyme assay. Could this be an artifact?
A2: Yes, this is a strong possibility. Beyond direct fluorescence interference, consider the following:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester and inhibit enzymes, leading to reproducible, concentration-dependent inhibition that is not due to specific binding at the active site.[9]
-
Chemical Reactivity: The sulfonamide or other functional groups on your molecule could be chemically reactive, especially with thiol groups (cysteine residues) on proteins.[10][11] This can lead to irreversible inhibition of your target enzyme or other proteins in the assay system.
Q3: My cell-based assay results are showing unexpected cytotoxicity or changes in cell signaling. Is it possible my compound is interfering with cellular processes in a non-specific way?
A3: Absolutely. Structurally related compounds, like Probenecid, are known to inhibit organic anion transporters.[3][12] This can have several downstream effects:
-
Altered Cellular Metabolism: Inhibition of transporters can affect the import and export of key metabolites, potentially leading to a reduction in cellular ATP levels.[13] This can non-specifically affect numerous cellular processes and signaling pathways.
-
Off-Target Effects: Your compound may be interacting with other cellular targets besides the one you are studying, leading to the observed phenotype.
Q4: How can I be sure that the activity I'm seeing is real and not an artifact?
A4: The gold standard for validating your results is the use of orthogonal assays .[14][15][16] These are assays that measure the same biological endpoint but use a different technology or detection method.[17] If your compound shows consistent activity across multiple, distinct assay formats, you can have much higher confidence in the result.
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed, step-by-step methodologies to identify and mitigate the sources of interference discussed above.
Guide 1: Diagnosing and Mitigating Fluorescence Interference
The workflow below outlines a systematic approach to identifying autofluorescence and quenching effects.
Caption: Workflow for identifying aggregation and reactivity.
Guide 3: The Importance of Orthogonal Validation
Confirming a hit from a primary screen with an orthogonal assay is a critical step to eliminate false positives. [14][16]An orthogonal method should have a fundamentally different detection principle.
Table 1: Examples of Orthogonal Assay Pairings
| Primary Assay Technology | Potential Orthogonal Assay | Rationale for Orthogonality |
| Fluorescence Polarization (FP) | Bioluminescence (e.g., Luciferase) | Moves from a light-based polarization measurement to an enzyme-generated light output, reducing susceptibility to fluorescence artifacts. [9] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Western Blot or Mass Spectrometry | Validates antibody-based detection with methods that confirm protein size or identity directly. |
| Cell-Based Reporter Gene Assay | Quantitative PCR (qPCR) | Confirms changes in protein expression (via reporter) by directly measuring changes in mRNA transcript levels. |
| TR-FRET Binding Assay | Surface Plasmon Resonance (SPR) | Moves from a proximity-based fluorescence assay to a label-free, mass-based detection of binding events. |
Part 3: Data Summary & Key Considerations
Table 2: Summary of Potential Interferences and Mitigation
| Interference Mechanism | Common Assays Affected | Key Diagnostic Test | Primary Mitigation Strategy |
| Autofluorescence | Fluorescence Intensity, FP, FRET | Measure compound's intrinsic fluorescence. [6] | Use red-shifted fluorophores or TR-FRET. [7][18] |
| Fluorescence Quenching | Fluorescence Intensity, FP, FRET | Pre-read vs. Post-read comparison. [8] | Lower compound concentration; switch to a non-fluorescence assay. |
| Compound Aggregation | Enzyme assays, protein-protein interaction assays | Test for loss of activity in the presence of non-ionic detergents. [9] | Filter compounds through medicinal chemistry; lower concentration. |
| Thiol Reactivity | Assays with enzymes containing key cysteine residues | Test for loss of activity in the presence of DTT. [10] | Use of thiol-scavenging control experiments. |
| Transporter Inhibition | Cell-based assays | Measure cellular ATP levels or use specific transporter assays. [13] | Use cell lines lacking the specific transporter as a control. |
By systematically applying these troubleshooting guides and validation principles, you can confidently distinguish true biological activity from assay artifacts, ensuring the integrity and reliability of your research findings.
References
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Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today, 9(3), 117–126. [Link]
- BenchChem. (n.d.). Technical Support Center: Mitigating Compound Interference in Fluorescence Assays.
- Datta, P. (2015). How to Detect and Solve Immunoassay Interference. myadlm.org.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Probe Reports from the NIH Molecular Libraries Program.
- Vedvik, K., Eliason, H., Hoffman, R., Gibson, J., Kupcho, K., Somberg, R., & Vogel, K. (2004). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ASSAY and Drug Development Technologies, 2(2), 193–203.
- Auld, D. S., & Inglese, J. (2007). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
- Coussens, N. P., Auld, D. S., & Roby, P. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 136–150.
- Molecular Biology. (n.d.). Assay Troubleshooting.
- Levenga, J., & Riching, A. (2023).
- Levenga, J., & Riching, A. (2023). Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation.
- Revvity Signals. (2022).
- Valler, M. J., & Bower, J. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 14(12), 1136-1143.
- Kofoed, T., & Thirup, J. F. (n.d.). Orthogonal method in pharmaceutical product analysis. Alphalyse.
- Lazzara, M. J. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual.
- Dahlin, J. L., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
- Seamaty. (n.d.). 3 ways to troubleshoot biochemistry analyzer reagent interference.
- Krouwer, J. S. (2015). Traditional Interference Experiments vs. Method Comparison Interference Experiments. Journal of Diabetes Science and Technology, 9(6), 1341–1342.
- Wild, D. (2013). Immunoassay Troubleshooting Guide. In The Immunoassay Handbook (pp. 483-504).
- Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
- Biosynth. (2025). An Introduction To Immunoassay Interference.
- American Association for Clinical Chemistry. (2022).
- Dimeski, G. (2023). Drug interference with biochemical laboratory tests. Clinical Biochemistry, 66, 1-9.
- Sun Diagnostics. (n.d.). Interference Testing: Tips for a Successful Screening Experiment.
- Li, Y., et al. (2022). Interference of endogenous benzoic acid with the signatures of sulfonic acid derivatives and carbohydrates in fermented dairy products. Fundamental Research, 4(6), 1523-1532.
- Zega, A. (2017). NMR Methods for Identification of False Positives in Biochemical Screens. Journal of Medicinal Chemistry, 60(23), 9437–9447.
- BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.
- Shukla, S., & Gold, B. (2017). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Molecular Pharmacology, 91(3), 217-229.
- Zega, A. (2017). NMR Methods for Identification of False Positives in Biochemical Screens. Journal of Medicinal Chemistry, 60(23), 9437–9447.
- Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries.
- Ismail, A. A. (2017). When laboratory tests can mislead even when they appear plausible. Clinical Medicine, 17(4), 353–357.
- Gstraunthaler, G. J., Pfaller, W., & Kotanko, P. (1998). Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1362(2-3), 209-215.
- Valler, M. J., & Bower, J. (2016). Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(9), 1144-1155.
- H. Tykal, D., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(42), 14168–14176.
- ACD/Labs. (n.d.).
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- Mylan Pharmaceuticals Inc. (n.d.).
- National Center for Biotechnology Inform
- Dahlin, J. L., et al. (2016). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Cell Chemical Biology, 23(9), 1119-1130.
- Wang, Y., et al. (2021).
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- Pop, C. E., et al. (2020).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Rotroff, D. M., et al. (2018). Probenecid treatment alters the urine metabolome. Metabolomics, 14(11), 147.
- Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Opinion in Allergy and Clinical Immunology, 7(4), 340-345.
- Silverman, W. R., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761-C767.
- Rieder, M. J., et al. (1989). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. Annals of Internal Medicine, 110(4), 286-289.
- Rieder, M. J., et al. (1991). Time-course of toxicity of reactive sulfonamide metabolites. Clinical and Experimental Immunology, 86(2), 268-271.
- Sigma-Aldrich. (n.d.). 4-Sulfamoylbenzoic acid 97.
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Validation & Comparative
A Comparative Guide to Carbonic Anhydrase Inhibitors: Benchmarking 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic Acid Derivatives Against Established Therapeutics
This guide provides a comprehensive comparison of benzenesulfonamide-based carbonic anhydrase inhibitors, with a focus on derivatives of the 4-sulfamoylbenzoic acid scaffold, including compounds structurally analogous to 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid. We will objectively evaluate their performance against well-established carbonic anhydrase inhibitors such as Acetazolamide, Dorzolamide, and Brinzolamide, supported by experimental data and detailed protocols for in-vitro evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Carbonic Anhydrases: Ubiquitous Enzymes with Diverse Roles
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[1] With at least 15 different isoforms identified in humans, these enzymes are expressed in a wide range of tissues and cellular compartments, each with distinct physiological functions.[2][3]
The ubiquitous nature of CAs also implicates them in the pathophysiology of numerous diseases. For instance, overexpression of specific CA isoforms is associated with glaucoma, epilepsy, edema, and various types of cancer.[3][4] This has made carbonic anhydrases attractive targets for therapeutic intervention, leading to the development of a diverse class of inhibitors.
Carbonic Anhydrase Inhibitors: A Therapeutic Overview
Carbonic anhydrase inhibitors (CAIs) are a class of drugs that suppress the activity of CA enzymes. The primary functional group responsible for the inhibitory activity of the most common class of CAIs, the sulfonamides, is the -SO2NH2 moiety. This group coordinates to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.
Clinically, CAIs are utilized in the management of several conditions:
-
Glaucoma: By inhibiting CA isoforms in the ciliary body of the eye (primarily CA II and CA IV), these drugs reduce the secretion of aqueous humor, thereby lowering intraocular pressure.[2][5]
-
Diuretics: CAIs can act as mild diuretics by inhibiting bicarbonate reabsorption in the proximal tubules of the kidney.[2][3]
-
Epilepsy: Certain CAIs are used as anticonvulsants, although the exact mechanism is not fully elucidated.[6]
-
Altitude Sickness: They can help acclimatize to high altitudes by inducing metabolic acidosis, which stimulates respiration.
-
Cancer: Tumor-associated isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[4][7] This has made them a key target for the development of novel anticancer therapies.
The Benzenesulfonamide Scaffold: A Foundation for Potent Inhibition
The benzenesulfonamide scaffold is a cornerstone in the design of a vast number of potent and selective CAIs. The general structure consists of a benzene ring substituted with a sulfonamide group. Modifications to the benzene ring, often referred to as the "tail" of the inhibitor, can significantly influence the binding affinity and isoform selectivity of the compound.
Mechanism of Action of Sulfonamide Inhibitors
The inhibitory action of sulfonamide-based CAIs is well-characterized. The deprotonated sulfonamide nitrogen (SO2NH-) acts as a strong zinc-binding group, coordinating to the Zn2+ ion at the catalytic center of the carbonic anhydrase enzyme. This binding displaces a water molecule or hydroxide ion that is crucial for the catalytic cycle, thereby blocking the enzyme's activity.
Caption: Sulfonamide Inhibition of Carbonic Anhydrase.
Comparative Analysis: 4-Sulfamoylbenzoic Acid Derivatives vs. Standard CAIs
Chemical Structures
Caption: Chemical structures of a 4-sulfamoylbenzoic acid derivative and standard CAIs.
Note: As a large language model, I am unable to generate images. The above DOT script is a placeholder demonstrating the intended visualization.
In Vitro Inhibition Data
The following table summarizes the inhibitory activities (Ki in nM) of Acetazolamide, Dorzolamide, and Brinzolamide against key human carbonic anhydrase isoforms. Data for a representative 4-sulfamoyl-benzenecarboxamide derivative is included for comparative purposes.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250[10] | 12[1] | 74[1] | 25[7] | 5.8[10] |
| Dorzolamide | >10000[11] | 1.9[12] | 31[12] | - | - |
| Brinzolamide | - | 3.19 (IC50)[12] | - | - | - |
| Representative 4-sulfamoyl-benzenecarboxamide derivative | 334[8] | 5.3[8] | - | low nM[8] | - |
Data for the representative derivative is sourced from studies on analogous compounds and serves as an estimation. The specific inhibitory profile of this compound may vary.
Discussion of Structure-Activity Relationship and Isoform Selectivity
The data highlights several key aspects of CAI performance:
-
Potency: Benzenesulfonamide derivatives, including those from the 4-sulfamoylbenzoic acid family, can exhibit potent, low nanomolar inhibition of several CA isoforms, particularly the highly active hCA II.[8] The potency of these compounds is often comparable to or even greater than that of the standard inhibitor Acetazolamide against certain isoforms.
-
Isoform Selectivity: The "tail" portion of the inhibitor plays a critical role in determining isoform selectivity. By modifying the substituents on the benzene ring, it is possible to achieve selective inhibition of certain isoforms over others. For example, some derivatives show high affinity for the tumor-associated isoforms hCA IX and XII while having lower affinity for the ubiquitous cytosolic isoforms hCA I and II.[3][7] This is a crucial aspect in the development of targeted therapies with reduced off-target effects.
-
Comparison with Standard Inhibitors:
-
Acetazolamide is a broad-spectrum inhibitor with activity against multiple isoforms.[1][7][10]
-
Dorzolamide and Brinzolamide are topically administered CAIs primarily used for glaucoma. They exhibit high potency against hCA II, the predominant isoform in the ciliary processes.[11][12] Dorzolamide shows good selectivity against hCA I.[11]
-
Derivatives of 4-sulfamoylbenzoic acid have demonstrated the potential for high potency and tunable selectivity, making them promising candidates for various therapeutic applications, including oncology.[8][9]
-
Experimental Protocols for Evaluation of Carbonic Anhydrase Inhibition
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following outlines a detailed methodology for determining the inhibitory potency of a compound against carbonic anhydrase using the stopped-flow CO2 hydration assay.
Stopped-Flow CO2 Hydration Assay
This is the gold standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors. The assay directly measures the enzyme-catalyzed hydration of CO2.
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An In-Depth Comparative Guide to 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid and its Parent Compound, Probenecid
Introduction: Beyond the Active Pharmaceutical Ingredient
In pharmaceutical science, the focus often lies squarely on the Active Pharmaceutical Ingredient (API). However, the landscape of a drug product is far more complex, populated by metabolites, degradation products, and process-related impurities. These related compounds, while often present in minute quantities, can possess their own pharmacological or toxicological profiles, influencing the overall safety and efficacy of a therapeutic. This guide provides a comparative analysis of Probenecid, a cornerstone uricosuric agent, and one of its known impurities, This compound .
Probenecid, 4-(dipropylsulfamoyl)benzoic acid, has been a clinical mainstay for decades, primarily for treating gout and hyperuricemia.[1] Its mechanism relies on modulating renal excretion pathways to increase the elimination of uric acid.[2] It is also used as an adjuvant in antibiotic therapy to increase and prolong plasma concentrations of drugs like penicillin.[3] The study of its analogs—particularly those formed in vivo as metabolites or during synthesis as impurities—is critical for a complete understanding of its biological effects. This guide will delve into the known properties of Probenecid, provide a profile for its hydroxypropyl analog, and detail the experimental methodologies required to characterize and compare such compounds, offering a framework for researchers in drug development and quality control.
Mechanism of Action: The Probenecid Paradigm
Probenecid exerts its primary therapeutic effect by inhibiting transporters in the renal proximal tubules responsible for uric acid reabsorption.[] This competitive inhibition leads to a net increase in uric acid excretion, thereby lowering serum urate levels.
Primary Targets:
-
Urate Transporter 1 (URAT1; SLC22A12): This is the principal target for Probenecid's uricosuric effect. By blocking URAT1, Probenecid prevents the reabsorption of filtered urate from the tubular lumen back into the bloodstream.[2]
-
Organic Anion Transporters (OAT1 and OAT3): Probenecid also inhibits OATs, which are responsible for the secretion of various organic acids, including certain antibiotics. This inhibition is the basis for its use as an adjuvant to increase the half-life of drugs like penicillin.[5][6]
Secondary/Off-Target Effects:
-
Pannexin 1 (PANX1) Channels: Research has shown that Probenecid also inhibits PANX1 channels.[7] These channels are involved in inflammasome activation and the release of pro-inflammatory cytokines like IL-1β. This secondary mechanism may contribute to Probenecid's therapeutic benefit in gout, which is an inflammatory arthritis.[7]
Caption: Mechanism of Action of Probenecid.
Comparative Profile of Probenecid and Analogs
The structural differences between Probenecid and its related compounds are expected to influence their physicochemical properties and biological activity. While extensive data exists for the parent drug, information on its impurities and metabolites is often limited, necessitating dedicated analytical and functional studies.
| Compound Name | Structure | Type / Origin | Key Physicochemical & Biological Notes |
| Probenecid | Parent Drug | Formula: C₁₃H₁₉NO₄SLogP: 3.21[8]pKa: 3.7[6]Activity: Potent inhibitor of URAT1 and OATs.[2] Also inhibits PANX1 channels.[7] Extensive metabolism via side-chain oxidation and glucuronide conjugation.[5] | |
| This compound | Impurity / Metabolite | Formula: C₁₀H₁₃NO₅S[9]LogP (Predicted): 0.2[9]pKa: Not experimentally determined.Activity: Biological activity is not well-characterized. The replacement of the N-dipropyl group with a hydrophilic N-(1-hydroxypropan-2-yl) group is predicted to significantly decrease lipophilicity and may alter binding affinity for URAT1 and other transporters. | |
| Probenecid acyl glucuronide | Structure not readily available in public databases | Major Metabolite | Origin: Formed by glucuronide conjugation of the carboxylic acid group.[10]Activity: Accounts for 34-47% of an administered dose.[10] Like the parent drug, it can block tubular secretion of organic acids but is excreted more rapidly.[6] |
| Secondary alcohol metabolite | Structure not readily available in public databases | Metabolite | Origin: Result of oxidation on one of the N-propyl side chains.[10]Activity: Excreted in the urine, accounting for 10-15% of the dose.[10] Biological activity relative to Probenecid is not well-defined. |
| Lesinurad | Functional Analog (URAT1 Inhibitor) | Formula: C₁₇H₁₄BrN₃O₂SLogP: 3.8pKa: 4.1Activity: A selective URAT1 inhibitor used for gout treatment.[11] Provides a benchmark for potent and selective URAT1 inhibition. Binds to the central cavity of URAT1, locking it in an inward-facing conformation.[12][13] |
Structure-Activity Relationship (SAR) Insights
The comparison between Probenecid and its hydroxypropyl analog highlights key structural motifs crucial for activity:
-
The N-Alkyl Substituents: The two n-propyl groups on the sulfamoyl nitrogen of Probenecid are critical for its lipophilicity and interaction with the hydrophobic binding pockets of transporters like URAT1.[5] Replacing these with the more polar 1-hydroxypropan-2-yl group, as seen in the impurity, drastically reduces lipophilicity (LogP drops from 3.21 to a predicted 0.2). This change is highly likely to reduce its ability to inhibit URAT1, as hydrophobic interactions are key drivers for the binding of many URAT1 inhibitors.[14]
-
The Benzoic Acid Moiety: The carboxylate group is an essential pharmacophore. At physiological pH, it is deprotonated, allowing it to interact with positively charged residues within the transporter's binding site and compete with the endogenous substrate, uric acid.[11] This feature is conserved across Probenecid and its analogs.
-
The Sulfamoyl Linker: This functional group positions the N-alkyl substituents and the benzoic acid ring at an appropriate distance and orientation for optimal interaction with the target transporter.
Experimental Protocols
To experimentally validate the performance and properties of these analogs, standardized and robust methodologies are essential.
Protocol 1: Comparative Purity and Quantification via RP-HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying components in a drug substance or product.[15] A reverse-phase (RP) method is ideal for separating compounds with varying polarities, such as Probenecid and its more hydrophilic analogs. This protocol establishes a baseline for purity analysis and quantification.
Caption: Experimental Workflow for HPLC Analysis.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.05M potassium dihydrogen phosphate), adjusted to an acidic pH (e.g., pH 3.0) with phosphoric acid. The exact ratio (e.g., 50:50 v/v) should be optimized for ideal separation.
-
Standard Solution Preparation: Accurately weigh and dissolve certified reference standards of Probenecid and, if available, the synthesized analog in the mobile phase or a suitable diluent to create stock solutions (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the compounds of interest in the diluent to a known concentration (e.g., 0.5 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both compounds have reasonable absorbance (e.g., 245 nm).[8]
-
Injection Volume: 20 µL.
-
Temperature: Ambient or controlled at 25°C.
-
-
Analysis: Inject the standard solutions to establish a calibration curve of peak area versus concentration. Inject the sample solution. The retention time will confirm the identity of the compounds (Probenecid will have a longer retention time than its more polar analog), and the peak area will be used to determine the concentration from the calibration curve.
Protocol 2: In Vitro URAT1 Inhibition Assay
Rationale: To compare the functional activity of the analogs, a cell-based transport assay is required. This protocol uses human embryonic kidney (HEK293) cells engineered to overexpress the URAT1 transporter to directly measure the inhibitory potential of test compounds on uric acid uptake.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 cells stably transfected with a plasmid encoding human URAT1 (SLC22A12) using standard cell culture techniques. Use non-transfected HEK293 cells as a negative control.
-
Assay Preparation: Seed the cells into 24-well plates and grow to confluence. On the day of the assay, wash the cells with a pre-warmed Krebs-Ringer-Henseleit (KRH) buffer.
-
Inhibition: Pre-incubate the cells for 10-15 minutes in KRH buffer containing various concentrations of the test compounds (e.g., Probenecid, this compound) or vehicle control (e.g., DMSO).
-
Uptake Reaction: Initiate the uptake by adding KRH buffer containing a fixed concentration of [¹⁴C]-labeled uric acid.
-
Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Quantification: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific uptake observed in non-transfected cells. Plot the percentage of uric acid uptake relative to the vehicle control against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Conclusion and Future Directions
This comparative guide establishes Probenecid as a well-understood uricosuric agent, while highlighting its analog, this compound, as a compound of significant interest primarily due to its status as a process impurity or metabolite. The structural shift from hydrophobic N-dipropyl groups to a hydrophilic N-hydroxypropyl group strongly suggests a reduction in biological activity at the primary URAT1 target, though this requires experimental confirmation.
The provided protocols for HPLC analysis and in vitro URAT1 inhibition offer a clear and robust framework for researchers to:
-
Quantify the presence of such analogs in drug substances.
-
Generate crucial comparative performance data (e.g., IC₅₀ values).
-
Build a comprehensive structure-activity relationship profile.
Future research should focus on the chemical synthesis and isolation of this compound and other related Probenecid metabolites to enable thorough characterization. Evaluating their activity on a wider panel of transporters (e.g., OATs, PANX1) and assessing their potential for off-target effects or toxicity will provide a complete picture of their pharmacological relevance, ensuring the continued safety and efficacy of Probenecid-based therapies.
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Yan, R., et al. (2023). Structural Basis for Inhibition of Urate Reabsorption in URAT1. Journal of Molecular Biology, 435(1), 167915. Available from: [Link]
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Synthesis, Characterization and It's Antimicrobial Activity of Probenecid. (2023). International Journal of Creative Research Thoughts, 11(11). Available from: [Link]
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Parker, J. L., et al. (2023). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. Nature Communications, 14(1), 3214. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of probenecid analogue 13 and NH functionalization to enhance coverage of chemical space. Retrieved from [Link]
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Selen, A., Amidon, G. L., & Welling, P. G. (1982). Pharmacokinetics of probenecid following oral doses to human volunteers. Journal of Pharmaceutical Sciences, 71(11), 1238–1242. Available from: [Link]
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Li, S., et al. (2024). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Molecules, 29(14), 3349. Available from: [Link]
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Jefferies, T. M., & Parfitt, R. T. (1978). Comparison of methods for determining probenecid in tablets and flavored oral suspensions containing ampicillin. Journal of Pharmaceutical Sciences, 67(7), 998–1000. Available from: [Link]
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Development and Validated RP-HPLC Method for Simultaneous Estimation of Probenecid and Cefadroxil in Pure & Combined Dosage Form. (2016). American Journal of PharmTech Research. Available from: [Link]
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Patel, M. J., et al. (2012). Development and validation of analytical method for simultaneous estimation of amoxycillin trihydrate and probenecid in combined dosage form. Journal of Chemical and Pharmaceutical Research, 4(2), 1184-1190. Available from: [Link]
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Li, Y., et al. (2020). Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. Journal of Medicinal Chemistry, 63(13), 7064–7083. Available from: [Link]
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Vemula, R., et al. (2013). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 4(12), 1173–1178. Available from: [Link]
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Ardiles, A. O., et al. (2021). Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation. Molecules, 26(15), 4646. Available from: [Link]
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Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 138, 106649. Available from: [Link]
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Synthesis and biological activity of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (2013). Journal of Chemical and Pharmaceutical Research, 5(11), 312-317. Available from: [Link]
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Chaudhary, J., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Available from: [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action (MoA) of the novel compound, "4-[(1--Hydroxypropan-2-yl)sulfamoyl]benzoic acid." We will move beyond a simple listing of protocols to a logical, self-validating workflow that explains the causality behind each experimental choice. Our approach is rooted in scientific integrity, ensuring that each step builds upon the last to create a cohesive and trustworthy body of evidence.
The core structure of "4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid" belongs to the sulfamoylbenzoic acid class of molecules. Derivatives of this scaffold have been shown to exhibit a range of biological activities, including the inhibition of enzymes such as carbonic anhydrases and cytosolic phospholipase A2 alpha (cPLA2α), as well as the modulation of G protein-coupled receptors (GPCRs) like the LPA2 receptor[1][2][3]. Given the prevalence of cPLA2α in inflammatory signaling pathways and its role as a therapeutic target in various diseases, we will build our validation workflow around the hypothesis that "this compound" acts as an inhibitor of cPLA2α[4][5]. This guide will detail the necessary experiments to test this hypothesis, from unbiased target identification to cellular and phenotypic validation, while also comparing its performance to established cPLA2α inhibitors.
Section 1: Unbiased Target Identification
Before diving into hypothesis-driven experiments, it is crucial to first approach target identification with an unbiased mindset. This ensures that we do not overlook unexpected targets and provides a more complete picture of the compound's biological interactions. We will employ two complementary, powerful techniques for this purpose: Affinity Chromatography-Mass Spectrometry (AC-MS) and Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS).
Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a direct biochemical method that uses an immobilized version of the small molecule to "fish" for its binding partners in a cell lysate[6][7]. The captured proteins are then identified by mass spectrometry.
Experimental Workflow: AC-MS
Caption: Workflow for AC-MS Target Identification.
Protocol: AC-MS for Target Identification
-
Compound Immobilization: Synthesize an analog of "this compound" with a linker arm for covalent attachment to agarose beads. A control resin with no compound should also be prepared.
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., A549 human lung carcinoma cells, which have high cPLA2α expression) and prepare a native cell lysate.
-
Affinity Chromatography: Incubate the cell lysate with both the compound-bound resin and the control resin.
-
Washing: Thoroughly wash both resins to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the resins.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands that are unique to the compound-bound resin, and identify them using LC-MS/MS[6][7].
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment[8][9][10]. The principle is that a protein becomes more thermally stable when bound to a ligand. By coupling CETSA with mass spectrometry, we can identify proteins that are stabilized by our compound across the entire proteome.
Experimental Workflow: CETSA-MS
Caption: Workflow for CETSA-MS Target Identification.
Protocol: CETSA-MS for Target Identification
-
Cell Treatment: Treat intact A549 cells with "this compound" or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures (e.g., 40-70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Proteomic Analysis: Identify and quantify the proteins in the soluble fractions using quantitative mass spectrometry (e.g., using TMT labeling).
-
Data Analysis: Identify proteins that show a significant thermal shift (i.e., remain soluble at higher temperatures) in the presence of the compound compared to the vehicle control[11].
Section 2: In Vitro Validation of cPLA2α Inhibition
Assuming our unbiased approaches identified cPLA2α as a top candidate, the next step is to validate this interaction using a direct, in vitro biochemical assay. This will allow us to confirm that the compound directly inhibits the enzyme's activity and to determine its potency (IC50).
Protocol: In Vitro cPLA2α Inhibition Assay
-
Reagents:
-
Recombinant human cPLA2α enzyme.
-
Fluorescent phospholipid substrate (e.g., PED6).
-
Assay buffer.
-
"this compound" and comparator compounds (e.g., Pyrrophenone, AVX420)[12].
-
-
Procedure:
-
Prepare a serial dilution of the test compound and comparators.
-
In a 96-well plate, add the cPLA2α enzyme to the assay buffer.
-
Add the test compounds and comparators to the wells and pre-incubate.
-
Initiate the reaction by adding the fluorescent substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
Table 1: Hypothetical Comparative Data for In Vitro cPLA2α Inhibition
| Compound | IC50 (nM) |
| This compound | 150 |
| Pyrrophenone (Comparator 1) | 50 |
| AVX420 (Comparator 2) | 90 |
Section 3: Cellular Target Engagement and Downstream Signaling
After confirming direct enzyme inhibition in vitro, we must validate that our compound engages cPLA2α in a cellular context and modulates its downstream signaling pathways.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
We will use a targeted CETSA approach, analyzing cPLA2α specifically by Western blot, to confirm that the compound binds to and stabilizes the enzyme in intact cells[8][9].
Protocol: Targeted CETSA by Western Blot
-
Cell Treatment and Heating: Follow steps 1 and 2 from the CETSA-MS protocol.
-
Lysis and Fractionation: Follow step 3 from the CETSA-MS protocol.
-
Western Blot Analysis:
-
Separate the soluble protein fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for cPLA2α.
-
Detect the protein bands using chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble cPLA2α against the temperature to generate melting curves.
-
Compare the melting curves of the compound-treated and vehicle-treated samples to determine the thermal shift (ΔTm).
-
Table 2: Hypothetical Comparative Data for Cellular Target Engagement
| Compound | cPLA2α Thermal Shift (ΔTm, °C) |
| This compound | +4.2 |
| Pyrrophenone (Comparator 1) | +5.5 |
Analysis of Downstream Signaling
cPLA2α is a key enzyme in the production of arachidonic acid, which is a precursor for pro-inflammatory prostaglandins. Furthermore, cPLA2α has been shown to activate the PI3K/Akt signaling pathway, leading to the activation of β-catenin[2]. We will investigate the effect of our compound on this pathway.
Signaling Pathway: cPLA2α and Downstream Effectors
Caption: Hypothesized cPLA2α Downstream Signaling Pathway.
Protocol: Western Blot for Downstream Signaling
-
Cell Treatment: Treat A549 cells with "this compound" or a comparator for a specified time, followed by stimulation with a known activator of the cPLA2α pathway (e.g., IL-1β).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blot Analysis: Perform Western blotting as described previously, using antibodies against total Akt, phosphorylated Akt (p-Akt), and β-catenin.
-
Data Analysis: Quantify the band intensities and normalize the levels of p-Akt to total Akt. Compare the levels of p-Akt and β-catenin in the compound-treated samples to the stimulated control.
Section 4: Comparative Phenotypic Analysis
The final step in our validation workflow is to determine if the observed molecular mechanism translates into a relevant cellular phenotype. Since cPLA2α is involved in cell proliferation in some cancer types, we will assess the compound's effect on cell viability[2].
Protocol: Cell Viability Assay
-
Cell Seeding: Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of "this compound" and the comparator compounds.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Add a reagent such as CellTiter-Glo® to measure ATP levels as an indicator of cell viability.
-
Data Analysis: Plot the percent viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Table 3: Hypothetical Comparative Data for Cell Viability
| Compound | GI50 (µM) |
| This compound | 10.5 |
| Pyrrophenone (Comparator 1) | 5.2 |
| Doxorubicin (Positive Control) | 0.1 |
Conclusion
This guide has outlined a rigorous, multi-step process for validating the mechanism of action of "this compound," centered around the hypothesis of cPLA2α inhibition. By starting with unbiased target identification methods and progressively building evidence through in vitro, cellular, and phenotypic assays, we can establish a high degree of confidence in the compound's MoA. This systematic approach, which emphasizes causality and self-validation at each step, is essential for the successful advancement of novel compounds in the drug discovery pipeline. The experimental data, when compared against established alternatives, will provide a clear picture of the compound's potential as a therapeutic agent.
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A Comparative Guide to the Structure-Activity Relationship of 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic Acid Derivatives as Carbonic Anhydrase Inhibitors
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for derivatives of 4-[(1-hydroxypropan-2-yl)sulfamoyl]benzoic acid, a scaffold of significant interest in the development of carbonic anhydrase inhibitors. By synthesizing data from existing literature and applying established medicinal chemistry principles, we will explore how structural modifications to this core molecule influence its inhibitory potency and selectivity against various carbonic anhydrase isoforms. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design novel therapeutics based on this promising chemical framework.
The Significance of the this compound Scaffold
The 4-sulfamoylbenzoic acid moiety is a well-established pharmacophore for carbonic anhydrase (CA) inhibition.[1] These enzymes, which catalyze the reversible hydration of carbon dioxide, are implicated in a range of physiological and pathological processes, making them attractive drug targets for conditions such as glaucoma, epilepsy, and certain cancers.[2][3] The primary sulfonamide group is crucial for the inhibitory activity, as it coordinates to the zinc ion in the active site of the enzyme. The benzoic acid portion provides a rigid scaffold and opportunities for further interactions with the enzyme. The introduction of a chiral 1-hydroxypropan-2-yl group on the sulfonamide nitrogen offers a key vector for chemical modification to enhance potency and isoform selectivity.
Core Structure-Activity Relationship (SAR) Principles
The SAR of benzenesulfonamide-based carbonic anhydrase inhibitors is a well-studied field.[1] The inhibitory mechanism hinges on the binding of the deprotonated sulfonamide to the Zn(II) ion in the enzyme's active site. The potency and selectivity of these inhibitors can be modulated by substitutions on the aromatic ring and the sulfonamide nitrogen. For the this compound scaffold, the following SAR principles are of paramount importance:
-
The Unsubstituted Sulfonamide: The -SO2NH2 group is essential for potent inhibition. N-alkylation or N-arylation of the sulfonamide generally leads to a significant decrease in inhibitory activity, as the nitrogen atom needs to be able to deprotonate to coordinate with the zinc ion.
-
The Carboxylic Acid Group: The para-positioned carboxylic acid group contributes to the binding affinity through interactions with amino acid residues in the active site and can influence the physicochemical properties of the molecule, such as solubility.
-
The Hydroxypropyl Side Chain: The (1-hydroxypropan-2-yl) moiety extends into the active site cavity, and modifications to this group can have a profound impact on both potency and isoform selectivity. The hydroxyl group can form hydrogen bonds with active site residues, and the propyl chain can engage in van der Waals interactions.
-
Stereochemistry: The chirality of the 1-hydroxypropan-2-yl group is a critical determinant of biological activity. The (S)-enantiomer is often reported to be more potent than the (R)-enantiomer, indicating a specific stereochemical preference for optimal binding within the active site.
Comparative Analysis of Hypothetical Derivatives
| Compound | Modification | Expected hCA II Ki (nM) | Expected hCA IX Ki (nM) | Rationale for Expected Activity |
| Parent (S)-enantiomer | (S)-1-Hydroxypropan-2-yl | ~ 20 | ~ 5 | The (S)-enantiomer is expected to have higher potency due to optimal stereochemical fit. The parent compound is expected to be a potent inhibitor of both isoforms. |
| Derivative A (R)-enantiomer | (R)-1-Hydroxypropan-2-yl | ~ 100 | ~ 25 | The (R)-enantiomer is expected to have lower potency due to a less favorable stereochemical orientation in the active site. |
| Derivative B | Phenyl group at the 1-position of the propanol | ~ 10 | ~ 2 | The addition of a phenyl group can lead to favorable hydrophobic interactions within the active site, potentially increasing potency for both isoforms, with a possible preference for hCA IX. |
| Derivative C | Methylation of the hydroxyl group | ~ 50 | ~ 15 | Removal of the hydrogen bond-donating hydroxyl group is likely to decrease binding affinity and potency. |
| Derivative D | Esterification of the carboxylic acid | > 1000 | > 1000 | Masking the carboxylic acid group would disrupt key interactions with the enzyme, leading to a significant loss of activity. |
| Derivative E | Amidation of the carboxylic acid | ~ 500 | ~ 200 | While still a significant drop in potency compared to the free acid, an amide may retain some activity through hydrogen bonding. |
Note: The Ki values in this table are illustrative and based on general SAR trends for carbonic anhydrase inhibitors. Actual experimental values may vary.
Experimental Protocols
To conduct a thorough SAR study of this compound derivatives, the following experimental protocols are recommended.
Stereoselective Synthesis
A robust and stereoselective synthetic route is crucial for obtaining enantiomerically pure compounds. A common approach involves the reaction of 4-sulfamoylbenzoic acid with a chiral epoxide.[4]
Caption: Stereoselective synthesis of the target scaffold.
Step-by-Step Protocol:
-
Dissolve 4-sulfamoylbenzoic acid (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Add a mild base, such as potassium carbonate (K2CO3, 2.0 eq), to the solution and stir at room temperature for 30 minutes to deprotonate the sulfonamide.
-
Slowly add the desired chiral epoxide, either (R)- or (S)-propylene oxide (1.2 eq), to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of 2-3 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain the enantiomerically pure target compound.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
The most accurate method for determining the inhibition constants (Ki) for carbonic anhydrase inhibitors is the stopped-flow spectrophotometric assay, which measures the enzyme-catalyzed hydration of CO2.[5][6][7]
Caption: Inhibition of CA IX in the tumor microenvironment.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of potent and selective carbonic anhydrase inhibitors. The key to successful drug design with this scaffold lies in the careful optimization of the hydroxypropyl side chain to maximize favorable interactions within the active sites of target CA isoforms while minimizing binding to off-target isoforms. The stereochemistry of this side chain is a critical parameter that must be controlled during synthesis and evaluated in biological assays.
Future work in this area should focus on generating a comprehensive library of derivatives with systematic modifications to the hydroxypropyl moiety. This will enable the development of a detailed quantitative structure-activity relationship (QSAR) model, which can guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The ultimate goal is to translate these promising scaffolds into novel therapeutics for a range of diseases where carbonic anhydrase inhibition is a validated strategy.
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A Researcher's Guide to Characterizing the Antibacterial Spectrum of Novel Compounds: A Comparative Analysis of 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid
Disclaimer: This guide uses "4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid," a compound with no established antibacterial activity in public literature, as a hypothetical candidate (referred to as "Compound X") to illustrate the standard workflows for antibacterial spectrum determination and comparison. The experimental data presented herein is illustrative and not based on actual experimental results for this specific molecule.
Introduction
The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery and development of new antibacterial agents. A critical early step in this process is the comprehensive characterization of a novel compound's spectrum of activity. This guide provides a detailed framework for researchers, scientists, and drug development professionals on how to determine and compare the antibacterial spectrum of a novel chemical entity.
To illustrate this process, we will use the hypothetical "Compound X" (this compound). While derivatives of sulfamoylbenzoic acid have been explored for various biological activities, including antimicrobial effects, this specific molecule's properties are uncharacterized in peer-reviewed literature.[1][2][3][4] This guide will therefore outline the essential experimental protocols, data interpretation, and comparative analysis required to assess its potential as an antibacterial agent against a panel of known antibiotics.
Phase 1: Primary In Vitro Susceptibility Testing
The foundational step in characterizing a new agent is to determine its intrinsic activity against a diverse panel of clinically relevant bacteria. The goal is to ascertain the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6]
Experimental Design: Rationale and Protocol
The selection of a bacterial panel is crucial. It must be broad enough to provide an initial assessment of the compound's spectrum. The panel should include:
-
Gram-positive representatives: e.g., Staphylococcus aureus, Enterococcus faecalis.
-
Gram-negative representatives: e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.
-
Quality Control (QC) strains: Standardized strains with known susceptibility profiles (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) are essential for validating the assay's accuracy.[7]
The broth microdilution method is the "gold standard" for determining MIC values and is recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10][11][12]
Detailed Protocol: Broth Microdilution MIC Assay
-
Preparation of Compound X Stock Solution: Dissolve Compound X in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock. The final solvent concentration in the assay should be non-inhibitory to bacterial growth (typically ≤1%).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of Compound X in cation-adjusted Mueller-Hinton Broth (MHB).[6][13] This creates a gradient of decreasing antibiotic concentrations. Leave wells for growth control (broth + bacteria, no compound) and sterility control (broth only).
-
Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]
-
Inoculation and Incubation: Inoculate the prepared microtiter plate with the diluted bacterial suspension. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
Reading Results: The MIC is determined as the lowest concentration of Compound X where no visible turbidity (bacterial growth) is observed.[5][6]
Workflow Visualization
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Phase 2: Comparative Analysis and Spectrum Classification
With the initial MIC data for Compound X, the next step is to contextualize its activity by comparing it to well-characterized antibiotics. This comparison provides a rapid assessment of its potential utility, novelty, and spectrum breadth.
Selection of Comparator Antibiotics
It is essential to select comparator drugs from different classes, each with a distinct mechanism of action. This allows for a multi-faceted comparison. A robust panel would include:
-
A Beta-Lactam (Amoxicillin): Inhibits cell wall synthesis. It is a moderate-spectrum antibiotic effective against many Gram-positive and some Gram-negative bacteria.[14][15][16][17]
-
A Fluoroquinolone (Ciprofloxacin): Inhibits DNA gyrase and topoisomerase IV, interfering with DNA replication.[18][19] It is a broad-spectrum antibiotic with excellent activity against Gram-negative bacteria.[20][21]
-
A Macrolide (Azithromycin): Inhibits protein synthesis by binding to the 50S ribosomal subunit. It has a broad spectrum covering many Gram-positive and atypical bacteria.[22][23][24][25][26]
-
An Aminoglycoside (Gentamicin): Inhibits protein synthesis by binding to the 30S ribosomal subunit. It is primarily used for serious Gram-negative infections.[27][28][29][30][31]
Data Presentation: Comparative MIC Table
The most effective way to present this data is in a consolidated table. The following table uses hypothetical MIC values for Compound X to illustrate this comparison.
| Bacterial Species | Gram Stain | Compound X (Hypothetical MIC, µg/mL) | Amoxicillin (Known MIC, µg/mL) | Ciprofloxacin (Known MIC, µg/mL) | Azithromycin (Known MIC, µg/mL) | Gentamicin (Known MIC, µg/mL) |
| Staphylococcus aureus | Positive | 4 | 0.25 - 2 | 0.12 - 2 | 1 - 4 | 0.25 - 2 |
| Enterococcus faecalis | Positive | >128 | 1 - 4 | 1 - 8 | >16 | 4 - 16 |
| Escherichia coli | Negative | 16 | 4 - 32 | ≤0.015 - 1 | >16 | 0.12 - 1 |
| Klebsiella pneumoniae | Negative | 32 | >64 | ≤0.03 - 1 | >16 | 0.25 - 2 |
| Pseudomonas aeruginosa | Negative | >128 | >128 | 0.25 - 4 | >16 | 0.5 - 4 |
| Haemophilus influenzae | Negative | 8 | 0.12 - 1 | ≤0.015 - 0.5 | 0.06 - 2 | 0.25 - 2 |
Note: Known MIC ranges are compiled from various sources and can vary based on strain and testing conditions.
Interpreting the Comparative Data
-
Spectrum: Compound X appears to have a moderate spectrum of activity .
-
Gram-Positive Activity: It shows some activity against S. aureus but is not as potent as the comparators. It is inactive against E. faecalis.
-
Gram-Negative Activity: It demonstrates moderate activity against E. coli and K. pneumoniae, but its potency is significantly lower than ciprofloxacin and gentamicin. It shows some activity against H. influenzae.
-
Notable Gaps: The compound is inactive against the opportunistic pathogen P. aeruginosa, a significant limitation.
This analysis suggests that Compound X, if these were real results, might not be a broad-spectrum agent but could have potential as a narrow-to-moderate spectrum antibiotic, pending further investigation into its mechanism of action and toxicity.
Phase 3: Conceptual Framework for Mechanism of Action
Understanding how a compound works is as important as knowing what it works against. The MIC data can provide clues. For example, if a compound is highly active against Gram-positive but not Gram-negative bacteria, it might suggest a target on the cell wall that is inaccessible in Gram-negative organisms. The next experimental phase would involve assays to probe potential mechanisms.
Caption: Common molecular targets for antibiotics within a bacterial cell.
Conclusion and Future Directions
This guide has outlined a systematic, three-phase approach to characterizing the antibacterial spectrum of a novel compound, using the hypothetical "Compound X" as an example. The process begins with rigorous in vitro susceptibility testing to determine MIC values, followed by a critical comparative analysis against established antibiotics to classify its spectrum and potency.
Based on our hypothetical results, Compound X presents a moderate spectrum with some activity against both Gram-positive and Gram-negative organisms, though it is less potent than many current clinical agents and lacks activity against key pathogens like P. aeruginosa.
The logical next steps in a real-world drug development scenario would include:
-
Bactericidal vs. Bacteriostatic Studies: Determining if the compound kills bacteria (bactericidal) or merely inhibits their growth (bacteriostatic).
-
Mechanism of Action Studies: Employing assays to identify the compound's molecular target.
-
Toxicity and Safety Profiling: Assessing the compound's effect on mammalian cells to determine its therapeutic index.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to improve potency and spectrum.
By following a structured and comparative approach grounded in standardized methodologies, researchers can efficiently evaluate novel compounds and identify promising candidates for the next generation of antibacterial therapies.
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A Comparative Analysis of Anti-Inflammatory Efficacy: 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic Acid versus Celecoxib
A Technical Guide for Researchers in Drug Discovery and Development
In the relentless pursuit of novel therapeutics for inflammatory disorders, the rigorous evaluation of new chemical entities against established standards is paramount. This guide provides a comprehensive comparison of the anti-inflammatory potential of a novel compound, 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid, with the widely recognized selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib. While Celecoxib's profile is well-documented, this analysis introduces this compound as a prospective candidate, benchmarking its hypothetical preclinical performance against this clinical gold standard.
This document is structured to offer an in-depth, scientifically grounded comparison, complete with experimental protocols and data interpretation, to aid researchers in navigating the preclinical assessment of new anti-inflammatory agents.
Introduction to the Comparators
Celecoxib , marketed under the trade name Celebrex among others, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1][2] This selectivity is designed to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[3][4] Celecoxib is approved for treating the signs and symptoms of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[1][5]
This compound is a novel sulfonamide derivative.[6] For the purpose of this guide, we will treat it as a new chemical entity (NCE) with a hypothesized anti-inflammatory profile, allowing for a structured comparison against Celecoxib. The rationale for investigating such a molecule could stem from structural similarities to other anti-inflammatory sulfonamides and the potential for a differentiated efficacy or safety profile.
Mechanism of Action: A Tale of Two Inhibitors
The primary mechanism of action for Celecoxib is the selective inhibition of the COX-2 enzyme.[7][8] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[4][9] By selectively blocking COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.[7]
For our investigational compound, This compound , we will hypothesize a similar, yet potentially distinct, mechanism targeting the cyclooxygenase pathway. The presence of a sulfonamide moiety suggests a potential for COX-2 inhibition, a common feature among several selective inhibitors.[1]
Diagram: COX-2 Mediated Inflammatory Pathway
Caption: Simplified COX-2 pathway and points of inhibition.
Comparative Efficacy: In Vitro and In Vivo Models
The evaluation of a novel anti-inflammatory agent typically begins with in vitro assays to determine its direct inhibitory effects, followed by in vivo models to assess its efficacy in a biological system.
In Vitro Anti-Inflammatory Activity
A common initial in vitro assessment for NSAIDs is the inhibition of protein denaturation, as inflammation can lead to protein denaturation.[10][11]
Table 1: Hypothetical In Vitro Inhibition of Albumin Denaturation
| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC50 (µg/mL) |
| Celecoxib | 100 | 85.2 ± 4.1 | 58.7 |
| This compound | 100 | 92.5 ± 3.8 | 45.2 |
| Diclofenac Sodium (Reference) | 100 | 90.1 ± 4.5 | 50.3 |
Data for Celecoxib and the novel compound are hypothetical for comparative purposes.
Another critical in vitro assay is the direct measurement of COX-1 and COX-2 enzyme inhibition to determine potency and selectivity.
Table 2: Hypothetical COX Enzyme Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 15.2 | 0.04 | 380 |
| This compound | 25.8 | 0.09 | 287 |
| Ibuprofen (Non-selective reference) | 1.2 | 2.5 | 0.48 |
Data for Celecoxib and the novel compound are hypothetical for comparative purposes.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used and reproducible model for acute inflammation, often employed to evaluate the efficacy of NSAIDs.[12][13][14]
Table 3: Hypothetical Efficacy in Carrageenan-Induced Rat Paw Edema
| Treatment Group (Dose) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SD) | % Inhibition of Edema |
| Control (Vehicle) | 1.25 ± 0.15 | - |
| Celecoxib (10 mg/kg) | 0.68 ± 0.08 | 45.6 |
| This compound (10 mg/kg) | 0.61 ± 0.07 | 51.2 |
| Indomethacin (10 mg/kg, Reference) | 0.55 ± 0.09 | 56.0 |
Data are hypothetical for comparative purposes.
Experimental Protocols
In Vitro Inhibition of Albumin Denaturation Assay
Objective: To assess the ability of the test compounds to inhibit thermally induced protein denaturation.
Methodology:
-
Preparation of Solutions:
-
Test compounds (Celecoxib, this compound) and a reference standard (Diclofenac sodium) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
A 1% aqueous solution of bovine serum albumin (BSA) is prepared.
-
-
Assay Procedure:
-
The reaction mixture consists of 0.2 mL of BSA solution and 2.8 mL of phosphate-buffered saline (PBS, pH 6.3).
-
Varying concentrations of the test compounds are added to the reaction mixture.
-
The control consists of the reaction mixture with the vehicle.
-
The samples are incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.
-
After cooling, the turbidity is measured spectrophotometrically at 660 nm.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
Diagram: In Vitro Anti-Inflammatory Screening Workflow
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Cross-validation of "4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid" activity in different cell lines
An In-Depth Guide to the Cross-Validation of "4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid" Activity in Diverse Cell Lines
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the initial characterization and cross-validation of a novel chemical entity, "this compound," across multiple cell lines. Given the absence of established biological data for this compound, this document outlines a systematic, hypothesis-driven approach to elucidate its potential therapeutic activity, benchmark it against established alternatives, and ensure the scientific rigor of the findings through self-validating experimental design.
Introduction and Rationale
"this compound" is a novel compound whose therapeutic potential is yet to be explored. Its chemical structure, featuring a central benzenesulfonamide core, is a privileged scaffold in medicinal chemistry. This motif is present in a wide array of approved drugs, including certain diuretics, anti-convulsants, and, notably, selective COX-2 inhibitors. The presence of this scaffold suggests a plausible, albeit unconfirmed, biological activity that warrants a systematic investigation.
Cross-validation of a compound's activity in different cell lines is a cornerstone of preclinical drug discovery. A compound may exhibit potent effects in one cell line but be completely inactive in another due to a variety of factors, including:
-
Genetic and Phenotypic Heterogeneity: Differences in gene expression, mutations, and signaling pathway dependencies.
-
Target Expression Levels: The presence or absence of the drug's molecular target.
-
Drug Efflux Mechanisms: Varying levels of multidrug resistance proteins (e.g., P-glycoprotein) that can expel the compound from the cell.
Therefore, testing a new chemical entity across a diverse and well-characterized panel of cell lines is essential to define its spectrum of activity, identify potential resistance mechanisms, and build a robust data package for further development.
Hypothesis Generation from Chemical Structure
The structure of "this compound" contains a sulfonamide group attached to a benzoic acid ring. This arrangement is a classic isostere of the carboxylic acid functionality found in many non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, it shares structural homology with celecoxib and other diaryl heterocycle COX-2 inhibitors.
Based on this structural analysis, our primary working hypothesis is:
Hypothesis: Due to its sulfonamide-benzoic acid scaffold, "this compound" may function as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme, leading to anti-proliferative or pro-apoptotic effects in cell lines that are dependent on the COX-2/PGE₂ signaling axis.
To validate this hypothesis, we will benchmark its performance against Celecoxib , a well-characterized and FDA-approved selective COX-2 inhibitor.
Experimental Workflow and Design
The overall strategy involves a multi-tiered approach, starting with a broad screen for general cytotoxicity to identify sensitive cell lines, followed by hypothesis-driven mechanistic studies in selected lines.
Caption: High-level experimental workflow for compound validation.
Cell Line and Comparator Selection
A logical, hypothesis-driven selection of cell lines is critical for a self-validating study.
| Cell Line | Cancer Type | Rationale for Inclusion | Expected Outcome if Hypothesis is Correct |
| HT-29 | Colon | High endogenous expression of COX-2. | High sensitivity to the compound. |
| HCT-116 | Colon | Low to negligible expression of COX-2. | Low sensitivity (acts as a negative control). |
| A549 | Lung | High COX-2 expression, well-established model. | High sensitivity to the compound. |
| MCF-7 | Breast | Low COX-2 expression. | Low sensitivity. |
| PC-3 | Prostate | High COX-2 expression. | High sensitivity. |
Comparator Compounds:
-
Primary Comparator: Celecoxib (Selective COX-2 inhibitor).
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
Detailed Experimental Protocols
Protocol 1: General Cytotoxicity Assessment via MTT Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust and cost-effective method for initial screening.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well for HT-29) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X serial dilution of "this compound" and Celecoxib in appropriate cell culture media. A typical concentration range would be from 100 µM down to 0.1 µM. Include a vehicle-only control.
-
Treatment: Remove the old media from the 96-well plates and add 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Mechanistic Assay - Prostaglandin E₂ (PGE₂) Measurement
This protocol directly measures the product of the COX-2 enzyme, providing direct evidence of target inhibition.
Rationale: If the compound inhibits COX-2, it should lead to a dose-dependent decrease in the production of PGE₂. This assay provides stronger mechanistic evidence than a simple viability assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed selected cells (e.g., HT-29) in 6-well plates. Once they reach ~80% confluency, treat them with various concentrations of the test compound or Celecoxib for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Prostaglandin E₂ ELISA Kit, following the manufacturer's instructions precisely.
-
Data Analysis: Plot the PGE₂ concentration against the compound concentration. A dose-dependent decrease in PGE₂ levels indicates COX-2 inhibition.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, comparative tables.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Cell Line | COX-2 Status | "this compound" IC50 (µM) | Celecoxib IC50 (µM) |
| HT-29 | High | [Experimental Data] | [Experimental Data] |
| HCT-116 | Low | [Experimental Data] | [Experimental Data] |
| A549 | High | [Experimental Data] | [Experimental Data] |
| MCF-7 | Low | [Experimental Data] | [Experimental Data] |
| PC-3 | High | [Experimental Data] | [Experimental Data] |
Interpretation: A significant difference in IC50 values between high and low COX-2 expressing cell lines for the test compound, similar to the pattern observed for Celecoxib, would strongly support the proposed mechanism of action.
Mechanistic Pathway Visualization
To further clarify the proposed mechanism, the COX-2 signaling pathway is illustrated below. Successful inhibition by our test compound would block the conversion of Arachidonic Acid to Prostaglandin H₂, thereby reducing the downstream production of PGE₂ which promotes cell proliferation and survival.
Caption: Hypothesized inhibition of the COX-2 pathway by the test compound.
Conclusion
This guide presents a rigorous, multi-faceted strategy for the initial characterization and cross-validation of "this compound". By integrating hypothesis-driven cell line selection, benchmarking against a gold-standard comparator, and employing a combination of broad cytotoxicity screening and specific mechanistic assays, researchers can generate a robust and reliable dataset. This approach not only elucidates the compound's potential mechanism of action but also establishes a clear, scientifically-defensible foundation for any subsequent preclinical and clinical development.
References
A Comparative Benchmarking Guide to 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic Acid and Other 4-Sulfamoylbenzoic Acid Derivatives as Carbonic Anhydrase Inhibitors
This guide provides an in-depth comparative analysis of "4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid" against other 4-sulfamoylbenzoic acid derivatives, with a primary focus on their efficacy as carbonic anhydrase inhibitors. The 4-sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of potent enzyme inhibitors.[1] By exploring the structure-activity relationships (SAR) within this class of compounds, we can elucidate the impact of various substitutions on inhibitory potency and selectivity, thereby informing future drug discovery and development efforts.
Introduction: The Significance of the 4-Sulfamoylbenzoic Acid Scaffold
The 4-sulfamoylbenzoic acid core, characterized by a benzoic acid and a sulfonamide group, is a privileged structure in the development of therapeutic agents.[1] Its derivatives are widely recognized as effective inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play a critical role in numerous physiological processes.[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining acid-base balance, CO2 transport, and electrolyte secretion.[3]
Inhibition of specific CA isoforms is a validated therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[2][4] The primary sulfonamide moiety (-SO2NH2) is a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrases, disrupting their catalytic activity.[5] The remainder of the molecule, particularly the substituents on the sulfonamide nitrogen, allows for fine-tuning of the inhibitor's affinity and selectivity for different CA isoforms.[1][5] This guide will delve into the comparative efficacy of various derivatives, with a special focus on understanding the potential of "this compound".
Comparative Analysis of Inhibitory Potency against Carbonic Anhydrase Isoforms
General Structure-Activity Relationships (SAR)
Studies on a variety of 4-sulfamoylbenzoic acid derivatives have revealed several key SAR trends:
-
The Unsubstituted Sulfonamide: The primary sulfonamide group is essential for potent CA inhibition, as it directly interacts with the zinc ion in the enzyme's active site.[5]
-
Substituents on the Aromatic Ring: Modifications to the benzene ring can influence the electronic properties of the sulfonamide group and introduce additional interactions with the enzyme's active site.
-
N-Substitution on the Sulfonamide: This is a critical area for modulating potency and selectivity. The nature, size, and functionality of the substituent on the sulfonamide nitrogen can lead to significant variations in inhibitory activity against different CA isoforms.[1][6]
Benchmarking Against Key Derivatives
To provide a comprehensive comparison, we will examine the inhibitory activities (Ki values) of several representative 4-sulfamoylbenzoic acid derivatives against different hCA isoforms. The data is summarized in the table below, compiled from various studies.
| Compound/Derivative | Substituent on Sulfonamide Nitrogen | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 | [2] |
| 4-Sulfamoylbenzoic acid | Unsubstituted | 5.3 - 334 | Low nanomolar | Low nanomolar | Low nanomolar | [2] |
| Ethyl-derivative | -CH2CH3 | 334 | - | - | - | [2] |
| Propyl-derivative | -CH2CH2CH3 | 8.2 | - | - | - | [2] |
| Propargyl-derivative | -CH2C≡CH | 85.3 | - | - | - | [2] |
| (S)‑N‑(1‑oxo‑1‑((4‑sulfamoylphenyl)amino)propan‑2‑yl)benzamide | -CH(CH3)C(=O)NH-benzyl | - | - | - | - | [6] |
| Ureido-substituted derivatives | Ureido-tails | - | 960 (U-F) | 45 (U-F) | 4 (U-F) | [4] |
Inference for this compound:
Based on the available SAR data, we can hypothesize the potential activity of "this compound". The presence of a hydroxypropyl group introduces a polar, flexible side chain. Studies on other CA inhibitors have shown that the introduction of hydroxyl groups can lead to additional hydrogen bonding interactions within the active site, potentially enhancing binding affinity.[7] The aliphatic nature of the propyl chain is also a factor. For instance, the simple propyl-derivative shows a significantly lower Ki for hCA I compared to the ethyl-derivative, indicating that the length and nature of the alkyl chain can influence potency.[2] Therefore, it is plausible that "this compound" would exhibit potent inhibitory activity, likely in the nanomolar range, against several CA isoforms, particularly hCA II. The hydroxyl group could offer opportunities for isoform-specific interactions.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed methodologies for the synthesis and biological evaluation of 4-sulfamoylbenzoic acid derivatives are provided below.
General Synthesis of 4-Sulfamoylbenzoic Acid Derivatives
The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives typically follows a two-step process, starting from 4-carboxybenzenesulfonamide.
Step 1: Chlorosulfonation of 4-Carboxybenzoic Acid
This step is not detailed here as the starting material, 4-carboxybenzenesulfonamide, is commercially available.
Step 2: N-Alkylation of 4-Carboxybenzenesulfonamide
-
Reaction Setup: In a round-bottom flask, dissolve 4-carboxybenzenesulfonamide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Deprotonation: Add a base, such as potassium carbonate (K2CO3) (2-3 equivalents), to the solution and stir at room temperature for 30 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., 2-bromo-1-propanol for the synthesis of the title compound) (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, pour it into ice-water, and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Caption: General workflow for the synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives.
Carbonic Anhydrase Inhibition Assay
The inhibitory potency of the synthesized compounds is typically evaluated using a stopped-flow CO2 hydrase assay or a colorimetric esterase assay.
Stopped-Flow CO2 Hydrase Assay
This method directly measures the catalytic activity of CA in hydrating CO2.
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isoenzyme and the test compounds in an appropriate buffer (e.g., Tris-HCl, pH 7.5).
-
Reaction Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with varying concentrations of the inhibitor. The other syringe contains a CO2-saturated buffer solution.
-
Measurement: Rapidly mix the contents of the two syringes. The hydration of CO2 leads to a pH change, which is monitored using a pH indicator (e.g., phenol red) spectrophotometrically.
-
Data Analysis: The initial rates of the reaction are determined at different inhibitor concentrations. The Ki value is then calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Colorimetric Esterase Assay
This is a simpler, high-throughput screening method that utilizes the esterase activity of CA.
-
Reagents:
-
CA enzyme solution
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
Test compounds and a standard inhibitor (e.g., acetazolamide)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compound.
-
Pre-incubate the plate to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the pNPA substrate.
-
Monitor the formation of the yellow product, p-nitrophenol, by measuring the absorbance at 400 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Conclusion and Future Directions
The 4-sulfamoylbenzoic acid scaffold remains a highly valuable platform for the development of potent carbonic anhydrase inhibitors. While direct experimental data for "this compound" is limited, analysis of the structure-activity relationships of analogous compounds suggests it is a promising candidate for potent CA inhibition. The presence of a hydroxypropyl side chain offers the potential for enhanced binding affinity and isoform selectivity through additional hydrogen bonding interactions within the enzyme's active site.
Future research should focus on the synthesis and comprehensive biological evaluation of "this compound" and a series of related hydroxyalkyl derivatives. This would involve determining their inhibitory potency against a broad panel of hCA isoforms to establish a clear SAR and to assess their potential for therapeutic applications in areas such as glaucoma, epilepsy, and oncology.
References
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Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37. [Link]
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Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ResearchGate. [Link]
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Angeli, A., et al. (2018). 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemistrySelect, 3(42), 11956-11961. [Link]
-
De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 60, 171–204. [Link]
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Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17820-17841. [Link]
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Galdar, F., et al. (2021). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1854. [Link]
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Gül, H. İ., et al. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of enzyme inhibition and medicinal chemistry, 30(6), 962–967. [Link]
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Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein science : a publication of the Protein Society, 7(12), 2483–2489. [Link]
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Bar, D. (1963). [Inhibitors of carbonic anhydrase. Relation between activity and structure]. Actualites pharmaceutiques, 15, 1–44. [Link]
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Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & medicinal chemistry letters, 11(13), 1787–1791. [Link]
-
Akocak, S., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. Molecules, 27(5), 1511. [Link]
-
Göksel, M., et al. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. ResearchGate. [Link]
-
Hansch, C., et al. (1993). A quantitative structure-activity relationship and molecular graphics study of carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry letters, 3(6), 1167-1172. [Link]
-
Gieling, R. G., et al. (2013). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of medicinal chemistry, 56(19), 7670–7679. [Link]
-
Shepard, K. L., et al. (1991). Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides. Journal of medicinal chemistry, 34(10), 3098–3105. [Link]
-
Brechue, W. F., & Maren, T. H. (1993). Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates. The Journal of pharmacology and experimental therapeutics, 264(2), 670–675. [Link]
-
Odlind, B., et al. (1983). Renal actions of piretanide and three other "loop" diuretics. The Journal of pharmacology and experimental therapeutics, 225(3), 742–747. [Link]
-
Feit, P. W., & Nielsen, O. B. (1976). Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. Journal of medicinal chemistry, 19(3), 402–406. [Link]
-
Wiemer, G., et al. (1975). [Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)]. Arzneimittel-Forschung, 25(6), 941–945. [Link]
-
Li, X., et al. (2023). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. International journal of molecular sciences, 24(13), 10839. [Link]
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- 1. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl- and Acyl-Substituted Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Reproducibility of Experiments with 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth technical comparison of the synthesis and characterization of 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid , a compound of interest in medicinal chemistry, with a structurally related alternative. By examining the nuances of their experimental protocols, we aim to provide a framework for achieving consistent and reliable outcomes.
Introduction to this compound and its Alternatives
This compound belongs to the broader class of sulfamoylbenzoic acid derivatives. These scaffolds are of significant interest in drug discovery due to their versatile biological activities, acting as inhibitors for various enzymes.[1] The specific structure of this compound, featuring a chiral secondary alcohol, presents unique challenges and considerations in its synthesis and purification, directly impacting experimental reproducibility.
For a meaningful comparison, we will evaluate it alongside a simpler, achiral analogue, 4-(N-propylsulfamoyl)benzoic acid . This comparison will highlight the impact of the hydroxyl group and chirality on the synthetic and analytical procedures.
Core Synthesis and Purification Workflows
The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives generally follows a two-step process: sulfonamide formation followed by ester hydrolysis.[1] The reproducibility of this process is highly dependent on reaction conditions, purification methods, and analytical verification.
Below is a generalized workflow for the synthesis of these compounds.
Caption: Generalized workflow for the synthesis and purification of 4-(N-substituted sulfamoyl)benzoic acids.
Part 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of sulfonamides.[2][3]
Experimental Protocol
Step 1: Sulfonamide Formation
-
In a round-bottom flask, dissolve methyl 4-(chlorosulfonyl)benzoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 2-amino-1-propanol (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) in the same solvent.
-
Add the amine solution dropwise to the cooled solution of methyl 4-(chlorosulfonyl)benzoate with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-[(1-hydroxypropan-2-yl)sulfamoyl]benzoate.
-
Causality: The use of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Dropwise addition at low temperatures helps to control the exothermic nature of the reaction.
Step 2: Ester Hydrolysis
-
Dissolve the crude intermediate from Step 1 in a mixture of THF and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the hydrolysis is complete, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3, which will precipitate the carboxylic acid product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield the crude this compound.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Part 2: Comparative Synthesis of 4-(N-propylsulfamoyl)benzoic acid
The synthesis of this achiral analogue follows a similar protocol, with slight modifications.
Experimental Protocol
Step 1: Sulfonamide Formation
-
Follow the same procedure as for the hydroxylated analogue, but substitute 2-amino-1-propanol with n-propylamine (1.1 eq).
Step 2: Ester Hydrolysis
-
The ester hydrolysis is carried out using the same procedure as described above.
Purification and Characterization
Purification is typically achieved through recrystallization. Characterization is performed using HPLC for purity assessment, and NMR and MS for structural confirmation.
Comparative Analysis of Experimental Reproducibility
The reproducibility of these syntheses is influenced by several factors, as detailed in the table below.
| Parameter | This compound | 4-(N-propylsulfamoyl)benzoic acid | Rationale for Differences & Impact on Reproducibility |
| Starting Materials | 2-amino-1-propanol (chiral) | n-propylamine (achiral) | The chirality of 2-amino-1-propanol may introduce diastereomeric impurities if the starting material is not enantiomerically pure, affecting reproducibility. |
| Reaction Kinetics | Potentially slower due to steric hindrance from the hydroxyl group. | Generally faster and more straightforward. | Variations in reaction time and temperature can lead to inconsistent yields and impurity profiles. |
| Solubility | Higher polarity due to the hydroxyl group, affecting choice of solvents for reaction and purification. | Lower polarity, more soluble in a wider range of organic solvents. | Solubility differences necessitate different recrystallization solvents and can impact purification efficiency and final purity. |
| Purification | More challenging due to higher polarity and potential for hydrogen bonding, may require column chromatography. | Typically straightforward recrystallization. | The need for more complex purification methods can introduce more variability in the final product's purity. |
| Expected Yield | Moderate | Moderate to High | The additional functional group can lead to more side reactions, potentially lowering the yield and making it less reproducible. |
| Purity Analysis (HPLC) | May show broader peaks or require specific chiral columns if enantiomeric purity is a concern. | Typically sharp, well-defined peaks on standard reverse-phase columns. | The complexity of the chromatogram can affect the accuracy of purity determination. |
Protocols for Characterization and Purity Assessment
To ensure the reproducibility of your findings, rigorous analytical characterization is essential.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compounds.
-
Method:
-
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a gradient elution method with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid).
-
Detect the compound using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Calculate the purity based on the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized compounds.
-
Method:
-
Dissolve a small sample of the purified compound in a deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H and 13C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the expected structure.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compounds.
-
Method:
-
Prepare a dilute solution of the sample.
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight. For this compound, the expected monoisotopic mass is approximately 259.05 g/mol .[4]
-
Conclusion
The reproducibility of experiments involving the synthesis and characterization of this compound is achievable with careful attention to detail. The presence of the hydroxyl group and a chiral center introduces complexities in synthesis, purification, and analysis compared to a simpler analogue like 4-(N-propylsulfamoyl)benzoic acid. By understanding the underlying chemical principles and implementing robust, well-documented protocols, researchers can ensure the reliability and validity of their results. This guide provides a foundational framework for achieving such reproducibility, empowering scientists to build upon this knowledge in their drug discovery endeavors.
References
-
D. Borecki and M. Lehr, "N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α," Medicinal Chemistry Research, vol. 31, pp. 975–992, 2022. Available: [Link]
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PubChem, "this compound." Available: [Link]
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A. Tacic et al., "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions," Journal of the Serbian Chemical Society, vol. 82, no. 11, pp. 1229–1247, 2017. Available: [Link]
-
Organic Chemistry Portal, "Sulfonamide synthesis by S-N coupling." Available: [Link]
-
A. M. A. Al-Kadasi, "Synthesis and Biological Evaluation of New Sulfonamide Derivative," Trade Science Inc., 2018. Available: [Link]
- W. M. Horspool and F. Lenci, Eds., CRC Handbook of Organic Photochemistry and Photobiology. CRC Press, 2003.
-
U.S. Food and Drug Administration, "Review of Analytical Methods for Sulfonamides." Available: [Link]
- S. K. Ghorai, "Recent advances for the synthesis of sulfonamides," Tetrahedron, vol. 68, no. 36, pp. 7371–7386, 2012.
Sources
In Vivo Efficacy of 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid: A Comparative Guide for Preclinical Evaluation
This guide provides a comprehensive framework for the in vivo validation of 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid , a novel compound with a structural resemblance to the uricosuric agent Probenecid. Due to the limited publicly available data on this specific molecule, this document establishes a robust, hypothesis-driven approach to its preclinical evaluation. The central hypothesis is that this compound functions as an inhibitor of the renal urate transporter 1 (URAT1), a key regulator of serum uric acid levels.
This guide will compare its potential efficacy against established alternatives, provide detailed experimental protocols, and offer a framework for data interpretation, empowering researchers to conduct thorough and meaningful in vivo studies.
Introduction: The Rationale for a Novel Uricosuric Agent
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful inflammatory arthritis. The renal reabsorption of uric acid is predominantly mediated by URAT1, making it a prime target for uricosuric drugs that promote its excretion.[1][2][3] Probenecid, a long-standing therapy for gout, acts by inhibiting renal tubular transporters, including URAT1, to facilitate the excretion of uric acid.[1][4][5] However, the therapeutic landscape for hyperuricemia is continually evolving, with a focus on developing more potent and selective URAT1 inhibitors with improved safety profiles.[3][6]
The structural scaffold of this compound, a sulfamoylbenzoic acid derivative, is found in a variety of biologically active compounds.[7][8][9][10] Its similarity to Probenecid suggests a potential role as a URAT1 inhibitor. This guide, therefore, outlines the necessary in vivo studies to validate this hypothesis and assess its therapeutic potential in animal models of hyperuricemia.
Comparative Landscape: Positioning Against Alternatives
The in vivo validation of this compound necessitates a direct comparison with both a standard-of-care agent and potentially a newer, more selective URAT1 inhibitor.
| Compound | Primary Mechanism of Action | Key Advantages | Potential Disadvantages | Relevance as a Comparator |
| Probenecid | Inhibition of renal transporters (URAT1, OAT1)[1][5] | Long history of clinical use; well-characterized pharmacology. | Non-selective; potential for drug interactions and adverse effects like kidney stones.[11][12] | Primary Benchmark: Establishes a baseline for uricosuric efficacy. |
| Lesinurad | Selective URAT1 inhibitor[2][6] | Higher selectivity for URAT1 compared to Probenecid. | Requires co-administration with a xanthine oxidase inhibitor due to toxicity concerns.[2] | Selectivity Benchmark: Allows for assessment of the test compound's selectivity profile. |
| Allopurinol | Xanthine Oxidase Inhibitor (reduces uric acid production)[3] | Different mechanism of action; widely used in gout management. | Not a direct comparator for uricosuric agents but essential for combination therapy studies. | Mechanistic Control: Differentiates between uricosuric and production-inhibiting effects. |
Experimental Design: In Vivo Validation Workflow
A phased approach is recommended for the in vivo validation of this compound.
Caption: In vivo validation workflow for this compound.
Phase 1: Pharmacokinetic and Tolerability Studies
Objective: To determine the pharmacokinetic profile and establish a safe dose range for this compound.
Protocol:
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups (n=5 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose in water).
-
This compound at three dose levels (e.g., 10, 30, 100 mg/kg, administered orally).
-
-
Procedure:
-
Administer a single oral dose of the test compound or vehicle.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or retro-orbital sinus.
-
Analyze plasma samples for drug concentration using a validated LC-MS/MS method.
-
Monitor animals for clinical signs of toxicity for up to 7 days.
-
-
Endpoint Analysis:
-
Pharmacokinetic parameters: Cmax, Tmax, AUC, half-life.
-
Tolerability: Body weight changes, clinical observations.
-
Phase 2: Proof-of-Concept in a Hyperuricemia Model
Objective: To evaluate the uricosuric efficacy of this compound in a validated animal model of hyperuricemia.
Protocol: Potassium Oxonate-Induced Hyperuricemia Model
-
Animals: Male Kunming mice (6-8 weeks old).
-
Groups (n=8-10 per group):
-
Normal control.
-
Model control (Potassium oxonate + Vehicle).
-
Positive control (Potassium oxonate + Probenecid, e.g., 50 mg/kg).
-
Test groups (Potassium oxonate + this compound at three dose levels determined from Phase 1).
-
-
Procedure:
-
Induce hyperuricemia by intraperitoneal injection of potassium oxonate (e.g., 250 mg/kg) one hour before drug administration.[13]
-
Administer the test compound, Probenecid, or vehicle orally.
-
Collect blood samples via retro-orbital sinus at a predetermined time point (e.g., 2 hours) after drug administration.
-
Collect urine over a 24-hour period using metabolic cages.
-
-
Endpoint Analysis:
-
Serum uric acid levels.
-
Urine uric acid levels.
-
Serum creatinine and blood urea nitrogen (BUN) to assess renal function.
-
Phase 3: Comparative Efficacy and Mechanistic Insights
Objective: To directly compare the efficacy of this compound with other URAT1 inhibitors and to further elucidate its mechanism of action.
Protocol:
-
Animals and Model: Utilize the potassium oxonate-induced hyperuricemia model as described in Phase 2.
-
Groups (n=8-10 per group):
-
Model control.
-
Probenecid group.
-
Lesinurad group.
-
Optimal dose of this compound (determined from Phase 2).
-
-
Procedure:
-
Follow the procedure outlined in Phase 2.
-
At the end of the study, euthanize the animals and collect kidney tissues.
-
-
Endpoint Analysis:
-
Fractional Excretion of Uric Acid (FEUA): Calculate as (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100.
-
Histopathology: Formalin-fix and paraffin-embed kidney tissues. Stain with Hematoxylin and Eosin (H&E) to assess for any signs of nephrotoxicity, such as crystal deposition or tubular injury.
-
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise tabular format to facilitate comparison between treatment groups.
Table 1: Effects on Serum and Urine Uric Acid Levels
| Treatment Group | Dose (mg/kg) | Serum Uric Acid (mg/dL) | 24h Urine Uric Acid (mg) | FEUA (%) |
| Normal Control | - | |||
| Model Control | - | |||
| Probenecid | 50 | |||
| Lesinurad | 10 | |||
| Test Compound | Low | |||
| Test Compound | Mid | |||
| Test Compound | High |
Data to be presented as mean ± SEM. Statistical significance to be determined by ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Interpretation of Expected Outcomes:
-
A significant reduction in serum uric acid levels and a corresponding increase in urine uric acid and FEUA by this compound, comparable or superior to Probenecid, would support its potential as a uricosuric agent.
-
A more potent effect on FEUA compared to Probenecid at an equimolar dose might suggest higher selectivity for URAT1.
-
The absence of significant changes in serum creatinine and BUN, along with normal kidney histology, would indicate a favorable renal safety profile.
Advanced Mechanistic Studies (Optional)
Should the initial in vivo studies yield promising results, further investigations can be undertaken to solidify the mechanism of action.
Sources
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Safety Operating Guide
Personal protective equipment for handling 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid
Comprehensive Safety & Handling Guide: 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal
This guide provides essential safety protocols for handling this compound in a laboratory setting. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your operational success and personal safety. The recommendations herein are grounded in the known hazard profiles of structurally similar compounds, including benzoic acid derivatives and sulfonamides, providing a robust framework for risk mitigation.
Hazard Assessment: Understanding the Risk Profile
Based on data from analogous compounds, the primary hazards are categorized as follows:
| Hazard Category | Description | Potential Effects | Source(s) |
| Skin Contact | Causes skin irritation. May be harmful if absorbed through the skin. | Redness, inflammation, irritation. Pre-existing dermatitis may be accentuated.[1] | [1][2][3][4] |
| Eye Contact | Causes serious eye irritation or damage. | Stinging, burning, blurred vision, and potentially serious, lasting damage.[1][2] | [1][2][3][4] |
| Inhalation | May cause respiratory tract irritation. Harmful if inhaled. | Coughing, shortness of breath. Can cause further lung damage in those with impaired respiratory function.[1] | [1][2][3][4] |
| Ingestion | Harmful if swallowed. | Accidental ingestion may cause significant health damage. Sulfonamides can potentially cause kidney damage.[1] | [1] |
| Chronic Exposure | Causes damage to organs through prolonged or repeated exposure. | May cause sensitization by skin contact.[1][2] | [1][2] |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand the Hierarchy of Controls . This framework prioritizes the most effective safety measures. PPE, while essential, is the final line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is directly dictated by the hazards identified. The following is a step-by-step guide for protecting yourself when handling this compound.
Primary Engineering Control: The Chemical Fume Hood
All procedures involving the handling of this compound in its powdered form, or any process that could generate dust or aerosols (e.g., weighing, transferring, heating), must be conducted within a certified chemical fume hood.[5][6] This is the most critical step in preventing respiratory exposure.
Step-by-Step PPE Selection & Use
-
Eye and Face Protection:
-
Causality: To prevent contact with airborne particles or accidental splashes, which can cause serious eye damage.[1][2]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.[5]
-
Required for Powder Handling/Splash Risk: Chemical safety goggles that form a seal around the eyes must be worn when handling the solid compound or when there is any risk of splashing.[2][5]
-
Recommended for High-Risk Operations: A full-face shield worn over chemical safety goggles is required when handling larger quantities or during procedures with a high potential for splashing or aerosolization.[7][8]
-
-
Hand Protection:
-
Causality: To prevent direct skin contact, which can cause irritation and potential sensitization.[1][2]
-
Protocol: Chemical-resistant gloves are mandatory.[7] Always inspect gloves for tears or holes before use.[8] Contaminated gloves must be disposed of immediately following established laboratory procedures.[8] Wash hands thoroughly with soap and water after removing gloves.[7]
-
Glove Selection: For handling benzoic acid and related derivatives, the following materials are recommended.
-
| Glove Material | Splash Protection | Extended Contact | Source(s) |
| Nitrile Rubber | Excellent | Good (change immediately upon contamination) | [2][5] |
| Butyl Rubber | Excellent | Excellent | [2] |
| Neoprene | Good | Good | [2] |
| Viton | Excellent | Excellent | [2] |
-
Body Protection:
-
Causality: To protect skin from accidental spills and to prevent contamination of personal clothing.[7]
-
Protocol: A flame-resistant, long-sleeved lab coat is required.[5] Ensure the lab coat is fully buttoned. For tasks with a higher risk of spillage, a chemical-resistant apron worn over the lab coat is recommended.[3]
-
-
Respiratory Protection:
-
Causality: To prevent the inhalation of harmful dust, which can cause respiratory irritation.[1][3]
-
Protocol: Respiratory protection is generally not required if all work with the solid is performed within a certified chemical fume hood. However, if a risk assessment determines that a fume hood is not available or feasible for a specific task, or in the event of an engineering control failure, respiratory protection is mandatory.[2][8]
-
Respirator Selection: Use a NIOSH-approved respirator. A full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges are appropriate as a backup to engineering controls.[8]
-
Operational and Disposal Plans
Proper handling and disposal procedures are critical for maintaining a safe laboratory environment.
Safe Handling and Operations Workflow
Caption: Workflow for safely handling powdered chemical.
Spill Management
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.[1]
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[1][8]
-
Use dry clean-up procedures.[1]
-
Place the material into a suitable, labeled container for chemical waste disposal.[1]
-
Clean the spill area with a damp cloth and dispose of the cloth as hazardous waste.
-
-
Major Spills:
Waste Disposal Plan
-
Chemical Waste: All unused chemical and any material heavily contaminated with it must be disposed of as hazardous chemical waste.[3][6] Place in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted.[10]
-
Contaminated PPE: Dispose of contaminated gloves, weigh papers, and cleaning materials in a designated hazardous waste container.[3][8]
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1][11] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
References
- Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US. (2026, January 12). Vertex AI Search.
- Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. (2025, September 23). Vertex AI Search.
- Personal protective equipment for handling 3-(2-oxo-2H-chromen-3-yl)benzoic acid - Benchchem. BenchChem.
- 4-Sulfamoylbenzoic acid - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides - Benchchem. BenchChem.
- Safety Data Sheet: Benzoic acid - Carl ROTH. Carl ROTH.
- Benzoic Acid CAS No 65-85-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Central Drug House.
- Safety data sheet - Spectrum Chemical. (2015, July 15). Spectrum Chemical.
- 4-Sulfamoylbenzoic acid - SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016, August 1). Royal Society of Chemistry.
- MSDS of 4-Sulfamoylbenzoic Acid. (2010, October 17). ChemicalBook.
- SAFETY DATA SHEET - TCI Chemicals. (2025, July 7). TCI Chemicals.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. redox.com [redox.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. capotchem.cn [capotchem.cn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
